PTH-L-proline
Description
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Structure
3D Structure
Properties
IUPAC Name |
(7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJJBMAKBUZCKN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357544 | |
| Record name | PTH-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29635-99-2 | |
| Record name | PTH-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Interplay of Parathyroid Hormone and L-Proline in Cellular Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The term "PTH-L-proline" does not denote a recognized molecular entity in current scientific literature. This guide interprets the topic as an inquiry into two distinct but intersecting areas: the complex signaling cascades initiated by Parathyroid Hormone (PTH) and the multifaceted roles of the amino acid L-proline in cellular signaling, including its critical structural contributions to the PTH receptor. We will first dissect the canonical and non-canonical signaling pathways of PTH through its primary receptor, PTH1R. A significant focus will be placed on the indispensable role of proline-rich motifs within the PTH1R structure for orchestrating downstream signal amplification, particularly through the ERK1/2 pathway. Subsequently, we will explore the independent signaling functions of L-proline, from its involvement in redox homeostasis to its influence on major signaling hubs. This guide synthesizes foundational knowledge with advanced mechanistic insights, providing detailed experimental protocols and visual aids to empower researchers in this field.
Part 1: The Parathyroid Hormone (PTH) Signaling Nexus
Parathyroid Hormone is the principal endocrine regulator of calcium and phosphate homeostasis.[1] Its biological effects, which range from bone remodeling to renal calcium reabsorption, are mediated primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a class B G-protein-coupled receptor (GPCR).[2] The binding of PTH to PTH1R initiates a sophisticated network of intracellular signaling pathways that determine the cellular response.
PTH1R: The Central Transducer
PTH1R is a versatile receptor that couples to multiple G-protein subtypes and other signaling effectors, allowing for a pleiotropy of cellular outcomes.[2] The N-terminal fragments of PTH are considered to contain the key determinants for receptor interaction and activation.[2] The nature of the physiological response to PTH1R activation is highly context-dependent, varying with the target cell type, the structure of the bound ligand, and the duration of the stimulus.[2] For instance, intermittent PTH administration produces a net anabolic effect on bone, a principle leveraged in osteoporosis therapies, whereas continuous exposure can lead to bone resorption.[3]
Canonical G-Protein-Coupled Signaling Pathways
Upon PTH binding, PTH1R undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins. The two major canonical pathways are:
-
The Gαs/PKA Pathway: This is the primary signaling route for PTH1R.[2] Activation of Gαs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP Response Element-Binding Protein), to modulate gene expression.[3]
-
The Gαq/PKC Pathway: PTH1R can also couple to Gαq, which activates Phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for mediating certain PTH effects, including the stimulation of mitogen-activated protein kinases (MAPKs).[3]
Figure 1: Canonical G-protein signaling pathways activated by PTH.
The Critical Role of Proline-Rich Motifs in β-Arrestin-Mediated Signaling
Beyond G-protein coupling, PTH stimulation also triggers the recruitment of β-arrestins to the PTH1R. β-arrestins were initially characterized for their role in GPCR desensitization and internalization. However, they are now recognized as versatile scaffold proteins that initiate a second wave of G-protein-independent signaling.[5]
A key event in this pathway is the activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). PTH-induced ERK1/2 activation is a complex process involving both G-protein-dependent (via PKC) and β-arrestin-dependent mechanisms.[5] The β-arrestin-mediated component is particularly noteworthy as it relies on the structural integrity of the PTH1R's intracellular C-terminus.
Specifically, research has identified four proline-rich motifs (PxxP) within the PTH1R C-terminus that are essential for this process.[5] These motifs serve as docking sites for the SH3 domain of the non-receptor tyrosine kinase c-Src. Upon PTH stimulation, β-arrestin2 is recruited to the receptor, where it acts as a scaffold, bringing c-Src into proximity with the receptor complex. This scaffolding function, mediated by the proline-rich motifs, is a prerequisite for c-Src activation and the subsequent phosphorylation cascade that leads to ERK1/2 activation.[5] Deletion or mutation of these proline-rich motifs abrogates the interaction with the β-arrestin/c-Src complex and significantly attenuates ERK1/2 signaling.[5]
Figure 2: Role of Proline-rich motifs in β-Arrestin-mediated ERK1/2 activation.
Crosstalk with Wnt/β-Catenin Signaling
Recent evidence has unveiled a direct interaction between the PTH and Wnt signaling pathways. PTH can activate the canonical Wnt pathway by promoting the formation of a ternary complex between PTH, PTH1R, and the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[6] This interaction, which requires PKA activation, leads to the phosphorylation of LRP6 and the recruitment of the scaffold protein Axin. This sequesters the β-catenin destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes.[6] This pathway is distinct from canonical Wnt signaling as it does not require a Wnt ligand.[6]
Part 2: L-Proline as an Independent Modulator of Cellular Signaling
L-proline is not merely a building block for proteins; it is a unique imino acid with multifaceted roles in cellular metabolism, stress response, and signaling.[7][8]
Proline Metabolism and Redox Homeostasis
The interconversion of proline and its precursor, Δ1-pyrroline-5-carboxylate (P5C), forms a metabolic cycle that is intricately linked to cellular redox balance.[8]
-
Proline Synthesis: The synthesis of proline from glutamate consumes NADPH, thus influencing the cellular NADP+/NADPH ratio.[9]
-
Proline Catabolism: The oxidation of proline by proline dehydrogenase (PRODH) in the mitochondria produces reactive oxygen species (ROS) as a byproduct.[8] This controlled ROS production can act as a signaling mechanism, influencing pathways sensitive to redox state, such as the stabilization of Hypoxia-Inducible Factor (HIF).[8]
Proline's Influence on Key Signaling Pathways
Beyond its role in redox signaling, proline availability and metabolism can directly modulate several key pathways:
-
Amino Acid Stress Response (AAR): The charging of tRNA with proline is a key signal of amino acid sufficiency.[8] This leads to the inactivation of the GCN2 kinase, a central regulator of the AAR, thereby influencing protein translation and stress adaptation.[8]
-
Epigenetic Modifications: L-proline supplementation has been shown to increase DNA methylation by altering the balance of 5-methylcytosine and 5-hydroxy-methylcytosine, suggesting a role in epigenetic regulation.[8]
-
Collagen Synthesis and Tissue Repair: As a major component of collagen, proline availability is rate-limiting for the synthesis of this crucial extracellular matrix protein.[10] This function is vital in processes like wound healing and tissue regeneration.[10]
Part 3: Experimental Methodologies & Protocols
To investigate the signaling pathways discussed, a combination of biochemical and cell-based assays is required. The following protocols provide a self-validating framework for studying PTH1R signaling.
Protocol 1: Quantifying PTH-Induced cAMP Accumulation
This protocol measures the activation of the Gαs pathway.
Causality: A direct measure of adenylyl cyclase activation downstream of PTH1R, confirming receptor functionality and Gαs coupling.
Methodology:
-
Cell Culture: Plate HEK-293 cells stably expressing human PTH1R in 24-well plates and grow to 80-90% confluency.
-
Pre-treatment: Wash cells with serum-free DMEM and pre-incubate with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 20 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of PTH (1-34) (e.g., 10⁻¹² M to 10⁻⁶ M) or vehicle control. Incubate for 15 minutes at 37°C.
-
Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl.
-
Quantification: Measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cAMP concentrations to total protein content. Plot a dose-response curve to determine the EC50 value for PTH.
Protocol 2: Co-Immunoprecipitation (Co-IP) of PTH1R and β-Arrestin2
This protocol validates the physical interaction between the receptor and its scaffolding partner.
Causality: Demonstrates the PTH-dependent recruitment of β-arrestin2 to the PTH1R, a critical step for G-protein-independent signaling.
Methodology:
-
Cell Culture & Transfection: Co-transfect HEK-293 cells with FLAG-tagged PTH1R and HA-tagged β-arrestin2 constructs.
-
Stimulation: 48 hours post-transfection, starve cells for 2 hours and then stimulate with 100 nM PTH (1-34) for 5, 15, or 30 minutes. Include an unstimulated control.
-
Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with anti-FLAG M2 affinity gel overnight at 4°C to pull down the PTH1R.
-
Washing: Wash the beads extensively with Co-IP buffer to remove non-specific binders.
-
Elution & Western Blot: Elute the protein complexes from the beads using SDS-PAGE sample buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA antibody to detect co-precipitated β-arrestin2. Use an anti-FLAG antibody to confirm the immunoprecipitation of PTH1R.
Figure 3: Workflow for Co-Immunoprecipitation of PTH1R and β-Arrestin2.
Protocol 3: Western Blotting for Phosphorylated ERK1/2
This protocol quantifies the activation of a key downstream kinase.
Causality: Measures the integrated output of both G-protein and β-arrestin pathways that converge on ERK activation.
Methodology:
-
Cell Culture & Starvation: Plate cells (e.g., Saos-2 osteosarcoma cells) and grow to confluency. Serum-starve overnight before the experiment.
-
Stimulation: Treat cells with 100 nM PTH (1-34) for a time course (e.g., 0, 2, 5, 10, 30, 60 minutes).
-
Lysis: Immediately lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Densitometry: Quantify band intensities and express p-ERK levels as a ratio to total ERK.
Quantitative Data Summary
The following table provides representative quantitative values for PTH1R signaling events. Actual values may vary depending on the cell system and experimental conditions.
| Parameter | Ligand | Typical Value | Cell System | Reference |
| Binding Affinity (Kd) | PTH (1-34) | ~1-5 nM | COS-7, HEK-293 | [2] |
| cAMP EC50 | PTH (1-34) | ~0.1-1 nM | HEK-293 | [2] |
| Peak ERK1/2 Activation | PTH (1-34) | 5-10 minutes | HEK-293 | [5] |
| β-Arrestin Recruitment | PTH (1-34) | 5-15 minutes | HEK-293 |
Conclusion
The signaling landscape governed by Parathyroid Hormone is a paradigm of GPCR complexity, involving intricate layers of G-protein activation, β-arrestin scaffolding, and pathway crosstalk. A crucial, yet often underappreciated, aspect of this regulation lies in the primary structure of the PTH1R itself, where proline-rich motifs are essential for assembling the signaling machinery required for robust ERK1/2 activation. Concurrently, L-proline operates as an independent signaling molecule, primarily by modulating cellular redox status and influencing metabolic and stress-response pathways. For researchers in endocrinology and drug development, understanding these distinct yet interwoven roles is paramount for designing novel therapeutics that can selectively modulate PTH signaling for the treatment of diseases like osteoporosis and hypoparathyroidism.
References
- Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. (2023). PMC.
- PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. (n.d.). PMC - NIH.
- Parathyroid hormone-dependent signaling pathways regulating genes in bone cells. (n.d.). PubMed.
- The Parathyroid Hormone | PTH | Calcium Regulation | Endocrine Physiology. (2023). YouTube.
- Connecting proline metabolism and signaling pathways in plant senescence. (n.d.). Frontiers.
- Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. (2015). PubMed.
- Proline metabolism and redox; maintaining a balance in health and disease. (2021). PMC.
- Parathyroid Hormone Signaling in Bone Cells. (n.d.). Grantome.
- What is the mechanism of action of L-Proline?. (n.d.). FAQ - Guidechem.
- Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. (n.d.). PMC - PubMed Central.
- Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. (n.d.). Frontiers.
- The Multifaceted Roles of Proline in Cell Behavior. (n.d.). Frontiers.
- Proline-rich motifs in the parathyroid hormone (PTH)
- Effects of L-proline on the Growth Performance, and Blood Parameters in Weaned Lipopolysaccharide (LPS)-challenged Pigs. (n.d.). PMC - NIH.
- Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats. (2025).
-
Chronic antihypertensive effects of captopril (SQ 14,225), an orally active angiotensin I-converting enzyme inhibitor, in conscious 2-kidney renal hypertensive rats. (1978). Sci-Hub. [Link]
- Parathyroid hormone signaling through low-density lipoprotein-rel
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- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone-dependent signaling pathways regulating genes in bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parathyroid hormone signaling through low-density lipoprotein-related protein 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny [frontiersin.org]
- 8. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 9. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PTH-L-proline: Structure, Properties, and Analytical Methodologies
This guide provides a comprehensive technical overview of Phenylthiohydantoin-L-proline (PTH-L-proline), a critical derivative in the field of protein sequencing. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its formation via Edman degradation, and the analytical techniques essential for its identification and quantification. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding.
Introduction: The Significance of this compound in Protein Chemistry
The precise sequence of amino acids in a polypeptide chain dictates its three-dimensional structure and, consequently, its biological function. For decades, the Edman degradation, a method developed by Pehr Edman, has been a cornerstone of N-terminal protein sequencing.[1][2][3] This elegant, stepwise chemical process allows for the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.[2] At the heart of this technique lies the formation of stable phenylthiohydantoin (PTH) amino acid derivatives, one for each of the 20 proteinogenic amino acids.
This compound holds a unique position among these derivatives due to the distinctive cyclic structure of the proline residue itself. As the only proteinogenic secondary amine, proline's incorporation into the PTH framework results in a molecule with specific conformational and chemical properties that influence its analysis. A thorough understanding of this compound is, therefore, not merely academic but essential for accurate protein sequencing and, by extension, for advancements in proteomics, drug discovery, and molecular biology.
Chemical Structure and Synthesis of this compound
The chemical structure of this compound is characterized by the fusion of the phenylthiohydantoin ring with the pyrrolidine ring of the original L-proline residue. Its systematic IUPAC name is (7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one.
Molecular Formula: C₁₂H₁₂N₂OS[2]
Molecular Weight: 232.30 g/mol [2]
The synthesis of this compound is an integral part of the Edman degradation cycle. This process can be conceptualized as a two-stage reaction:
-
Coupling: The peptide or protein is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The uncharged N-terminal amino group of the proline residue acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of PITC. This forms a phenylthiocarbamoyl (PTC) derivative of the peptide.
-
Cleavage and Cyclization: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This acidic environment facilitates the cleavage of the N-terminal PTC-proline residue from the rest of the peptide chain, forming an anilinothiazolinone (ATZ) derivative. The ATZ-proline is unstable and is subsequently converted to the more stable this compound through treatment with aqueous acid. This conversion step is crucial for reliable analysis.
The overall workflow of the Edman degradation leading to the formation of PTH-amino acids is depicted in the following diagram:
Physicochemical Properties of this compound
The physicochemical properties of this compound are critical for its handling, analysis, and interpretation of experimental results. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂OS | [2] |
| Molecular Weight | 232.30 g/mol | [2] |
| Appearance | White to off-white powder | [4][5] |
| Melting Point | 177 - 181 °C | [4][5] |
| Solubility | While specific quantitative data is not readily available, based on its structure, this compound is expected to be soluble in organic solvents commonly used in reversed-phase HPLC, such as acetonitrile and methanol, and sparingly soluble in water. | Inferred from structure and HPLC protocols |
| Stability | PTH-amino acids are generally stable under the acidic conditions of their formation and analysis. However, prolonged exposure to strong acids or bases can lead to degradation. | General chemical knowledge |
Chemical Properties and Spectroscopic Characterization
The chemical reactivity of this compound is largely centered around the stability of the phenylthiohydantoin ring system. This stability is a key feature that allows for its isolation and analysis.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification of this compound. While a comprehensive public database of the spectra for all PTH-amino acids is not readily accessible, the expected spectral features can be predicted based on the molecule's structure. The Spectral Database for Organic Compounds (SDBS) maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan lists an entry for Phenylthiohydantoin-proline under SDBS No. 5906, though direct access to the spectra is not universally available.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the pyrrolidine ring. The aromatic protons of the phenyl group will appear in the downfield region (typically 7.0-8.0 ppm). The chemical shifts of the protons on the carbon adjacent to the nitrogen atoms will be influenced by the electron-withdrawing effects of the carbonyl and thiocarbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl and thiocarbonyl carbons at the downfield end of the spectrum. The aromatic carbons will resonate in the 120-140 ppm range. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ for the carbonyl group.
-
C=S stretch: A band in the region of 1050-1250 cm⁻¹ for the thiocarbonyl group.
-
C-N stretch: Absorptions in the fingerprint region.
-
Aromatic C-H and C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the identity of PTH-amino acids. In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 233.3. Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is unique to the structure of this compound, providing definitive identification.
Experimental Protocol: HPLC Analysis of this compound
The identification of PTH-amino acids produced during Edman degradation is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). The principle of this technique is the separation of the different PTH-amino acids based on their hydrophobicity. Identification is made by comparing the retention time of the unknown peak with that of a known PTH-amino acid standard.
Causality Behind Experimental Choices
-
Reversed-Phase Column (C18): A C18 column is the standard choice for separating PTH-amino acids. The nonpolar C18 stationary phase interacts with the hydrophobic regions of the PTH derivatives, allowing for their separation based on differences in hydrophobicity.
-
Mobile Phase Gradient: A gradient elution is typically employed, where the concentration of an organic solvent (e.g., acetonitrile) in an aqueous buffer is gradually increased. This allows for the elution of both the more polar and the more hydrophobic PTH-amino acids in a single chromatographic run.
-
UV Detection: PTH-amino acids have a strong UV absorbance at around 269 nm due to the phenylthiohydantoin chromophore. This allows for sensitive detection and quantification.
Step-by-Step Methodology
The following is a generalized protocol for the HPLC analysis of PTH-amino acids. Specific parameters may need to be optimized depending on the HPLC system and column used.
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare an aqueous buffer, for example, 5% tetrahydrofuran in 15 mM sodium acetate, adjusted to pH 3.8 with acetic acid. Filter through a 0.2 µm filter and degas.
-
Mobile Phase B: Prepare a solution of acetonitrile. Filter through a 0.2 µm filter and degas.
-
-
HPLC System and Column:
-
Use a standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV detector.
-
Equip the system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Maintain the column temperature at a constant value, for example, 40 °C, to ensure reproducible retention times.
-
-
Chromatographic Conditions:
-
Flow Rate: Set the flow rate to a typical value for a 4.6 mm ID column, such as 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to 269 nm.
-
Injection Volume: Inject a standard volume of the PTH-amino acid sample (e.g., 10-20 µL).
-
Gradient Program: A typical gradient might be:
-
0-2 min: 10% B
-
2-17 min: 10-50% B (linear gradient)
-
17-20 min: 50-90% B (linear gradient)
-
20-22 min: 90% B (isocratic)
-
22-23 min: 90-10% B (linear gradient)
-
23-30 min: 10% B (isocratic, for column re-equilibration)
-
-
-
Sample Analysis and Identification:
-
Inject a standard mixture of known PTH-amino acids to determine their retention times.
-
Inject the unknown sample from the Edman degradation cycle.
-
Identify the PTH-amino acid in the unknown sample by matching its retention time to that of the corresponding standard.
-
The logical workflow for HPLC analysis of PTH-amino acids can be visualized as follows:
Conclusion
This compound is a fundamentally important molecule in the realm of protein chemistry. Its unique structural features, stemming from the parent L-proline, necessitate a nuanced understanding for its accurate analysis. This guide has provided a detailed examination of the structure, properties, and analytical methodologies pertaining to this compound. By integrating theoretical principles with practical experimental considerations, it is our hope that this document will serve as a valuable resource for researchers and scientists in their pursuit of elucidating the primary structure of proteins, a critical step in understanding their function and role in biological systems.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 854061, this compound. [Link]
-
Gomes, A. V. (2022). On 'A method for the determination of amino acid sequence in peptides' by P. Edman. Biophysical Chemistry, 288, 106852. [Link]
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A Technical Guide to the Discovery, Synthesis, and Analysis of Phenylthiohydantoin-L-proline (PTH-L-proline)
Abstract
This technical guide provides an in-depth exploration of Phenylthiohydantoin-L-proline (PTH-L-proline), a critical derivative formed during the sequential analysis of proteins and peptides. We will delve into its historical context within the revolutionary Edman degradation technique, detail the precise chemical mechanisms of its formation, and present validated protocols for its de novo synthesis as an analytical standard. Furthermore, this guide covers the physicochemical properties and the modern analytical workflows used for its unambiguous identification. Special consideration is given to the unique challenges and mechanistic nuances that proline, as a secondary amine, introduces into the sequencing process. This document is intended for researchers, chemists, and drug development professionals engaged in protein characterization and analysis.
Introduction & Foundational Concepts
Clarifying the Nomenclature: A Tale of Two PTHs
In the realm of biochemistry, the acronym "PTH" can lead to significant confusion. It is imperative to distinguish between:
-
Phenylthiohydantoin (PTH): The subject of this guide, a class of chemical compounds that are the stable, cyclized derivatives of amino acids formed during Edman degradation.
-
Parathyroid Hormone (PTH): A polypeptide hormone crucial for calcium homeostasis in vertebrates.[1]
This document will focus exclusively on the phenylthiohydantoin derivatives, specifically that of L-proline.
The Central Role of L-Proline in Protein Structure
L-proline holds a unique position among the 20 proteinogenic amino acids. Its aliphatic side chain is covalently bonded to the nitrogen atom of the peptide backbone, forming a distinctive five-membered pyrrolidine ring.[2][3] This cyclic structure makes proline a secondary amine, a feature that imposes significant conformational rigidity on the polypeptide chain and influences protein folding kinetics.[2] This structural uniqueness is also the source of specific behaviors and challenges during chemical sequencing, as will be explored.
The Genesis of Protein Sequencing: The Edman Degradation
The ability to determine the primary structure of a protein—its amino acid sequence—is fundamental to understanding its function. In 1950, Pehr Edman developed a method of sequencing that revolutionized protein chemistry.[4] The Edman degradation is a masterful process of sequential chemistry that removes one amino acid at a time from the amino-terminus (N-terminus) of a peptide without hydrolyzing the other peptide bonds.[5] The genius of the method lies in the conversion of each cleaved amino acid into a stable, identifiable Phenylthiohydantoin (PTH) derivative, allowing for its subsequent analysis.[4][5][6] this compound is the specific derivative generated when L-proline is the N-terminal residue in a given cycle.
The Edman Degradation Pathway to this compound
The formation of this compound via Edman degradation is a sequential, three-step process performed in cycles. Each cycle reveals the identity of the subsequent amino acid in the chain.
Step 1: Coupling with Phenyl Isothiocyanate (PITC)
The cycle begins with the reaction of the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH ~8.5-9.0). The alkalinity is crucial as it ensures the N-terminal secondary amine of proline is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate group. This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide).[5][6][7]
Step 2: Cleavage with Anhydrous Acid
The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The anhydrous condition is critical to prevent non-specific acid hydrolysis of the peptide backbone. In this step, the sulfur atom of the thiourea moiety attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal residue from the peptide chain, releasing it as an unstable anilinothiazolinone (ATZ) derivative (ATZ-proline) and leaving behind a shortened peptide chain ready for the next cycle.[5][6][7]
Step 3: Conversion to Phenylthiohydantoin (PTH)
The ATZ-amino acid derivative is unstable and not well-suited for direct analysis.[6] Therefore, it is selectively extracted into an organic solvent and subsequently treated with aqueous acid and heat. This final step facilitates a rearrangement of the ATZ ring into the more stable, isomeric 3-phenyl-2-thiohydantoin (PTH) derivative.[6][8] The resulting this compound is a robust molecule that can be readily identified using chromatography.
Caption: The three-step Edman degradation cycle for an N-terminal proline residue.
De Novo Synthesis of this compound for Analytical Standards
The Critical Need for Pure Standards
The identification of PTH derivatives from an Edman sequencer is almost exclusively performed by comparing their chromatographic retention times against those of known, pure standards.[9][10] Therefore, having access to high-purity, synthetically derived this compound is a prerequisite for accurate and quantitative protein sequencing. Several methods exist for the chemical synthesis of PTH-amino acids.[11] A validated and straightforward approach for proline involves the reaction of N-acetylproline with ammonium thiocyanate.[12]
Validated Synthesis Protocol: Acetylproline & Ammonium Thiocyanate
This protocol describes a self-validating system for producing this compound, which can be confirmed by mass spectrometry and HPLC analysis against commercially available standards.
Materials:
-
N-Acetyl-L-proline
-
Ammonium thiocyanate
-
Acetic anhydride
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
Step-by-Step Methodology:
-
Activation: In a dry flask under an inert atmosphere, dissolve N-Acetyl-L-proline and ammonium thiocyanate in a mixture of glacial acetic acid and acetic anhydride.
-
Reaction: Gently heat the mixture (e.g., 80°C) for a defined period (e.g., 60 minutes) to facilitate the formation of the thiohydantoin ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is quenched with water. The product is then extracted into an organic solvent such as ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from an ethyl acetate/hexane solvent system.
-
Validation: The purity and identity of the synthesized this compound are confirmed.
-
HPLC: The product is analyzed by reversed-phase HPLC to confirm a single major peak.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the expected molecular weight (m/z).
-
Melting Point: The melting point is measured and compared to the literature value.
-
Caption: Workflow for the de novo synthesis and validation of this compound.
Physicochemical Properties and Analytical Characterization
Key Properties of this compound
A summary of the key chemical and physical properties of this compound is essential for its handling and analysis.
| Property | Value | Source |
| IUPAC Name | (7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | [13] |
| Molecular Formula | C₁₂H₁₂N₂OS | [13] |
| Molecular Weight | 232.30 g/mol | [13] |
| CAS Number | 29635-99-2 | [13] |
| Appearance | White to off-white crystalline powder |
Analytical Workflow for Identification
The gold standard for the identification of PTH-amino acids is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9][10]
4.2.1. Principle of Reversed-Phase HPLC In RP-HPLC, PTH derivatives are separated based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic PTH derivatives interact more strongly with the stationary phase and thus have longer retention times. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the compounds from the column.
4.2.2. Step-by-Step HPLC Protocol
-
Sample Preparation: The this compound sample (from the sequencer or synthesis) is dissolved in a suitable solvent, typically the initial mobile phase.
-
Injection: A precise volume (e.g., 5-10 µL) is injected into the HPLC system.
-
Separation: The sample is passed through a C18 column (e.g., 150 x 4.6 mm) maintained at a constant temperature (e.g., 40°C).[14]
-
Elution: A binary solvent gradient is applied. For example:
-
Solvent A: Aqueous buffer (e.g., 10 mM Ammonium Phosphate, pH 2.5)
-
Solvent B: Acetonitrile
-
A linear gradient from ~20% B to 45% B over 12-15 minutes is typical.[14]
-
-
Detection: The column eluent is monitored by a UV detector at a wavelength where the PTH chromophore absorbs strongly, typically 254 nm or 269 nm.[14][15]
-
Identification: The retention time of the unknown peak is compared to the retention time of the authenticated this compound standard run under identical conditions.
Caption: Standard analytical workflow for the identification of this compound.
Field Insights: The Proline "Problem"
From an operational perspective, proline presents a unique challenge in automated Edman degradation. The cleavage of the PTC-proline residue (Step 2) is often less efficient and slower compared to other amino acids. This incomplete cleavage can result in a "carry-over" of the proline signal into the subsequent sequencing cycle.[16] Consequently, the chromatogram for the next cycle will show not only the new PTH-amino acid but also a residual peak for this compound. Experienced protein chemists learn to recognize this pattern as indicative of a proline residue at the previous position, but it can complicate the de novo sequencing of unknown proteins.
Conclusion and Future Outlook
The formation of Phenylthiohydantoin-L-proline is a cornerstone of the Edman degradation, a technique that has been indispensable to protein science for over seven decades. Understanding the precise mechanism of its synthesis, the methods for its de novo preparation, and the nuances of its analysis are fundamental skills for any researcher in the field of proteomics and protein drug development. While mass spectrometry has emerged as a powerful high-throughput alternative for protein identification, Edman degradation remains the definitive method for N-terminal sequence confirmation, a critical quality attribute for recombinant protein therapeutics.[4][16] The chemistry of this compound, therefore, continues to be of high relevance and importance.
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Masi, L., & Brandi, M. L. (2005). Molecular, biochemical and cellular biology of PTH anabolic action. Journal of Endocrinological Investigation, 28(8 Suppl), 37–40. Retrieved from [Link].
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A Senior Application Scientist's Guide to the In Vitro Interplay of Parathyroid Hormone and L-Proline in Skeletal Biology
An In-Depth Technical Guide on the Biological Functions of PTH and L-Proline In Vitro
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parathyroid Hormone (PTH) and the amino acid L-proline are central figures in skeletal biology, yet their intricate interplay at the cellular level is often considered in isolation. This technical guide moves beyond a siloed view to present a synthesized understanding of their collaborative and individual biological functions in vitro. We will dissect the critical role of L-proline as a fundamental building block for the extracellular matrix and an emerging signaling molecule. Concurrently, we will explore PTH and its related peptide (PTHrP) as master regulators of skeletal cell fate and function via the PTH Type 1 Receptor (PTH1R). The core of this guide focuses on the "PTH-proline axis": the direct regulation of proline transport by PTH in osteoblasts and the synergistic roles of PTHrP signaling and proline availability in chondrocyte biology. By integrating mechanistic insights with field-proven experimental protocols, this document provides researchers and drug development professionals with a comprehensive framework for investigating and leveraging the PTH-proline relationship in bone and cartilage therapeutic strategies.
Foundational Concepts: The Pillars of the PTH-Proline Axis
The Multifaceted Roles of L-Proline in Cellular Physiology
L-proline is a proteinogenic amino acid distinguished by its unique cyclic structure, which imposes significant conformational constraints on proteins[1]. While classified as non-essential, its availability is critical for cells with high synthetic demands, such as those in skeletal tissues.
-
Structural Backbone of the Extracellular Matrix: Proline is an indispensable component of collagen, the most abundant protein in the body and the primary organic component of bone and cartilage.[1][] Its rigid ring structure is essential for the stability of the collagen triple helix.[3] The post-translational hydroxylation of proline to hydroxyproline is a critical step for collagen fibril assembly and stability.[3]
-
Metabolic Hub and Energy Source: Beyond its structural role, proline metabolism is integrated with central energy pathways. It can be oxidized in mitochondria to provide ATP, supporting cellular processes, particularly under nutrient-deprived conditions.[3][4][5]
-
Cellular Signaling and Proliferation: Emerging evidence highlights L-proline as more than a metabolite. It can act as a signaling molecule, modulating pathways such as the Extracellular Signal-Regulated Kinase (ERK) and mTOR pathways, thereby influencing cell proliferation and differentiation.[4][5][6] This is particularly relevant for stem cells and progenitor cells, where proline availability can be a key determinant of cell fate.[4]
Parathyroid Hormone (PTH) and PTHrP: Master Regulators of Skeletal Homeostasis
PTH, an 84-amino acid peptide from the parathyroid glands, and PTH-related protein (PTHrP), produced by a wide range of tissues, are the principal ligands for the PTH Type 1 Receptor (PTH1R).[7] The PTH1R is a class B G-protein-coupled receptor (GPCR) highly expressed in bone and kidney, where it plays a pivotal role in regulating mineral ion homeostasis and skeletal development.[7][8]
Activation of the PTH1R by PTH or PTHrP initiates several downstream signaling cascades:
-
Gαs/cAMP/PKA Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is a major mediator of PTH's effects on bone metabolism.[9][10]
-
Gαq/PLC/PKC Pathway: The receptor can also couple to Gαq, activating Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[9][10]
-
β-Arrestin-Mediated Signaling: Following activation, the PTH1R can recruit β-arrestins, which, in addition to mediating receptor desensitization and internalization, can serve as scaffolds for other signaling complexes, including the ERK1/2 pathway.[11]
The physiological outcome of PTH1R activation is highly context-dependent, influenced by the duration of the signal (intermittent vs. continuous) and the specific cell type.
The Core Directive: PTH's Command over Proline Metabolism in Osteoblasts
The anabolic effect of intermittent PTH administration on bone is a cornerstone of osteoporosis therapy. A key, yet often underappreciated, mechanism supporting this effect is the direct control PTH exerts over the building blocks of bone matrix, specifically L-proline.
Mechanism: PTH-Mediated Upregulation of Proline Transport
In vitro studies using primary cultures of osteoblast-like cells have definitively shown that PTH increases the uptake of L-proline.[12][13] The mechanism is not through the immediate synthesis of new transporter proteins, but rather through the stabilization of existing ones.
Causality of the Experimental Observation: Treatment of osteoblasts with the N-terminal fragment of PTH, bPTH-(1-34), leads to a significant increase in the initial velocity (Vmax) of proline transport without altering the transporter's affinity for proline (Km).[12] This effect is mimicked by dibutyryl-cAMP (DBcAMP), directly implicating the cAMP/PKA pathway.[12] Crucially, when protein synthesis is blocked with cycloheximide, PTH treatment markedly increases the half-life of the proline transport activity, demonstrating that the hormone acts by decreasing the degradation rate of the amino acid transporters.[12] The primary transporter implicated in this process is SLC38A2, which is vital for providing the proline required for the immense collagen synthesis that occurs during osteoblast differentiation.[14]
Caption: PTH signaling pathway leading to increased intracellular L-proline in osteoblasts.
Experimental Protocol: In Vitro Proline Uptake Assay
This protocol is designed to quantify the effect of PTH on L-proline transport in cultured osteoblasts, adapted from methodologies described in the literature.[12]
Objective: To measure the rate of radiolabeled L-proline uptake by osteoblast-like cells following treatment with PTH.
Materials:
-
Osteoblast-like cells (e.g., primary calvarial osteoblasts, MC3T3-E1)
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
Bovine PTH(1-34) fragment
-
Krebs-Ringer-HEPES (KRH) buffer
-
L-[³H]-proline (radiolabeled proline)
-
Unlabeled L-proline
-
0.1 M NaOH
-
Scintillation cocktail and vials
-
Scintillation counter
Step-by-Step Methodology:
-
Cell Culture: Plate osteoblast-like cells in 24-well plates and grow to confluence. Confluence is critical as it synchronizes the cells and mimics a more mature osteoblastic state.
-
Pre-treatment: Replace the culture medium with serum-free medium for 2-4 hours to reduce background signaling.
-
Hormone Treatment: Treat cells with the desired concentration of bPTH(1-34) (e.g., 24 nM) or vehicle control in serum-free medium for a specified duration (e.g., 6 hours). This timeframe allows for the hormone's effect on transporter stability to manifest.
-
Initiation of Uptake:
-
Wash the cell monolayers three times with pre-warmed KRH buffer to remove existing medium and amino acids.
-
Add KRH buffer containing a known concentration of L-[³H]-proline (e.g., 1 µCi/mL) and unlabeled L-proline. The total proline concentration should be below the Km of the transporter to ensure the measurement reflects initial transport velocity.
-
Incubate at 37°C for a short period (e.g., 2-5 minutes) to measure the initial linear rate of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold KRH buffer to stop transport and remove extracellular radiolabel. This step is critical for accuracy.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well by adding 0.5 mL of 0.1 M NaOH and incubating for at least 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail, vortex, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein content for each well (e.g., using a BCA assay).
-
Data Analysis:
-
Calculate the rate of proline uptake, typically expressed as pmol of proline/mg of protein/minute.
-
Compare the uptake rates between PTH-treated and control groups.
-
Self-Validating System: The protocol includes a vehicle control to establish a baseline transport rate. The use of a short uptake time ensures measurement of initial velocity, a true reflection of transporter activity. Normalizing data to total protein content accounts for any minor variations in cell number between wells.
The PTHrP-Proline Synergy in Chondrocyte Biology
In the cartilaginous growth plate, PTHrP is a paramount regulator, orchestrating the balance between chondrocyte proliferation and their terminal differentiation into hypertrophic chondrocytes.
Mechanism: PTHrP Signaling and Matrix Synthesis Dependence
PTHrP, acting through the PTH1R on chondrocytes, serves to maintain the cells in a proliferative, non-hypertrophic state. It achieves this by modulating the expression of key transcription factors and signaling pathways that control chondrocyte maturation.[15][16]
-
Inhibition of Hypertrophy: In vitro experiments demonstrate that PTHrP(1-40) can dose-dependently reduce the expression of hypertrophic markers like alkaline phosphatase (ALP) and Type X collagen in mesenchymal stem cell (MSC) chondrogenic pellet cultures under standard conditions.[15][17]
-
Proliferation Signal: PTHrP stimulates chondrocyte proliferation, in part by activating signaling pathways that lead to the upregulation of key cell cycle regulators like Cyclin D1.[18]
While PTHrP provides the "proliferate and synthesize" signal, the cell's ability to execute this command is fundamentally dependent on the availability of proline for the synthesis of the extensive cartilage matrix, which is rich in Type II collagen and aggrecan.[19][20] A deficiency in proline would blunt the anabolic and chondroprotective effects of PTHrP signaling.
Caption: PTHrP signaling in chondrocytes regulates cell fate and relies on L-proline for matrix synthesis.
Experimental Protocol: In Vitro Micromass Chondrogenesis Assay
This protocol allows for the assessment of factors influencing chondrocyte differentiation and matrix formation in a high-density culture system that mimics early cartilage condensation.
Objective: To evaluate the effect of PTHrP and proline availability on chondrocyte differentiation and extracellular matrix production.
Materials:
-
Primary chondrocytes or mesenchymal stem cells (e.g., ATDC5, primary limb bud cells)
-
Differentiation medium (e.g., DMEM/F12 with ITS supplement, dexamethasone, ascorbic acid)
-
PTHrP(1-40) fragment
-
24-well or 48-well culture plates
-
Alcian Blue 8GX stain (for glycosaminoglycans)
-
Paraformaldehyde (PFA) for fixation
-
Guanidine HCl for dye extraction
Step-by-Step Methodology:
-
Cell Seeding: Resuspend cells to a high density (e.g., 1-2 x 10⁷ cells/mL). Carefully spot a 10-20 µL droplet of the cell suspension into the center of each well.
-
Cell Adhesion: Incubate the plate for 2-3 hours in a humidified incubator to allow cells to adhere without the addition of medium. This high-density spot is the "micromass."
-
Initiate Differentiation: Gently add differentiation medium to each well. For experimental groups, supplement the medium with PTHrP at various concentrations (e.g., 1-100 pM)[17]. To test proline dependence, parallel experiments can be run in custom media with varying L-proline concentrations.
-
Culture and Treatment: Culture the micromasses for 7-14 days, replacing the medium with fresh treatment medium every 2-3 days.
-
Assessment of Matrix Production (Alcian Blue Staining):
-
Wash cultures with PBS.
-
Fix the cells with 4% PFA for 20 minutes.
-
Wash again and stain with 1% Alcian Blue in 0.1 N HCl for at least 4 hours or overnight. The acidic pH ensures specific staining of sulfated glycosaminoglycans.
-
Wash extensively with water to remove unbound dye. The intensity of the blue stain provides a qualitative measure of cartilage matrix deposition.
-
-
Quantification:
-
For quantitative analysis, extract the bound dye by adding 6 M Guanidine HCl to each well and incubating for 6 hours.
-
Read the absorbance of the extracted dye at ~620 nm.
-
-
Parallel Analyses: Sister cultures can be harvested for RNA or protein analysis to measure the expression of chondrogenic markers (e.g., COL2A1, ACAN) and hypertrophic markers (COL10A1, MMP13, ALP activity).
Advanced Concepts: Proline's Role in PTH1R Structure and Signaling
Beyond its role as a metabolite, proline residues play a direct structural role in the machinery of PTH signaling. The C-terminal tail of the PTH1R contains multiple proline-rich motifs (PxxP). These motifs do not bind the hormone but are critical for downstream signal transduction.
In vitro mutagenesis studies have shown that these proline-rich domains act as docking sites or scaffolds.[11] Following PTH binding, they are essential for the recruitment of β-arrestin2 and the subsequent scaffolding of the tyrosine kinase c-Src. This PTH1R-β-arrestin2-c-Src complex is a key mediator of the G-protein-independent activation of the ERK1/2 signaling pathway.[11] Deletion or mutation of these proline motifs abrogates this interaction and significantly diminishes PTH-induced ERK1/2 activation.[11] This reveals a sophisticated mechanism where the unique structural properties of proline are leveraged within the receptor itself to orchestrate specific downstream signaling events.
Data Summary
Table 1: Summary of PTH/PTHrP Effects on Proline Transport and Skeletal Cell Markers In Vitro
| Parameter | Cell Type | Treatment | Observed Effect | Reference |
| Proline Transport (Vmax) | Neonatal Mouse Osteoblasts | 24 nM bPTH-(1-34) for 6h | ~85% increase in initial velocity | [12] |
| Proline Transporter Half-life | Neonatal Mouse Osteoblasts | 24 nM bPTH-(1-34) | ~4-fold increase | [12] |
| Alkaline Phosphatase (ALP) Activity | Human MSC Chondrogenic Pellets | 10-1000 pM PTHrP(1-40) | Dose-dependent reduction | [17] |
| Chondrogenesis (Glycosaminoglycan) | Human MSC Chondrogenic Pellets | 1000 pM PTHrP(1-40) | Significant reduction | [17] |
| ERK1/2 Activation | HEK-293 cells with PTH1R | PTH(1-34) | Dependent on C-terminal proline-rich motifs | [11] |
Conclusion
The biological functions of PTH and L-proline in vitro are deeply intertwined, particularly within the context of skeletal cell biology. PTH is not merely a systemic hormone but a direct modulator of cellular nutrient uptake, enhancing the transport of L-proline in osteoblasts to fuel the synthesis of bone matrix. In chondrocytes, PTHrP signaling dictates cell fate, and its anabolic potential is contingent on a sufficient supply of proline to construct the cartilaginous framework. Furthermore, proline residues are integral to the structural and signaling capacity of the PTH receptor itself. For researchers and drug developers, recognizing and probing this PTH-proline axis is essential. It offers a more complete understanding of skeletal physiology and presents novel avenues for therapeutic intervention, where modulating both hormonal signals and substrate availability could yield synergistic benefits in treating diseases of bone and cartilage.
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D’Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. [Link]
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Bounoutas, G. S., et al. (2021). Critical role of parathyroid hormone (PTH) receptor-1 phosphorylation in regulating acute responses to PTH. Proceedings of the National Academy of Sciences. [Link]
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Fischer, J., et al. (2010). Effect of parathyroid hormone-related protein in an in vitro hypertrophy model for mesenchymal stem cell chondrogenesis. PubMed. [Link]
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Zhang, Y., et al. (2021). Parathyroid Hormone 1 Receptor Signaling in Dental Mesenchymal Stem Cells: Basic and Clinical Implications. Frontiers in Cell and Developmental Biology. [Link]
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Lombardi, G., et al. (2021). Parathyroid Hormone-Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases. International Journal of Molecular Sciences. [Link]
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Dean, T., et al. (2017). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. Nature Reviews Endocrinology. [Link]
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D'Autréaux, F., et al. (2011). Signaling of PTH via the PTH1R is complex and triggers various signaling outcomes. ResearchGate. [Link]
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Shen, J., et al. (2022). SLC38A2 provides proline to fulfill unique synthetic demands arising during osteoblast differentiation and bone formation. eLife. [Link]
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Beier, F., et al. (2001). TGFβ and PTHrP Control Chondrocyte Proliferation by Activating Cyclin D1 Expression. Molecular Biology of the Cell. [Link]
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Jilka, R. L. (2007). PTH and PTHrP Signaling in Osteoblasts. Bone. [Link]
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Washington, J. M., et al. (2018). Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells. Development. [Link]
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Nakayama, K., et al. (2009). Chondroprotective effect of the bioactive peptide prolyl-hydroxyproline in mouse articular cartilage in vitro and in vivo. Osteoarthritis and Cartilage. [Link]
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de Paz-Lugo, P., et al. (2018). High glycine concentration increase collagen synthesis by articular chondrocytes in vitro. ResearchGate. [Link]
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A Technical Guide to the Parathyroid Hormone (PTH) - PTH1 Receptor Interaction: A Focus on the Multifaceted Roles of Proline
Executive Summary: The interaction between parathyroid hormone (PTH) and its receptor, PTH1R, is a cornerstone of calcium and phosphate homeostasis and a critical therapeutic target for metabolic bone diseases like osteoporosis. While the bioactive N-terminal fragment of PTH, PTH(1-34), orchestrates a complex signaling cascade upon binding to the Class B G protein-coupled receptor (GPCR), a nuanced understanding reveals a paradoxical role for the amino acid L-proline. Contrary to what a direct ligand-focused inquiry might suggest, the human PTH(1-34) peptide is devoid of proline residues. Instead, proline's influence is exerted through two distinct and functionally opposing mechanisms: its conspicuous absence in the ligand is crucial for maintaining the α-helical structure required for receptor activation, while proline-rich motifs located within the intracellular C-terminus of the PTH1R are indispensable for scaffolding key components of the β-arrestin-mediated signaling pathway. This guide provides a detailed exploration of the PTH-PTH1R system, dissecting the molecular architecture, binding kinetics, and divergent signaling pathways, with a specialized focus on the critical, yet indirect, roles of L-proline in defining receptor function and therapeutic potential.
Part 1: Molecular Architecture of the Ligand-Receptor Complex
The Ligand - Parathyroid Hormone (PTH)
Parathyroid hormone is an 84-amino acid endocrine hormone that regulates serum calcium and phosphate levels.[1] Its biological activity is primarily mediated by the N-terminal fragment, PTH(1-34), which is fully functional and used therapeutically as teriparatide.[1] The primary sequence of human PTH(1-34) is:
Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe
Notably, this sequence contains no proline residues. Structural studies using NMR and X-ray crystallography have shown that PTH(1-34), especially in a membrane-like environment, adopts a conformation with two primary α-helical domains.[2][3][4] This helical structure is considered the bioactive conformation, essential for proper receptor engagement and activation.[1][5]
The Receptor - PTH1R Architecture
The parathyroid hormone 1 receptor (PTH1R) is a canonical member of the Class B (or secretin) family of GPCRs. Its structure is characterized by two principal domains:
-
N-terminal Extracellular Domain (ECD): A large, structured domain of approximately 160 amino acids that protrudes into the extracellular space. It is stabilized by three disulfide bonds and serves as the initial docking site for the hormone.[6]
-
Transmembrane Domain (TMD): Comprising seven α-helical segments that span the cell membrane, connected by intracellular and extracellular loops. This domain is responsible for transducing the ligand binding signal across the membrane to activate intracellular signaling partners.[6][7]
The Binding Mechanism: A Two-Site Model
The interaction between PTH(1-34) and PTH1R is best described by a two-step, two-site binding model:[1][8]
-
"Affinity Trap": The C-terminal portion of the PTH(1-34) peptide (approximately residues 15-34) first binds with high affinity to the receptor's ECD. This interaction acts as an "affinity trap," tethering the ligand to the cell surface and increasing its local concentration.[9]
-
Activation: Subsequently, the N-terminal portion of the PTH peptide (residues 1-14), which contains the primary signaling determinants, inserts into the TMD bundle. This binding event induces a conformational change in the receptor, shifting it to an active state and enabling the coupling of intracellular G proteins.[1][8]
Part 2: The Dichotomy of Proline's Influence
Proline's unique cyclic structure imposes significant conformational constraints on a peptide backbone.[10] Its pyrrolidine ring prevents the formation of the hydrogen bonds necessary to stabilize α-helical structures, often forcing a "kink" or break in the helix.[10] This principle underpins the dual nature of proline's role in the PTH/PTH1R system.
Proline as a Negative Determinant in the Ligand
The absence of proline in the PTH(1-34) sequence is not a passive trait but a crucial structural requirement. The extended α-helical conformation of the peptide is essential for its biological activity.[5] Introducing proline into this structure is detrimental. Studies involving mutagenesis have shown that substituting key residues within PTH with proline results in a dramatic loss of biological function. For example:
-
A naturally occurring Ser-to-Pro mutation in the pre-pro-PTH sequence prevents proper cleavage by signal peptidase, leading to impaired hormone synthesis and secretion.[11]
-
Experimental substitution of Methionine at position 8 (Met-8) with proline was shown to abolish the peptide's ability to stimulate PTH1R.[12]
These findings underscore that the structural integrity of the PTH α-helix is paramount, and the introduction of a helix-breaking proline residue disrupts the precise geometry required for effective interaction with both the ECD and TMD binding pockets of the receptor.
Proline as a Positive Determinant in the Receptor C-Terminus
In stark contrast to its role in the ligand, proline is a key functional component of the PTH1R itself. The intracellular C-terminal tail of the receptor contains four distinct proline-rich motifs (PxxP).[13] These motifs serve as critical docking sites for proteins containing Src Homology 3 (SH3) domains.
A pivotal study demonstrated that upon PTH stimulation, these proline-rich domains are essential for the recruitment and scaffolding of the non-receptor tyrosine kinase c-Src with β-arrestin2.[13] This scaffolding function is the mechanistic basis for a distinct, G-protein-independent signaling pathway that culminates in the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[13] Mutation of these proline residues to alanine abolishes the receptor's ability to mediate this signal, confirming their indispensable role.[13]
Part 3: PTH1R Signaling: From G-Proteins to β-Arrestin Scaffolds
Activation of PTH1R by PTH initiates multiple downstream signaling pathways that are responsible for its diverse physiological effects.
G-Protein-Mediated Signaling
Upon activation, PTH1R primarily couples to two heterotrimeric G proteins:
-
Gαs: This stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to mediate most of PTH's classic effects on calcium and phosphate transport.
-
Gαq: This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
β-Arrestin-Mediated Signaling
Independent of G-protein coupling, ligand-bound PTH1R can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. In the case of PTH1R, β-arrestin2 does not merely desensitize the receptor but acts as a signal transducer. It physically links to c-Src, a process facilitated by the proline-rich motifs in the receptor's C-terminus, leading to the activation of the ERK1/2 pathway.[13]
Integrated Signaling Pathway Diagram
The following diagram illustrates the divergent signaling pathways emanating from the activated PTH1R, highlighting the unique role of the proline-rich domain.
Caption: PTH1R signaling pathways, highlighting the proline-rich C-terminus.
Part 4: Methodologies for Interrogating the PTH-PTH1R Interaction
A multi-assay approach is required to fully characterize the binding and signaling properties of ligands at the PTH1R.
Binding Affinity Determination: Competitive Radioligand Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).
Step-by-Step Protocol:
-
Preparation: Culture cells expressing PTH1R (e.g., HEK293 or SaOS-2) and prepare cell membrane fractions.
-
Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled PTH (e.g., ¹²⁵I-PTH(1-34)) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated.
Caption: Workflow for a competitive radioligand binding assay.
Gs Pathway Activation: cAMP Accumulation Assay
This functional assay measures the production of cAMP in whole cells following receptor stimulation, typically using sensitive techniques like Homogeneous Time-Resolved Fluorescence (HTRF).
Step-by-Step Protocol:
-
Cell Plating: Plate PTH1R-expressing cells in a suitable assay plate and allow them to adhere overnight.
-
Stimulation: Add increasing concentrations of the test agonist to the cells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lysis & Detection: Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a Europium cryptate.
-
Signal Reading: In the absence of cellular cAMP, the antibody and conjugate are in close proximity, generating a high FRET signal. Cellular cAMP produced by the agonist competes for antibody binding, disrupting FRET. Read the plate on an HTRF-compatible reader.
-
Analysis: Convert the FRET ratio to cAMP concentration using a standard curve and plot the response against the log concentration of the agonist to determine potency (EC₅₀) and efficacy (Emax).
Caption: Workflow for an HTRF-based cAMP accumulation assay.
β-Arrestin Pathway Activation: Recruitment Assay
These assays measure the translocation of β-arrestin from the cytoplasm to the activated receptor at the cell membrane. Enzyme Fragment Complementation (EFC) is a common method.
Step-by-Step Protocol:
-
Cell Line: Use an engineered cell line co-expressing PTH1R fused to a small enzyme fragment (PK) and β-arrestin fused to the larger, complementing enzyme fragment (EA).
-
Cell Plating: Plate the engineered cells in an assay plate.
-
Stimulation: Add increasing concentrations of the test agonist.
-
Incubation: Incubate for a period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the enzyme substrate. When the agonist brings the receptor and β-arrestin into proximity, the two enzyme fragments complement, form an active β-galactosidase enzyme, and process the substrate to produce a chemiluminescent signal.
-
Signal Reading: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescent signal against the log concentration of the agonist to determine the EC₅₀ and Emax for β-arrestin recruitment.
Caption: Workflow for a β-arrestin recruitment assay using EFC.
Part 5: Therapeutic Implications and Drug Development
The complex signaling of PTH1R has profound implications for drug design, particularly in the context of osteoporosis, where intermittent PTH administration is anabolic for bone.
-
Biased Agonism: The discovery of distinct G-protein and β-arrestin/ERK pathways has introduced the concept of "biased agonism." A biased agonist would selectively activate one pathway over others. For osteoporosis, a ligand that preferentially activates the anabolic β-arrestin/ERK pathway (mediated by the receptor's proline-rich motifs) while minimizing cAMP-driven bone resorption could theoretically offer a superior therapeutic window.
-
Allosteric Modulation: Small molecules that bind to sites on the receptor distinct from the orthosteric hormone binding site can act as allosteric modulators.[3] Negative allosteric modulators (NAMs) are being investigated to inhibit PTH1R hyperactivity, while positive allosteric modulators (PAMs) could enhance the effect of endogenous PTH.[3] Understanding the structural role of features like the proline-rich domains could reveal novel allosteric sites for drug targeting.
| Therapeutic Strategy | Mechanism of Action | Potential Indication |
| Full Agonists (e.g., Teriparatide) | Activate both G-protein and β-arrestin pathways. | Osteoporosis, Hypoparathyroidism |
| Biased Agonists | Preferentially activate a specific downstream pathway (e.g., β-arrestin/ERK). | Osteoporosis (theoretically improved anabolic window) |
| Negative Allosteric Modulators (NAMs) | Inhibit receptor signaling by binding to an allosteric site. | Hyperparathyroidism, Humoral Hypercalcemia of Malignancy |
Part 6: Conclusion and Future Perspectives
The interaction of PTH with its receptor is a paradigm of GPCR complexity. L-proline, though absent from the primary ligand sequence, emerges as a pivotal player through a fascinating dichotomy of influence. Its exclusion from the PTH(1-34) peptide is a structural necessity, preserving the α-helical conformation required for receptor binding and activation. Simultaneously, proline-rich motifs engineered into the receptor's C-terminus are essential functional elements, creating a signaling scaffold that enables β-arrestin to transcend its canonical role of desensitization and act as a transducer for the pro-anabolic ERK pathway.
Future research will undoubtedly focus on leveraging this knowledge. The design of biased agonists that can selectively engage the proline-dependent β-arrestin pathway remains a significant goal in osteoporosis drug development. Furthermore, a deeper structural understanding of how the proline-rich tail interacts with its binding partners could unveil novel allosteric sites for therapeutic intervention. The story of proline in the PTH/PTH1R system is a compelling example of how function is dictated not only by what is present, but also by what is strategically absent, providing a richer, more complete picture of molecular recognition and signal transduction.
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Rey, A., Manen, D., Rizzoli, R., Caverzasio, J., & Ferrari, S. L. (2006). Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation. Journal of Biological Chemistry, 281(50), 38181-8. [Link]
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Barden, J. A., & Kemp, B. E. (1995). NMR solution structure of human parathyroid hormone(1-34). ResearchGate. [Link]
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Jin, L., Briggs, S. L., Chandrasekhar, S., Chirgadze, N. Y., Crouch, R. K., & Narayana, S. V. (2000). Crystal Structure of Human Parathyroid Hormone 1–34 at 0.9-Å Resolution. Journal of Biological Chemistry, 275(35), 27238-27244. [Link]
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David, L. (1998). [Activating mutations of the parathyroid hormone and parathyroid hormone related peptide]. Archives de Pediatrie, 5 Suppl 4, 385S-389S. [Link]
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Howell, J. (n.d.). Parathyroid Hormone-Related Peptide Receptor. Proteopedia. [Link]
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Bergwitz, C., & Jüppner, H. (1999). Analysis of Parathyroid Hormone (PTH)/Secretin Receptor Chimeras Differentiates the Role of Functional Domains in the PTH/PTH-Related Peptide (PTHrP) Receptor on Hormone Binding and Receptor Activation. Molecular Endocrinology, 13(7), 1166-1177. [Link]
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Pioszak, A. A., & Xu, H. E. (2009). Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. Journal of Biological Chemistry, 284(42), 28382-28391. [Link]
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Li, M., Bao, Y., Xu, R., Li, M., Xi, L., & Guo, J. (2023). Understanding the Allosteric Modulation of PTH1R by a Negative Allosteric Modulator. Cells, 12(1), 41. [Link]
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Gensure, R. C., Gardella, T. J., & Jüppner, H. (2005). Analysis of Parathyroid Hormone (PTH)/Secretin Receptor Chimeras Differentiates the Role of Functional Domains in the PTH/PTH-Related Peptide (PTHrP) Receptor on Hormone Binding and Receptor Activation. Molecular Endocrinology, 19(2), 414-425. [Link]
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An In-Depth Technical Guide to the In Vivo Effects of PTH-L-proline Administration in Animal Models
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the potential synergistic effects of Parathyroid Hormone (PTH) and L-proline co-administration on bone metabolism in animal models. By synthesizing established principles with field-proven insights, this document outlines the scientific rationale, experimental design, and detailed methodologies required to rigorously evaluate this combination therapy.
Executive Summary: The Anabolic Potential of a Combined Approach
Parathyroid hormone (PTH), when administered intermittently, is a potent anabolic agent for bone, stimulating bone formation and improving skeletal microarchitecture.[1][2] L-proline, a non-essential amino acid, is an indispensable component of collagen, the primary protein constituent of the bone matrix.[3][4] While both agents play critical roles in bone health, their combined therapeutic potential remains largely unexplored. This guide presents the scientific rationale for investigating the co-administration of PTH and L-proline, based on evidence that PTH enhances the uptake of proline into osteoblasts.[5] It provides a detailed roadmap for conducting preclinical in vivo studies in animal models to test the hypothesis that L-proline supplementation can augment the anabolic effects of PTH on bone.
Scientific Rationale for Co-Administration
The Anabolic Window of Intermittent PTH Administration
Continuous high levels of PTH lead to bone resorption, whereas intermittent administration results in a net gain in bone mass.[1][6] This anabolic effect is mediated through the PTH receptor 1 (PTH1R) on osteoblasts and osteocytes.[6] The signaling cascade initiated by intermittent PTH binding to PTH1R is complex, involving the activation of protein kinase A (PKA) and protein kinase C (PKC) pathways.[6] These pathways ultimately lead to an increase in osteoblast proliferation and differentiation, and a decrease in osteoblast apoptosis.[2][7]
L-proline: The Cornerstone of Collagen Synthesis
Collagen is the most abundant protein in the animal kingdom and provides the structural framework for connective tissues, including bone.[3][8] The unique triple-helical structure of collagen is rich in glycine, proline, and hydroxyproline residues.[3] Proline, therefore, is a critical substrate for collagen synthesis by osteoblasts. While the body can synthesize proline, endogenous production may be insufficient during periods of high demand, such as rapid growth or tissue repair.[8][9]
The Mechanistic Link: PTH-Mediated Proline Uptake
A pivotal study demonstrated that PTH increases the transport of proline into osteoblast-like cells.[5] The research showed that PTH treatment enhanced the initial velocity of proline uptake and increased the half-life of proline transport activity.[5] This effect appears to be mediated by cAMP, a key second messenger in the PTH signaling pathway.[5] This finding provides a strong mechanistic basis for the hypothesis that the anabolic effects of PTH on bone formation could be enhanced by ensuring an ample supply of L-proline.
Hypothesis: Co-administration of L-proline with intermittent PTH will synergistically enhance bone formation in animal models of osteoporosis by providing the necessary substrate for the increased collagen synthesis stimulated by PTH.
Designing In Vivo Studies in Animal Models
Animal Model Selection
The ovariectomized (OVX) rat is a widely accepted and well-characterized model for postmenopausal osteoporosis.[10] Ovariectomy induces estrogen deficiency, leading to a rapid loss of bone mass, particularly in the trabecular bone of the long bones and vertebrae. This model is highly relevant for testing anabolic agents like PTH.[10]
Treatment Groups and Administration
A robust study design should include the following groups:
| Group | Treatment | Rationale |
| 1 | Vehicle Control (Saline) | Establishes the baseline bone loss in the OVX model. |
| 2 | L-proline only | Determines the effect of L-proline supplementation alone on bone metabolism. |
| 3 | PTH (1-34) only | Serves as the positive control for the anabolic effects of PTH. |
| 4 | PTH (1-34) + L-proline | The experimental group to test for synergistic effects. |
Dosage and Administration:
-
PTH (1-34) (Teriparatide): A common dosage for anabolic effects in rats is 30-60 µg/kg/day, administered via daily subcutaneous injection.[11]
-
L-proline: Based on studies of proline supplementation in animal diets, a daily oral gavage of 200 mg/kg can be used.[9]
Experimental Workflow
The following diagram outlines a typical experimental timeline for a 12-week study.
Caption: Experimental workflow for a 12-week in vivo study.
Methodologies for Assessing In Vivo Effects
Biochemical Markers of Bone Turnover
Serum and urine samples should be collected at baseline and at regular intervals throughout the study to assess systemic markers of bone formation and resorption.
Protocol for Serum Collection and Analysis:
-
Collect blood via tail vein or saphenous vein puncture at specified time points.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum supernatant and store at -80°C until analysis.
-
Analyze serum for bone turnover markers using commercially available ELISA kits.
| Marker | Type | Description |
| P1NP (Procollagen type I N-terminal propeptide) | Formation | A specific indicator of new collagen deposition by osteoblasts. |
| Osteocalcin | Formation | A protein produced by osteoblasts that is incorporated into the bone matrix. |
| CTX-I (C-terminal telopeptide of type I collagen) | Resorption | A fragment of collagen released during osteoclast-mediated bone resorption. |
| TRAP-5b (Tartrate-resistant acid phosphatase 5b) | Resorption | An enzyme specifically expressed by osteoclasts. |
Bone Mineral Density (BMD) Analysis
Dual-energy X-ray absorptiometry (DXA) is a non-invasive method for longitudinally monitoring changes in BMD in the femur and lumbar spine.
Histomorphometric Analysis
Histomorphometry provides quantitative information on the microscopic structure of bone.
Protocol for Bone Histomorphometry:
-
Administer fluorochrome labels (e.g., calcein and alizarin) at specific time points before euthanasia to label newly formed bone.
-
After euthanasia, dissect the femurs and lumbar vertebrae.
-
Fix the bones in 70% ethanol.
-
Dehydrate the bones in graded ethanol series and embed in plastic (e.g., methyl methacrylate).
-
Cut undecalcified sections using a microtome.
-
Stain sections with von Kossa for mineralized bone and toluidine blue for cellular components.
-
Analyze sections under a microscope equipped with a camera and image analysis software.
| Parameter | Abbreviation | Description |
| Bone Volume/Total Volume | BV/TV (%) | The percentage of the tissue volume that is occupied by bone. |
| Trabecular Number | Tb.N (1/mm) | The number of trabeculae per unit length. |
| Trabecular Thickness | Tb.Th (µm) | The average thickness of the trabeculae. |
| Trabecular Separation | Tb.Sp (µm) | The average distance between trabeculae. |
| Mineral Apposition Rate | MAR (µm/day) | The rate of new bone formation at the tissue level. |
| Bone Formation Rate | BFR/BS (/µm²/day) | The amount of new bone formed per unit of bone surface per day. |
Biomechanical Testing
Three-point bending tests on the femurs will determine the mechanical properties of the bone, including its strength and stiffness.
Signaling Pathway Visualization
The anabolic effects of intermittent PTH are initiated through a complex signaling cascade within the osteoblast.
Caption: PTH signaling pathway in osteoblasts leading to bone formation.
Data Interpretation and Future Directions
A synergistic effect would be demonstrated if the combined PTH and L-proline treatment group shows significantly greater improvements in BMD, bone histomorphometric parameters (especially BV/TV and BFR/BS), and biomechanical strength compared to the PTH-only group. An increase in the serum P1NP levels in the combination group would further support the hypothesis of enhanced collagen synthesis.
Future studies could explore different dosages and administration routes for L-proline, as well as the effects of this combination therapy in other animal models of bone loss, such as those for glucocorticoid-induced osteoporosis. Investigating the expression of proline transporters in bone tissue following PTH treatment would provide further mechanistic insights.
References
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Frot, J. B., & Partridge, N. C. (1985). Parathyroid hormone regulation of proline uptake by cultured neonatal mouse osteoblastlike cells. American Journal of Physiology-Endocrinology and Metabolism, 249(5), E458-E464. [Link]
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Dufresne, T. E., Chmielewski, P. A., Manhart, M. D., Johnson, G. P., & D'Souza, S. M. (2001). Delivery of parathyroid hormone for the treatment of osteoporosis. Journal of controlled release, 75(3), 275-286. [Link]
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Suntornnond, R., An, J., & Lee, W. (2012). Treating osteoporosis by targeting parathyroid hormone to bone. Biomaterials, 33(15), 3983-3990. [Link]
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Jilka, R. L. (2007). PTH and PTHrP Signaling in Osteoblasts. Bone, 40(6), 1484-1490. [Link]
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Silva, B. C., & Bilezikian, J. P. (2015). Parathyroid hormone: anabolic and catabolic actions on the skeleton. Current opinion in pharmacology, 22, 41-50. [Link]
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Gesty-Palmer, D., Flannery, P., Yuan, L., Corsino, L., Spurney, R., & Luttrell, L. M. (2009). Propranolol Promotes Bone Formation and Limits Resorption Through Novel Mechanisms During Anabolic Parathyroid Hormone Treatment in Female C57BL/6J Mice. Journal of Bone and Mineral Research, 24(5), 896-907. [Link]
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Hock, J. M., & Gera, I. (1996). Truncation of the amino terminus of PTH alters its anabolic activity on bone in vivo. Bone, 19(5), 439-446. [Link]
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Tu, Q., Pi, M., Karsenty, G., & Quarles, L. D. (2021). Parathyroid hormone and its related peptides in bone metabolism. Current opinion in endocrinology, diabetes, and obesity, 28(4), 365-372. [Link]
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Stegen, S., & Carmeliet, G. (2018). Amino acid metabolism in skeletal cells. Bone, 115, 2-9. [Link]
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Leder, B. Z., O'Dea, L. S., Zanchetta, J. R., Kumar, P., Banks, K., & McKay, K. (2015). Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs as Therapies for Osteoporosis. Journal of the Endocrine Society, 6(5), 1-10. [Link]
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Delmas, P. D., Vergnaud, P., Arlot, M. E., Pastoureau, P., Meunier, P. J., & Nilssen, M. H. (1995). The anabolic effect of human PTH (1-34) on bone formation is blunted when bone resorption is inhibited by the bisphosphonate tiludronate--is activated resorption a prerequisite for the in vivo effect of PTH on formation in a remodeling system?. Bone, 16(6), 603-610. [Link]
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Brennan, T. C., Rybchyn, M. S., Green, W., Atwa, S., Conigrave, A. D., & Mason, R. S. (2012). Parathyroid Hormone Mediates Bone Growth through the Regulation of Osteoblast Proliferation and Differentiation. Journal of molecular biology, 423(2), 215-227. [Link]
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Hock, J. M. (1999). Amanote. The Journal of clinical investigation, 104(4), 373-375. [Link]
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Parfitt, A. M. (1976). The actions of parathyroid hormone on bone: relation to bone remodeling and turnover, calcium homeostasis, and metabolic bone diseases. II. PTH and bone cells: bone turnover and plasma calcium regulation. Metabolism, 25(8), 909-955. [Link]
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Wu, G., Bazer, F. W., Burghardt, R. C., Johnson, G. A., Kim, S. W., Knabe, D. A., ... & Spencer, T. E. (2011). Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth. Amino acids, 40(4), 1053-1064. [Link]
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Lombardi, G., Di Somma, C., Grasso, F., Savanelli, M. C., & Colao, A. (2011). The roles of parathyroid hormone in bone remodeling: prospects for novel therapeutics. Journal of endocrinological investigation, 34(7 Suppl), 18-22. [Link]
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Ok-Hee, K., Lee, N. K., & Lee, S. Y. (2020). Prolonging parathyroid hormone analog action in vitro and in vivo through peptide lipidation. Nature Communications, 11(1), 1-13. [Link]
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Albaugh, V. L., Mukherjee, K., & Barbul, A. (2017). Proline precursors and collagen synthesis: biochemical challenges of nutrient supplementation and wound healing. The Journal of nutrition, 147(11), 2011-2017. [Link]
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Wu, G. (2011). Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth. Amino Acids, 40(4), 1053-1064. [Link]
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Palka, J. A., & Phang, J. M. (2019). Proline-dependent regulation of collagen metabolism. Molecular and cellular biochemistry, 459(1-2), 15-23. [Link]
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A Technical Guide to PTH-L-proline as a Potential Therapeutic Agent for Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. Current anabolic therapies, primarily revolving around intermittent administration of parathyroid hormone (PTH) analogs, have demonstrated efficacy in stimulating new bone formation. This guide explores the conceptual framework and scientific rationale for a novel potential therapeutic strategy: the synergistic use of PTH with L-proline. We posit that by combining the potent osteoanabolic signaling of PTH with an enriched supply of a crucial substrate for collagen synthesis, L-proline, it may be possible to enhance the quality and quantity of newly formed bone matrix, thereby offering a more robust treatment for severe osteoporosis. This document provides an in-depth analysis of the underlying mechanisms, proposes experimental workflows for validation, and outlines the potential of this combination strategy.
Introduction: The Unmet Need in Osteoporosis Therapy
Osteoporosis is a silent disease that leads to an increased risk of fragility fractures, resulting in significant morbidity, mortality, and healthcare expenditure. While antiresorptive agents, which inhibit bone breakdown, are the most common treatments, they do not restore lost bone architecture.[1] Anabolic agents, which stimulate bone formation, are crucial for patients with severe osteoporosis.[2][3]
The primary anabolic agent approved for osteoporosis is teriparatide, a recombinant form of human parathyroid hormone (PTH(1-34)).[4][5] Intermittent administration of PTH has a paradoxical anabolic effect, increasing bone mass and improving skeletal microarchitecture.[1][6][7] However, the efficacy of PTH can be limited by the availability of the necessary building blocks for the organic matrix of bone, which is predominantly type I collagen. L-proline is a key amino acid in collagen, and its availability can influence the rate of collagen synthesis.[8] This guide proposes that supplementing PTH therapy with L-proline could potentiate its anabolic effects.
The Scientific Rationale: A Dual-Pronged Approach to Bone Building
The central hypothesis is that the anabolic potential of PTH on bone-forming cells (osteoblasts) can be synergistically enhanced by ensuring an ample supply of L-proline, a critical component of the collagenous bone matrix.
The Anabolic Action of Parathyroid Hormone
Intermittent PTH administration creates an "anabolic window" where bone formation outpaces resorption.[9] This is achieved through a complex interplay of signaling pathways that ultimately increase the number and activity of osteoblasts.[6][7][10]
-
Direct Effects on Osteoblasts: PTH binds to the PTH/PTHrP type 1 receptor (PTH1R) on osteoblasts, activating multiple downstream signaling pathways. This leads to increased osteoblast differentiation, proliferation, and survival.[6][10]
-
Indirect Effects on Osteoclasts: PTH indirectly stimulates bone resorption by increasing the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) by osteoblasts and osteocytes, which in turn activates osteoclasts. This resorption is believed to release growth factors embedded in the bone matrix, which then contribute to the subsequent phase of bone formation.
-
Role of Osteocytes: Osteocytes, the most abundant cells in bone, are key mediators of PTH's anabolic effects. PTH signaling in osteocytes suppresses the expression of sclerostin, a potent inhibitor of bone formation, thereby activating the Wnt signaling pathway, which is crucial for osteoblast function.
The Critical Role of L-proline in Collagen Synthesis
The organic matrix of bone is approximately 90% type I collagen, a protein that provides the scaffold for mineralization and gives bone its tensile strength. L-proline, along with glycine, is a major constituent of collagen.[8]
-
Collagen Structure: The unique triple-helical structure of collagen is dependent on the high content of proline and its hydroxylated form, hydroxyproline. The rigid ring structure of proline helps to stabilize the helical conformation.
-
Rate-Limiting Substrate: The availability of proline can be a rate-limiting factor in collagen synthesis. An increased demand for collagen production, as would be stimulated by PTH, may require an exogenous supply of proline to be met efficiently.
By combining PTH and L-proline, we aim to synchronize the stimulation of bone-forming cells with the provision of essential raw materials for matrix synthesis.
Mechanism of Action: Key Signaling Pathways
The proposed synergistic effect of PTH and L-proline is based on their influence on distinct but complementary cellular processes.
PTH Signaling Cascades
Upon binding to the PTH1R, a G-protein coupled receptor, PTH activates several intracellular signaling pathways in osteoblasts and osteocytes:
-
cAMP/PKA Pathway: This is the primary pathway for PTH's anabolic effects. Activation of adenylyl cyclase leads to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates various transcription factors, including CREB (cAMP response element-binding protein), which upregulates the expression of genes involved in osteoblast differentiation and function.[6]
-
PLC/PKC Pathway: PTH can also activate Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium and activate Protein Kinase C (PKC), which is involved in modulating osteoblast proliferation and differentiation.
-
Wnt Signaling Pathway: PTH can indirectly activate the canonical Wnt signaling pathway by downregulating the expression of sclerostin in osteocytes. This leads to the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of Wnt target genes that promote bone formation.
DOT script for PTH Signaling Pathway
Caption: PTH signaling in osteoblasts.
L-proline's Role in Matrix Synthesis
L-proline is actively transported into osteoblasts and incorporated into procollagen chains in the endoplasmic reticulum. Its role is primarily as a substrate, and its abundance can directly impact the rate of protein synthesis.
Experimental Validation: A Roadmap for Preclinical Studies
A rigorous preclinical research program is necessary to validate the therapeutic potential of a PTH-L-proline combination.
In Vitro Studies
Objective: To determine the effect of L-proline supplementation on PTH-stimulated osteoblast activity and matrix formation.
Cell Models:
-
Primary human osteoblasts
-
Murine osteoblastic cell lines (e.g., MC3T3-E1)
Experimental Protocol: Osteoblast Culture and Differentiation
-
Cell Seeding: Plate primary human osteoblasts or MC3T3-E1 cells in appropriate growth medium.
-
Treatment: Upon reaching 70-80% confluency, switch to a differentiation medium containing ascorbic acid and β-glycerophosphate. Divide cells into the following treatment groups:
-
Control (vehicle)
-
PTH (1-34) alone
-
L-proline alone
-
PTH (1-34) + L-proline (various concentrations)
-
-
Duration: Culture for 7, 14, and 21 days, with media changes every 2-3 days.
-
Analysis:
-
Cell Proliferation: MTT or BrdU assay.
-
Alkaline Phosphatase (ALP) Activity: A marker of early osteoblast differentiation.
-
Collagen Synthesis: Picro-Sirius Red staining and quantification of hydroxyproline content.
-
Gene Expression: qPCR for key osteogenic markers (e.g., RUNX2, ALP, Collagen type I, Osteocalcin).
-
Mineralization: Alizarin Red S staining to visualize calcium deposition.
-
DOT script for In Vitro Experimental Workflow
Caption: Workflow for in vitro validation.
In Vivo Studies
Objective: To evaluate the efficacy of PTH and L-proline co-administration in a preclinical model of osteoporosis.
Animal Model: Ovariectomized (OVX) rodent model, which mimics postmenopausal osteoporosis.
Experimental Protocol: Ovariectomized Rodent Model
-
Surgery: Perform ovariectomy or sham surgery on skeletally mature female rodents.
-
Osteoporosis Development: Allow for a period of bone loss (e.g., 4-6 weeks).
-
Treatment: Administer daily subcutaneous injections of:
-
Vehicle (saline)
-
PTH (1-34)
-
L-proline (oral gavage or in drinking water)
-
PTH (1-34) + L-proline
-
-
Duration: Treat for 4-8 weeks.
-
Analysis:
-
Bone Mineral Density (BMD): Longitudinal monitoring using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT): High-resolution imaging of bone microarchitecture at the end of the study.
-
Biomechanical Testing: Three-point bending tests on long bones to assess bone strength.
-
Serum Biomarkers: Measurement of bone formation (e.g., P1NP) and resorption (e.g., CTX-I) markers.
-
Histomorphometry: Histological analysis of bone sections to quantify cellular activity and bone formation rates.
-
Data Presentation and Expected Outcomes
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Expected In Vitro Outcomes
| Assay | Control | PTH | L-proline | PTH + L-proline |
| ALP Activity | Baseline | ↑↑ | ↑ | ↑↑↑ |
| Collagen Synthesis | Baseline | ↑↑ | ↑ | ↑↑↑↑ |
| Mineralization | Baseline | ↑↑ | ↑ | ↑↑↑ |
Table 2: Expected In Vivo Outcomes
| Parameter | Vehicle | PTH | L-proline | PTH + L-proline |
| Femoral BMD Change | ↓ | ↑↑ | ↔ | ↑↑↑ |
| Trabecular Bone Volume | ↓↓ | ↑↑ | ↔ | ↑↑↑↑ |
| Ultimate Strength | ↓ | ↑↑ | ↔ | ↑↑↑ |
Future Directions and Conclusion
The concept of combining PTH with L-proline represents a logical next step in optimizing anabolic therapy for osteoporosis. If the preclinical data supports this hypothesis, further research would be warranted to explore:
-
Formulation: Development of a co-formulation or a this compound conjugate to improve delivery and patient compliance.
-
Dose Optimization: Determining the optimal doses and ratios of PTH and L-proline.
-
Long-term Safety and Efficacy: Investigating the effects of prolonged combination therapy.
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MDedge. (2021). Oral PTH shows promise for osteoporosis in early phase 2 study. Retrieved from [Link]
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Topic: PTH-L-proline and its Analogs in Drug Discovery
An In-depth Technical Guide for Researchers
Introduction: The Duality of Proline in Structural Biology and Therapeutics
L-proline, a unique secondary amino acid, imposes significant conformational constraints on the polypeptide backbone, making it a critical determinant of protein structure and function.[1][2] Its rigid pyrrolidine ring is fundamental to the stability of secondary structures like β-turns and polyproline helices, which are often involved in critical protein-protein interactions.[3] This structural significance extends to the signaling of Parathyroid Hormone (PTH), where proline-rich motifs within the PTH receptor are essential for downstream signal transduction.[4]
Beyond its structural role, the metabolic pathways involving proline and the enzymatic machinery responsible for its incorporation into proteins present compelling targets for therapeutic intervention. The discovery that L-proline analogs can modulate these processes has opened a significant frontier in drug discovery.[1][5] These analogs, particularly those that inhibit prolyl-tRNA synthetase (PRS), are being actively investigated for a range of diseases, from fibrosis to parasitic infections and cancer.[6][7][8]
This guide provides a comprehensive technical overview of this dual role. We will first explore the nuanced function of proline residues in the context of PTH receptor signaling. Subsequently, we will delve into the major drug discovery paradigm: the design and application of L-proline analogs as potent and specific inhibitors of PRS, offering field-proven insights into the experimental workflows that validate this therapeutic strategy.
Part 1: The Pivotal Role of Proline Motifs in Parathyroid Hormone (PTH) Receptor Signaling
1.1. Mechanism of PTH Signal Transduction
Parathyroid Hormone (PTH) is the principal regulator of calcium and phosphate homeostasis. Its effects are mediated by the class B G-protein coupled receptor, PTH receptor 1 (PTH1R).[9] Canonical signaling involves the activation of G-proteins, leading to the production of cyclic AMP (cAMP). However, a more complex, G-protein-independent signaling cascade is crucial for some of PTH's biological effects, and this pathway is critically dependent on proline-rich sequences within the receptor itself.[4]
1.2. Proline-Rich Motifs as Scaffolding Hubs
The C-terminal tail of the PTH1R contains specific proline-rich motifs (PXXP) that serve as docking sites for Src Homology 3 (SH3) domain-containing proteins. Upon PTH binding, the receptor undergoes a conformational change that facilitates the recruitment of β-arrestin2. This event initiates a G-protein-independent signaling cascade by scaffolding the tyrosine kinase c-Src to the receptor complex.[4] This β-arrestin2/c-Src complex is essential for the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[4]
Mutagenesis studies have validated this mechanism; deletion or mutation of these C-terminal proline-rich motifs abrogates the interaction with β-arrestin, inhibits c-Src recruitment, and ultimately blocks PTH-stimulated ERK1/2 activation, without affecting the canonical G-protein/cAMP pathway.[4]
1.3. Drug Discovery Implications
This proline-dependent scaffolding mechanism represents a potential, yet underexplored, target for drug discovery. Therapeutics designed to disrupt the specific interaction between the PTH1R proline motifs and β-arrestin2/c-Src could selectively modulate the ERK1/2 signaling pathway while leaving the primary G-protein signaling intact. Such a "biased agonist" approach could fine-tune the physiological response to PTH, potentially separating its anabolic effects on bone from other systemic effects, a long-sought goal in osteoporosis therapy.
Caption: PTH1R signaling diverges into G-protein and proline-dependent pathways.
Part 2: L-Proline Analogs as Inhibitors of Prolyl-tRNA Synthetase (PRS)
The most mature application of proline analogs in drug discovery is the targeting of Prolyl-tRNA Synthetase (PRS), an essential enzyme in protein synthesis.
2.1. The Therapeutic Target: Prolyl-tRNA Synthetase (PRS)
PRS is a member of the aminoacyl-tRNA synthetase family, which catalyzes the ATP-dependent attachment of L-proline to its cognate tRNA (tRNAPro).[6] This is an indispensable step for the incorporation of proline into nascent polypeptide chains. Diseases characterized by the excessive deposition of proline-rich proteins, most notably collagen in fibrotic conditions, are mechanistically linked to this process.[8][10] Therefore, inhibiting PRS presents a direct strategy to reduce the synthesis of these pathological proteins.[11] The bifunctional glutamyl-prolyl-tRNA synthetase (EPRS) has been shown to be a key regulator of extracellular matrix (ECM) production and is upregulated in fibrotic diseases.[10][12][13]
2.2. Key Classes of PRS Inhibitors
Halofuginone: The Proline-Competitive Archetype
Halofuginone (HF), a synthetic analog of the natural alkaloid febrifugine, is the most extensively studied PRS inhibitor.[14]
-
Mechanism of Action: HF is a high-affinity inhibitor that binds to the proline-binding pocket of PRS, directly competing with the natural substrate, L-proline.[15] This inhibition leads to a depletion of prolyl-tRNAPro, triggering the amino acid starvation response and reducing the translation of proline-rich proteins like collagen.[16] Additionally, HF has been shown to inhibit the TGF-β/Smad3 signaling pathway, a central driver of fibrosis, although this is likely a downstream consequence of its primary effect on PRS.[11][17]
-
Therapeutic Applications: Due to its potent anti-fibrotic activity, HF has been investigated in numerous preclinical models of fibrosis (lung, liver, skin) and has entered clinical trials.[6][8] It also exhibits anti-inflammatory, anti-cancer, and anti-parasitic properties.[7][11]
ATP-Competitive Inhibitors: A New Generation
A significant limitation of proline-competitive inhibitors like HF is that their efficacy can be diminished in environments with high local concentrations of L-proline, which is often the case in fibrotic tissues.[18] This has driven the development of a new class of inhibitors that target the ATP-binding site of PRS.
-
Mechanism of Action: Compounds like T-3833261 and various pyrazinamide derivatives are designed to bind to the ATP pocket of the PRS catalytic domain.[6][17][19] Their inhibitory action is competitive with ATP but uncompetitive with respect to proline.[6] This means their efficacy is independent of the cellular proline concentration, offering a potential therapeutic advantage.
-
Causality in Design: The development of ATP-competitive inhibitors is a prime example of rational drug design. By analyzing the crystal structure of PRS, researchers identified the ATP pocket as an alternative druggable site. This strategic choice directly addresses the primary pharmacological liability of the first-generation proline-competitive inhibitors.[19]
Caption: Comparison of Proline- vs. ATP-competitive PRS inhibitors.
Part 3: Core Experimental Methodologies
The validation of novel proline analogs requires a robust and multi-tiered experimental approach, from biochemical confirmation of target engagement to cellular assays demonstrating functional efficacy.
Protocol 1: In Vitro PRS Inhibition Assay (ATP-PPi Exchange)
This biochemical assay provides a direct measure of an inhibitor's ability to block the catalytic activity of PRS. It quantifies the proline-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, the first step of the aminoacylation reaction.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing reaction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 2 mM DTT), recombinant human PRS enzyme (e.g., 50 nM), ATP (e.g., 2 mM), and [³²P]PPi.
-
Inhibitor Incubation: Dispense the reaction mixture into a 96-well plate. Add the test compound (e.g., T-3833261) at various concentrations. Include a DMSO vehicle control.
-
Reaction Initiation: Initiate the reaction by adding L-proline (e.g., 2 mM). For ATP-competitive inhibitors, L-proline is required for activity, whereas for proline-competitive inhibitors, the assay is run in its absence.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Quenching & Filtration: Stop the reaction by adding a quench solution containing activated charcoal, which binds unincorporated nucleotides. Transfer the mixture to a filter plate and wash to remove unincorporated [³²P]PPi.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity of the trapped [³²P]ATP on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation: The protocol's integrity is confirmed by running parallel controls: a 'no enzyme' control to establish background signal and a 'no proline' control (for proline-dependent reactions) to ensure the measured activity is specific to the substrate.
Protocol 2: Cellular Assay for Anti-Fibrotic Activity
This assay evaluates the functional consequence of PRS inhibition in a disease-relevant cell model. Primary human dermal fibroblasts are used to measure the compound's ability to suppress the induction of fibrotic markers by TGF-β.[17][18]
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts in standard growth medium. Seed cells in 6-well plates and grow to near confluence.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells and reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with the test compound (e.g., Halofuginone, T-3833261) or vehicle control for 1 hour.
-
Fibrotic Stimulation: Add recombinant human TGF-β (e.g., 5 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for 24-48 hours to allow for the induction of fibrotic gene and protein expression.
-
Harvesting:
-
For qPCR analysis: Lyse the cells and extract total RNA.
-
For Western Blot analysis: Lyse the cells and extract total protein.
-
-
Analysis:
-
qPCR: Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of fibrotic genes such as COL1A1 (Collagen Type I Alpha 1) and ACTA2 (α-Smooth Muscle Actin, α-SMA). Normalize to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Collagen I and α-SMA. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
-
Data Interpretation: A successful anti-fibrotic compound will show a dose-dependent reduction in the TGF-β-induced expression of COL1A1 and ACTA2 at both the mRNA and protein levels.
Caption: Workflow for assessing the anti-fibrotic activity of PRS inhibitors.
Part 4: Comparative Data of PRS Inhibitors
Summarizing quantitative data allows for direct comparison of lead compounds and informs strategic decisions in a drug discovery program.
| Compound Name | Inhibitor Class | Target Binding Site | IC₅₀ / EC₅₀ | Key Therapeutic Indication | Reference |
| Halofuginone | Proline Analog | Proline | ~32 nM (PRS enzyme) | Fibrosis, Malaria | [6][8] |
| T-3833261 | ATP Mimetic | ATP | ~1.6 nM (PRS enzyme) | Fibrosis (Scleroderma) | [17][18] |
| Pyrazinamide Series | ATP Mimetic | ATP | 0.76 nM - 7.34 µM (Kd/EC₅₀) | Fibrosis, Autoimmune | [6][20] |
Conclusion and Future Directions
The study of L-proline and its analogs in drug discovery reveals a fascinating duality. On one hand, the structural necessity of proline residues in proteins like the PTH receptor provides novel, yet challenging, targets for modulating specific signaling pathways. On the other, the central role of proline in the synthesis of pathological proteins has led to the successful development of PRS inhibitors as a potent therapeutic class.
Future research will likely focus on enhancing the specificity and safety profiles of PRS inhibitors. The shift from proline-competitive to ATP-competitive inhibitors demonstrates a clear path of rational design to overcome biological limitations. Further exploration into the structural biology of the PTH1R-arrestin-Src complex could unlock the potential for highly selective, pathway-specific modulators of PTH signaling. The continued synthesis and evaluation of novel proline analogs will undoubtedly remain a rich and productive area of medicinal chemistry, promising new treatments for a host of challenging diseases.[3]
References
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Title: Properties, metabolisms, and applications of L-proline analogues Source: ResearchGate URL: [Link]
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Title: Chronic antihypertensive effects of captopril (SQ 14,225), an orally active angiotensin I-converting enzyme inhibitor, in conscious 2-kidney renal hypertensive rats Source: European Journal of Pharmacology (via Sci-Hub) URL: [Link]
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Title: Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation Source: Journal of Biological Chemistry URL: [Link]
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Title: Discovery of a Novel prolyl-tRNA Synthetase Inhibitor and Elucidation of Its Binding Mode to the ATP Site in Complex With L-Proline Source: Biochemical and Biophysical Research Communications URL: [Link]
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Title: The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective Source: Frontiers in Oncology URL: [Link]
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Title: 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers Source: Molecules (via PMC) URL: [Link]
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Title: The Multifaceted Roles of Proline in Cell Behavior Source: Frontiers in Cell and Developmental Biology URL: [Link]
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Title: Properties, Metabolisms, and Applications of (L)-proline Analogues Source: Applied Microbiology and Biotechnology URL: [Link]
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Title: Proline Analogues Source: Chemical Reviews URL: [Link]
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Title: Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning Source: European Journal of Medicinal Chemistry URL: [Link]
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Title: PROTOCOL: Extraction and determination of proline Source: ResearchGate URL: [Link]
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Title: Parathyroid hormone-dependent signaling pathways regulating genes in bone cells Source: Frontiers in Bioscience URL: [Link]
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Title: Halofuginone — The Multifaceted Molecule Source: Biomolecules (via PMC) URL: [Link]
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Title: Glutamyl-prolyl-tRNA synthetase induces fibrotic extracellular matrix via both transcriptional and translational mechanisms Source: The FASEB Journal URL: [Link]
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Title: Catalytic Asymmetric Synthesis of Antimalarial Alkaloids Febrifugine and Isofebrifugine and Their Biological Activity Source: The Journal of Organic Chemistry URL: [Link]
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Title: What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? Source: Patsnap Synapse URL: [Link]
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Title: Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy Source: PLOS ONE URL: [Link]
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Title: Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis Source: PLOS Neglected Tropical Diseases URL: [Link]
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Title: Glutamyl-Prolyl-tRNA Synthetase Regulates Epithelial Expression of Mesenchymal Markers and Extracellular Matrix Proteins: Implications for Idiopathic Pulmonary Fibrosis Source: Frontiers in Pharmacology URL: [Link]
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Title: Plant Proline Assay Protocol Source: Scribd URL: [Link]
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Title: Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy Source: PLOS ONE (duplicate) URL: [Link]
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Title: Synthesis and antimalarial activity of febrifugine derivatives Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Halofuginone mechanism of action and targets Source: ResearchGate URL: [Link]
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Title: Targeting Prolyl-tRNA Synthetase to Accelerate Drug Discovery against Malaria, Leishmaniasis, Toxoplasmosis, Cryptosporidiosis, and Coccidiosis Source: Structure URL: [Link]
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Title: Glutamyl-Prolyl-tRNA Synthetase Regulates Proline-Rich Pro-Fibrotic Protein Synthesis During Cardiac Fibrosis Source: Circulation Research URL: [Link]
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Title: Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable Source: ScienceOpen URL: [Link]
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Title: Halofuginone Source: Wikipedia URL: [Link]
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Title: Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies Source: MDPI URL: [Link]
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Title: KEGG PATHWAY Database Source: KEGG URL: [Link]
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Title: Transglutaminases in fibrosis—overview and recent advances Source: American Journal of Physiology-Cell Physiology URL: [Link]
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Title: Methods for Determination of Proline in Plants Source: ResearchGate URL: [Link]
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Title: Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs Source: Antimicrobial Agents and Chemotherapy (via PMC) URL: [Link]
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Title: Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 Source: EMBO Molecular Medicine (via PMC) URL: [Link]
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Title: Glutamyl-Prolyl-tRNA Synthetase Regulates Proline-Rich Pro-Fibrotic Protein Synthesis During Cardiac Fibrosis Source: PubMed Central URL: [Link]
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Title: Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone Source: Medicinal Chemistry URL: [Link]
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Title: Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial Source: Journal of Medicinal Chemistry URL: [Link]
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Methodological & Application
Synthesis of PTH-L-proline: An Application Guide for Laboratory Standard Preparation
Abstract
This application note provides a comprehensive, in-depth guide for the laboratory synthesis, purification, and characterization of Phenylthiohydantoin-L-proline (PTH-L-proline). PTH-amino acids are essential reference standards for protein sequencing using Edman degradation, a cornerstone technique in proteomics and drug development.[1] This guide moves beyond a simple recitation of steps, offering a rationale for key procedural choices, ensuring scientific integrity and reproducibility. We present a detailed, two-step synthesis protocol based on the foundational work of Pehr Edman, followed by robust purification and characterization methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for analytical standard use.
Introduction: The Role of this compound in Protein Chemistry
The sequential degradation of amino acids from the N-terminus of a peptide, a method pioneered by Pehr Edman, remains a highly precise and valuable tool for protein sequence analysis.[2][3] The process hinges on a two-step chemical reaction. First, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC). Second, the derivatized residue is selectively cleaved under acidic conditions, releasing it as a stable phenylthiohydantoin (PTH) derivative, which can then be identified chromatographically.[4]
Accurate identification of the released PTH-amino acid is contingent on comparing its chromatographic retention time and spectral properties to a known, high-purity standard.[5] this compound is the specific derivative generated when L-proline is the N-terminal residue. Due to proline's unique secondary amine structure, its reactivity and the properties of its PTH derivative can differ from other amino acids, making a well-characterized standard particularly crucial for unambiguous sequence assignment. This guide details the process for producing this essential standard in a laboratory setting.
Chemical Synthesis of this compound
The synthesis of this compound is a two-stage process: (1) The coupling of L-proline with PITC to form an intermediate phenylthiocarbamyl (PTC) derivative, and (2) The acid-catalyzed cyclization of the PTC-proline to yield the final this compound product.
Underlying Chemistry and Rationale
Coupling Reaction: The first step is a nucleophilic addition of the deprotonated secondary amine of L-proline to the electrophilic carbon of the isothiocyanate group in PITC. This reaction is conducted under mildly alkaline conditions (pH ~9) to ensure the proline amine is sufficiently nucleophilic while minimizing potential side reactions like the hydrolysis of PITC.[2][6] Pyridine is often used as a component of the solvent system as it acts as a base and a solvent.
Cyclization & Cleavage: The subsequent treatment with strong, anhydrous acid (e.g., hydrochloric acid) serves two purposes. First, it protonates the molecule, facilitating an intramolecular nucleophilic attack by the sulfur atom on the adjacent peptide carbonyl carbon. This forms an unstable anilinothiazolinone (ATZ) intermediate. For the synthesis of a single amino acid standard, this cyclization converts the PTC-proline directly into the more stable five-membered PTH ring structure.[2][4] Refluxing in aqueous acid ensures the complete conversion to the final this compound.[6]
Below is a diagram illustrating the overall synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| L-Proline | ≥99% | Sigma-Aldrich |
| Phenylisothiocyanate (PITC) | ≥99% (Sequencing Grade) | Thermo Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | MilliporeSigma |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | VWR |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Chemical |
| Benzene | ACS Reagent, ≥99.0% | Major chemical supplier |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | J.T. Baker |
| Deionized Water | 18.2 MΩ·cm | In-house system |
!!! SAFETY ADVISORY !!! Phenylisothiocyanate (PITC) is toxic, a lachrymator, and combustible.[7] Benzene is a known carcinogen. Hydrochloric acid and sodium hydroxide are corrosive. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of PTC-L-proline (Coupling)
This protocol is adapted from the foundational method described by Edman (1950).[6]
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.15 g (0.01 mol) of L-proline in a mixture of 25 mL of deionized water and 25 mL of pyridine.
-
pH Adjustment: Using a pH meter or indicator paper, carefully add 1N NaOH dropwise to the stirring solution to adjust the pH to approximately 9.0.
-
Reaction Setup: Place the flask in a water bath pre-heated to 40°C and begin vigorous stirring.
-
PITC Addition: Add 2.4 mL of phenylisothiocyanate to the solution.
-
Maintain pH: As the reaction proceeds, the pH will drop. Continuously monitor and add small portions of 1N NaOH to maintain the pH at ~9.0. The reaction is complete when alkali consumption ceases, typically within 30-60 minutes.
-
Quenching and Extraction: Remove the flask from the water bath. Transfer the reaction mixture to a separatory funnel. Extract the mixture three times with equal volumes of benzene to remove unreacted PITC and pyridine. Discard the organic (upper) layers.
-
Precipitation: To the remaining aqueous layer, add an amount of 1N HCl equivalent to the total volume of NaOH added during the reaction. This will neutralize the solution and precipitate the PTC-L-proline.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and air dry.
Protocol 2: Synthesis of this compound (Cyclization)
-
Acid Hydrolysis: Suspend the dried PTC-L-proline intermediate in 30 mL of 1N HCl in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours with stirring.
-
Removal of Acid: After cooling, remove the hydrochloric acid by repeated concentration to dryness using a rotary evaporator.
-
Purification: The resulting crude this compound solid should be purified by recrystallization.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot glacial acetic acid.
-
Crystallization: Slowly add hot deionized water to the solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Dry the purified crystals in a vacuum desiccator over P₂O₅ and KOH pellets for 48 hours to remove residual solvent and acid.[6] The expected yield of the final product is typically in the range of 80-90% based on the starting amino acid.[6]
Characterization of this compound
Validation of the final product's identity and purity is a critical self-validating step. A combination of chromatographic and spectroscopic methods should be employed.
Physical Properties
| Property | Expected Value | Source |
| Molecular Formula | C₁₂H₁₂N₂OS | [8] |
| Molecular Weight | 232.30 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [6] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized this compound and for its use in sequencing experiments.[5][9]
-
System: A standard HPLC system with a UV detector is sufficient.
-
Column: A C18 reversed-phase column is commonly used for PTH-amino acid separation.
-
Mobile Phase: A gradient elution is typically required to separate all PTH-amino acids. A common system involves:
-
Solvent A: Aqueous buffer (e.g., 0.1% formic acid in water)
-
Solvent B: Organic solvent (e.g., Acetonitrile)
-
-
Detection: PTH-amino acids have a characteristic UV absorbance maximum around 269 nm.[10]
-
Expected Result: A single major peak should be observed upon injection of a solution of the purified product. Purity can be calculated from the peak area percentage. The retention time should be consistent and can be compared to commercially available standards if desired.
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound.
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Result: Thermospray mass spectra of PTH-amino acids typically show a strong signal for the protonated molecular ion [M+H]⁺.[9] For this compound, the expected protonated molecular ion would be observed at an m/z of approximately 233.31.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (~7.2-7.6 ppm) corresponding to the five protons on the phenyl ring.
-
Proline Ring Protons: A series of complex multiplets are expected for the aliphatic protons of the proline ring structure.
-
N-H Proton: A signal corresponding to the proton on the hydantoin nitrogen may be observed, though its chemical shift can be variable and it may exchange with deuterium if D₂O is present in the solvent.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal downfield (~170-180 ppm) corresponding to the C=O group.
-
Thione Carbon: A signal further downfield (>180 ppm) for the C=S carbon.
-
Aromatic Carbons: Several signals in the aromatic region (~120-140 ppm).
-
Aliphatic Carbons: Signals corresponding to the carbons of the proline ring.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound, an essential standard for N-terminal protein sequencing. By following the outlined procedures for synthesis, purification, and rigorous characterization, research laboratories can confidently produce high-purity this compound for use as an analytical standard. The emphasis on the rationale behind experimental steps and adherence to strict safety protocols ensures a reproducible and reliable outcome, supporting the integrity of downstream proteomic analyses.
References
-
Edman, P. (1950). Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Acta Chemica Scandinavica, 4, 277-282. Available at: [Link]
-
Frank, G., & Strubert, W. (1973). Separation of phenylthiohydantoin-amino acids by high-pressure liquid chromatography. Chromatographia, 6(11), 522-524. Available at: [Link]
-
Kawabata, S., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Analytical and Bioanalytical Chemistry, 414, 4747–4757. Available at: [Link]
-
McCormick, D. J., et al. (1987). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. The Journal of protein chemistry, 6(3), 207-219. Available at: [Link]
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MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Available at: [Link]
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Treff, N. R., et al. (1981). Synthesis, purification, and chemical characterization of the amino-terminal 1-34 fragment of bovine parathyroid hormone synthesized by the solid-phase procedure. Analytical Biochemistry, 116(2), 415-422. Available at: [Link]
-
Puig, D., & Caldara, P. C. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biomedical & environmental mass spectrometry, 16(1-12), 19-23. Available at: [Link]
-
Asaoka, T., et al. (2014). Identification and characterization of trans-3-hydroxy-l-proline dehydratase and Δ1-pyrroline-2-carboxylate reductase involved in trans-3-hydroxy-l-proline metabolism of bacteria. FEBS Letters, 588(17), 2953-2958. Available at: [Link]
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Aitken, A., & Learmonth, M. (1994). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In The Protein Protocols Handbook (pp. 303-308). Humana Press. Available at: [Link]
-
BioSynthesis Inc. (n.d.). N-terminal Sequence Analysis. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162). Available at: [Link]
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Caporale, A., et al. (2009). Structure-function relationship studies of PTH(1-11) analogues containing d-amino acids. European journal of pharmacology, 611(1-3), 1-7. Available at: [Link]
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Gesty-Palmer, D., et al. (2006). Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation. The Journal of biological chemistry, 281(40), 29910-29919. Available at: [Link]
-
Martin, T. J. (2012). Parathyroid Hormone-Related Protein: An Update. Endocrinology, 153(10), 4585-4588. Available at: [Link]
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Hogue-Angeletti, R. A., & Williams, K. R. (1984). Oxidized forms of parathyroid hormone with biological activity. Separation and characterization of hormone forms oxidized at methionine 8 and methionine 18. The Journal of biological chemistry, 259(9), 5621-5626. Available at: [Link]
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Grant, G. A. (2002). Identification of PTH-Amino Acids by HPLC. In The Protein Protocols Handbook (pp. 535-545). Humana Press. Available at: [Link]
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Chen, Y., et al. (2020). Enhancing the Physiochemical Properties of Puerarin via L-Proline Co-Crystallization: Synthesis, Characterization, and Dissolution Studies of Two Phases of Pharmaceutical Co-Crystals. Pharmaceutics, 12(11), 1089. Available at: [Link]
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Centro de Investigaciones Biológicas Margarita Salas (CIB-CSIC). (n.d.). Edman chemistry and automated N-terminal sequence analysis. Available at: [Link]
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Harris, J. U., et al. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry, 105(2), 239-245. Available at: [Link]
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Ma, D., & Cai, Q. (2008). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. CHIMIA International Journal for Chemistry, 62(5), 411-415. Available at: [Link]
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Jin, L., et al. (2000). Crystal Structure of Human Parathyroid Hormone 1–34 at 0.9-Å Resolution. Journal of Biological Chemistry, 275(35), 27238-27244. Available at: [Link]
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Edman, P. (1950). Method for Determination of the Amino Acid. Acta Chemica Scandinavica, 4, 283-293. Available at: [Link]
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Hyung, J. H., et al. (2008). Drowning-out crystallization of L-proline: Effect of anti-solvent composition and processing parameters on crystal size and shape. Journal of Crystal Growth, 310(18), 4179-4186. Available at: [Link]
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Mehl, E., et al. (1995). An Improved Chemical Approach Toward the C-terminal Sequence Analysis of Proteins Containing All Natural Amino Acids. Journal of Protein Chemistry, 14(5), 281-289. Available at: [Link]
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Inglis, A. S., et al. (1992). Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure. Journal of biochemical and biophysical methods, 25(2-3), 163-171. Available at: [Link]
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Sjöquist, J. (1960). Determination of amino acids as phenyl thiohydantoin derivatives. III. Quantitative determination of 3-phenyl-2-thiohydantoins from paper chromatograms. Biochimica et Biophysica Acta, 41, 20-30. Available at: [Link]
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De Coene, K., et al. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. Biomedicines, 6(4), 99. Available at: [Link]
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Kederienė, V., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6822. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of L-proline and [ProH]3PW12O40. Available at: [Link]
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Application Notes and Protocols for In Vivo Studies: PTH and L-Proline
Abstract
This comprehensive guide provides an in-depth exploration of the in vivo administration of Parathyroid Hormone (PTH), with a particular focus on its active fragments, and considers the synergistic role of L-proline in bone biology. Eschewing a rigid template, this document is structured to offer a foundational understanding of the PTH signaling axis, followed by detailed, field-proven protocols for preclinical studies. It is intended for researchers, scientists, and drug development professionals investigating skeletal diseases and anabolic therapies. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure experimental robustness and reproducibility.
Introduction: The Dual Nature of Parathyroid Hormone in Bone Metabolism
Parathyroid Hormone (PTH) is a critical systemic regulator of calcium and phosphate homeostasis.[1][2][3] Secreted by the chief cells of the parathyroid glands, its primary function is to elevate serum calcium levels.[2][3] PTH exerts its effects predominantly on bone and kidney.[3] In the kidney, it enhances the reabsorption of calcium and stimulates the production of the active form of Vitamin D, 1,25-dihydroxyvitamin D.[1][2] In bone, PTH's action is famously paradoxical. Continuous high levels of PTH, as seen in hyperparathyroidism, lead to bone resorption and loss of bone mass.[4][5] Conversely, intermittent administration of PTH results in a net anabolic effect, increasing bone mass and strength, a principle that has been successfully translated into therapeutic applications for osteoporosis with drugs like teriparatide (recombinant human PTH(1-34)).[4][5]
L-proline, a non-essential amino acid, is a fundamental component of collagen, the primary protein in the bone matrix.[6][7] PTH has been shown to directly influence proline metabolism in bone cells, specifically by increasing proline transport in osteoblast-like cells.[8] This suggests a mechanistic link where the anabolic effects of PTH on bone formation may be, in part, dependent on the availability of proline for collagen synthesis. This guide will therefore address the in vivo administration of PTH fragments and consider the scientific rationale for investigating the co-administration or supplementation of L-proline.
Mechanism of Action: The PTH1 Receptor and Downstream Signaling
PTH and its N-terminal fragments exert their effects by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G-protein coupled receptor (GPCR) expressed on the surface of osteoblasts and kidney tubular cells.[5][9] The binding of PTH to PTH1R initiates a cascade of intracellular signaling events that dictate the physiological response.
The specific signaling pathway activated by PTH binding to PTH1R can influence whether the net effect is anabolic or catabolic. The interaction with the receptor can be modulated by the conformation of the receptor, leading to different downstream effects.[5] Proline-rich motifs within the C-terminus of the PTH1R have been identified as crucial for scaffolding proteins like β-arrestin2 and c-Src, which are involved in activating the ERK1/2 signaling pathway, a key component of the anabolic response to PTH.[9]
Below is a diagram illustrating the primary signaling pathways activated upon PTH binding to PTH1R.
Caption: PTH Signaling Pathways in Osteoblasts.
In Vivo Study Design and Protocols
Reagent Preparation and Formulation
PTH Peptides: The most commonly used fragment for in vivo anabolic studies is PTH(1-34). It is commercially available in human, rat, and bovine sequences. Lyophilized PTH(1-34) should be stored at -20°C.[10]
Vehicle Selection and Formulation: The choice of vehicle is critical for ensuring the stability and bioavailability of the peptide.
-
Saline-based vehicles: For subcutaneous injections, sterile 0.9% saline is a common vehicle.[4]
-
Acidified Vehicles: PTH peptides can adsorb to surfaces, and solubility can be pH-dependent. An acidified vehicle can improve stability. A commonly used formulation is 0.001 N HCl in normal saline containing a carrier protein like 2% heat-inactivated rat serum to prevent adsorption.[11]
-
Citric Acid Buffer: A solution of 10 mM citric acid and 150 mM NaCl at pH 5.0, with a small amount of a surfactant like 0.05% Tween 80, can also be used.[12]
L-proline Formulation: L-proline is highly soluble in water. For oral administration, it can be dissolved in drinking water or mixed with powdered diet. For parenteral administration, it can be dissolved in sterile saline.
Protocol for Reconstituting PTH(1-34):
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide with a small amount of sterile 5% acetic acid (e.g., 1 mg/mL).[10]
-
Further dilute to the final working concentration using the chosen vehicle (e.g., sterile saline).
-
After reconstitution, the solution can be stored at 4°C for up to 5 days or aliquoted and frozen at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Animal Models
Rats and mice are the most common animal models for studying the effects of PTH on bone. The choice of species and strain depends on the specific research question.
-
Ovariectomized (OVX) Rodent Model: This is a widely used model for postmenopausal osteoporosis.[12]
-
Growing Rodents: Young, rapidly growing animals can be used to study the effects of PTH on bone accrual.
-
Aged Rodents: Senile rats (e.g., 22-24 months old) are used to model age-related bone loss.
Dosage and Administration
The dosage and administration schedule are the most critical factors determining whether PTH will have an anabolic or catabolic effect.
Table 1: Recommended Dosages of PTH(1-34) for In Vivo Studies in Rodents
| Animal Model | Dosage Range (µg/kg/day) | Administration Route | Desired Effect | Reference(s) |
| Ovariectomized Rats | 10 - 80 | Subcutaneous | Anabolic | [5] |
| Aged Rats | 43 - 80 | Subcutaneous | Anabolic | [3] |
| Fracture Healing (Rats) | 5 - 80 | Subcutaneous | Anabolic | [4] |
| Distraction Osteogenesis (Rats) | 60 | Subcutaneous | Anabolic | [9] |
| Parathyroidectomized Rats | 0.01 - 20 µ g/100g (continuous infusion) | Subcutaneous (Alzet pump) | Catabolic | [4] |
| Ovariectomized Mice | 40 - 80 | Subcutaneous | Anabolic | [8][12] |
Administration Schedule:
-
Intermittent Administration (Anabolic): A single daily subcutaneous injection is the standard method for achieving an anabolic effect.[4]
-
Continuous Administration (Catabolic): To model hyperparathyroidism and induce bone resorption, PTH can be administered continuously using an osmotic minipump (e.g., Alzet pump).[4]
L-proline Dosage: In a 90-day study in Fischer 344 rats, the no-observed-adverse-effect-level (NOAEL) for L-proline in the diet was determined to be 5.0%, which corresponds to approximately 2773 mg/kg body weight/day for males and 3009 mg/kg body weight/day for females. In weaned piglets, dietary supplementation of 0.5% to 1.0% L-proline has been studied.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study investigating the anabolic effects of PTH(1-34) in an ovariectomized rat model.
Caption: Experimental Workflow for In Vivo PTH Study.
Data Collection and Analysis
A comprehensive assessment of the in vivo effects of PTH requires the analysis of various endpoints.
Blood Biochemistry:
-
Serum Calcium and Phosphate: To monitor the primary physiological effects of PTH.
-
Bone Turnover Markers:
-
P1NP (Procollagen type I N-terminal propeptide): A marker of bone formation.
-
CTX-I (C-terminal telopeptide of type I collagen): A marker of bone resorption.
-
Bone Analysis:
-
Micro-Computed Tomography (µCT): Provides high-resolution, three-dimensional analysis of bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometry: Quantitative analysis of histological sections to determine cellular and structural parameters of bone remodeling, such as osteoblast and osteoclast surface, and mineral apposition rate.
-
Biomechanical Testing: To assess the functional properties of bone, such as strength and stiffness.
Conclusion and Future Directions
The protocols and guidelines presented in this document provide a robust framework for conducting in vivo studies to investigate the effects of Parathyroid Hormone and its interaction with L-proline. The dual anabolic and catabolic nature of PTH, dictated by its mode of administration, offers a powerful tool for modeling both bone-building and bone-resorbing states. Understanding the interplay between PTH signaling and the availability of essential collagen precursors like L-proline may open new avenues for enhancing the therapeutic efficacy of anabolic agents for skeletal diseases. Future research should focus on optimizing co-administration strategies and further elucidating the molecular mechanisms by which PTH modulates proline metabolism in the bone microenvironment.
References
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Application Note: Quantification of PTH-L-proline in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Phenylthiohydantoin-L-proline (PTH-L-proline) in human plasma. This protocol is intended for researchers, scientists, and drug development professionals who require precise measurement of this analyte in a complex biological matrix. The methodology described herein encompasses a straightforward protein precipitation step followed by rapid and specific detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory guidelines.
Introduction: The Significance of PTH-Amino Acid Quantification
Phenylthiohydantoin (PTH) derivatives of amino acids are the cornerstone of Edman degradation, a classical method for determining the N-terminal sequence of proteins and peptides.[1] this compound is the specific derivative formed when an L-proline residue is at the N-terminus of a polypeptide chain. While Edman degradation is primarily a qualitative or semi-quantitative sequencing technique, the precise quantification of specific PTH-amino acids in biological samples can be crucial in various research contexts. For instance, it may be applied in studies of protein turnover, in the characterization of protein-based therapeutics where the N-terminus is a critical quality attribute, or in specific metabolic studies where derivatization is used to enhance analytical performance.
Biological matrices such as plasma present a significant analytical challenge due to their complexity, high protein content, and the presence of numerous endogenous interfering substances.[2] Therefore, a highly selective and sensitive analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis due to its superior specificity, sensitivity, and wide dynamic range.[3]
This application note provides a self-validating system for the quantification of this compound, adhering to the principles outlined in bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[2][4][5][6]
Analytical Strategy: Causality Behind Experimental Choices
The overall analytical workflow is designed for efficiency, robustness, and high sensitivity. It involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Figure 1. Overall analytical workflow.
-
Sample Preparation: The primary goal is to remove high-abundance proteins from the plasma, which can interfere with the analysis by precipitating in the analytical column and suppressing the analyte's ionization. Protein precipitation with a water-miscible organic solvent like acetonitrile is a simple, fast, and effective method for this purpose.[7][8] Using a 3:1 or 4:1 ratio of ice-cold acetonitrile to plasma ensures efficient protein removal while keeping the this compound, a relatively small and moderately polar molecule, in the supernatant.[8]
-
Chromatographic Separation: A reversed-phase Ultra-Performance Liquid Chromatography (UPLC) system with a C18 column is selected. This provides excellent separation of small molecules based on their hydrophobicity. The fast gradient elution ensures a short run time, which is essential for high-throughput analysis. The mobile phases, water and acetonitrile with a small amount of formic acid, are standard for reversed-phase LC-MS. The formic acid aids in the protonation of the analyte in the electrospray ionization source, thereby enhancing signal intensity in positive ion mode.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the key to the method's high selectivity and sensitivity.[9] In MRM, a specific precursor ion (the protonated this compound molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole. This highly specific transition filters out noise from other co-eluting compounds, allowing for accurate quantification even at very low concentrations.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., this compound-¹³C₅,¹⁵N (if available) or a structurally similar compound.
-
Human plasma with K₂EDTA as anticoagulant
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into a surrogate matrix (e.g., stripped plasma or PBS) to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water. The optimal concentration should be determined during method development.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking the appropriate working standard solutions into control human plasma. A typical calibration range might be 1-1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation Protocol
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 50 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube (except for blank matrix samples).
-
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. This represents a 3:1 ratio of precipitation solvent to plasma.[8]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial with an insert.
-
The samples are now ready for LC-MS/MS analysis.
Caption: Figure 2. Sample preparation workflow.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500 °C |
| IonSpray Voltage | +5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium Setting |
Table 1: Suggested LC-MS/MS Parameters
MRM Transitions
The MRM transitions must be optimized by direct infusion of the this compound standard. The following are proposed transitions based on the known molecular weight of this compound (232.3 g/mol ) and the characteristic fragmentation of the proline moiety.[10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 233.2 | 70.1 | Optimize (e.g., 25-35) | Quantifier |
| This compound | 233.2 | 136.1 (Loss of C₆H₅N) | Optimize (e.g., 15-25) | Qualifier |
| IS (if SIL-PTH-Pro) | 239.2 | 75.1 | Optimize (e.g., 25-35) | Internal Standard |
Table 2: Proposed MRM Transitions for this compound
Note: The exact m/z values and collision energies should be experimentally determined and optimized on the specific mass spectrometer being used.
Method Validation and Performance Characteristics
A full validation of this method should be conducted according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[6] Key validation parameters to be assessed are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 individual sources. |
| Calibration Curve | At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ) for QC samples. |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.[11] |
Table 3: Summary of Bioanalytical Method Validation Parameters
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis. By adhering to the principles of bioanalytical method validation, this protocol can generate reliable and accurate data for a variety of research and development applications.
References
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]
-
LCSG International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]
-
Hess, K. L., & Grant, G. A. (2011). High sensitivity analysis of phenylthiohydantoin amino acid derivatives by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 8(12), 1169-1177. Available at: [Link]
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Hunt, D. F., et al. (1997). High sensitivity analysis of phenylthiohydantoin amino acid derivatives by electrospray mass spectrometry. Analytical Chemistry, 69(1), 11-20. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Fairgrieve, R., et al. (1971). Use of chemical ionization mass spectrometry in analysis of amino acid phenylthiohydantoin derivatives formed during Edman degradation of proteins. Analytical Biochemistry, 43(1), 288-299. Available at: [Link]
-
Tandel, D., et al. (n.d.). Precursor/product ion pairs and parameters for MRM of compounds used in this study. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. Available at: [Link]
-
Grant, G. A. (2003). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Protein Sequencing Protocols (pp. 247-264). Humana Press. Available at: [Link]
-
Walker, V. (2014). Sampling and storage conditions influencing the measurement of parathyroid hormone in blood samples: a systematic review. Annals of Clinical Biochemistry, 51(Pt 6), 625-634. Available at: [Link]
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Andersen, C. S., et al. (n.d.). The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. Available at: [Link]
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Perzanowska, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino acids, 45(3), 535-544. Available at: [Link]
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Liang, D., et al. (2015). Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification. Biomedical chromatography, 29(4), 570-577. Available at: [Link]
-
Dirksen, E. (2020). What is meant by 'Precursor' and 'Product' in MRM mode using GC-MS/MS? ResearchGate. Available at: [Link]
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Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Available at: [Link]
-
SCIEX. (2021, October 28). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS [Video]. YouTube. Available at: [Link]
-
Katta, V., & Chait, B. T. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1576-1583. Available at: [Link]
-
Paizs, B., & Suhai, S. (2005). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. Journal of the American Society for Mass Spectrometry, 16(9), 1417-1434. Available at: [Link]
-
Grant, G. A. (2003). Identification of PTH-amino acids by HPLC. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). UPLC™-UV Analysis of Amino Acids in Dairy Products – Implementing an International Standard on the ACQUITY™ Premier System. Available at: [Link]
-
Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. Available at: [Link]
-
Katta, V., & Chait, B. T. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1576-1583. Available at: [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
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U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
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Schaefer, A., Piquard, F., & Haberey, P. (1987). Plasma amino-acids analysis: effects of delayed samples preparation and of storage. Clinica Chimica Acta, 164(2), 163-169. Available at: [Link]
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Kim, J., et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation, 53(2), 201-216. Available at: [Link]
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Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Method for PTH-L-proline Analysis
This document provides a detailed technical guide for the analysis of Phenylthiohydantoin-L-proline (PTH-L-proline) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals involved in protein sequencing and characterization. This guide offers in-depth explanations of the methodology, from the foundational principles of Edman degradation to the specifics of HPLC method development, validation, and routine analysis, with a particular focus on the unique chromatographic properties of this compound.
Introduction: The Significance of this compound in Protein Sequencing
N-terminal protein sequencing by Edman degradation remains a cornerstone technique for protein identification and characterization.[1][2] The method relies on the sequential cleavage of amino acid residues from the N-terminus of a polypeptide chain.[1] Each cleaved residue is then converted into a more stable phenylthiohydantoin (PTH) derivative for identification. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and identifying these PTH-amino acids.[2][3][4]
L-proline, with its unique cyclic secondary amine structure, presents a distinct challenge and point of interest in this analytical workflow.[5] Unlike primary amino acids, the imino acid proline's rigid structure can influence peptide conformation and its reactivity during the Edman degradation process. Consequently, the resulting this compound derivative has specific chromatographic characteristics that necessitate a well-optimized and validated HPLC method to ensure its accurate identification and quantification. This application note provides a comprehensive framework for achieving a robust and reliable HPLC method for this compound.
The Underlying Chemistry: From Polypeptide to this compound
The journey from a proline residue within a polypeptide chain to a detectable this compound peak in an HPLC chromatogram involves a series of precise chemical reactions known as the Edman degradation cycle. Understanding this process is crucial for troubleshooting and optimizing the analytical method.
The Edman Degradation Cycle
The Edman degradation is a three-step process: coupling, cleavage, and conversion.[6][7]
-
Coupling: Under mildly alkaline conditions, phenyl isothiocyanate (PITC) reacts with the N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) peptide.[6][7]
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[7]
-
Conversion: The less stable ATZ-amino acid is then converted to the more stable PTH-amino acid derivative through treatment with an aqueous acid. This stable derivative is then ready for HPLC analysis.[1][6]
This cycle is repeated to sequentially identify the amino acids in the peptide chain.[1]
HPLC Method for this compound Analysis
A robust reverse-phase HPLC (RP-HPLC) method is essential for the successful separation and identification of this compound from the other 19 common PTH-amino acids and any reaction byproducts.
Materials and Equipment
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis or Diode Array Detector (DAD) |
| Data Acquisition | Chromatography Data System (CDS) | |
| Chromatography | Analytical Column | C18 Reverse-Phase, 2.1 or 4.6 mm i.d., 150-250 mm length, 3.5-5 µm particle size |
| Guard Column | C18, compatible with the analytical column | |
| Reagents | Mobile Phase A | Aqueous buffer (e.g., 5% Tetrahydrofuran in water with acetate or phosphate buffer, pH 3.5-5.0) |
| Mobile Phase B | Acetonitrile or Methanol | |
| Solvents | HPLC-grade water, Acetonitrile, Methanol | |
| Standards | This compound and a standard mixture of all 20 PTH-amino acids |
Chromatographic Conditions
The following conditions provide a starting point for method development and can be optimized as needed.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and resolution for the moderately hydrophobic PTH-amino acids. |
| Mobile Phase A | 5% THF, 20 mM Sodium Acetate, pH 4.5 | The organic modifier (THF) and buffer control selectivity and peak shape. The acidic pH suppresses the ionization of acidic PTH-amino acids, improving their retention.[8][9][10][11][12] |
| Mobile Phase B | Acetonitrile | A common strong solvent for RP-HPLC with good UV transparency. |
| Gradient | See Table below | A gradient elution is necessary to separate the wide range of polarities among the 20 PTH-amino acids in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Detection | UV at 269 nm | PTH-amino acids have a strong absorbance at this wavelength. |
| Injection Volume | 10-20 µL | Dependent on sample concentration and instrument sensitivity. |
Example Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 20 | 50 |
| 25 | 90 |
| 27 | 90 |
| 28 | 10 |
| 35 | 10 |
Chromatographic Behavior of this compound
This compound is a moderately hydrophobic molecule. In a typical C18 reverse-phase system with an acetonitrile gradient, this compound will elute in the middle of the chromatogram, after the more polar PTH-amino acids (e.g., PTH-Asp, PTH-Glu) and before the highly hydrophobic ones (e.g., PTH-Phe, PTH-Trp). Its unique rigid structure can sometimes lead to broader peaks compared to other PTH-amino acids. Careful optimization of the mobile phase pH and gradient slope is crucial to ensure its baseline separation from neighboring peaks, such as PTH-Valine and PTH-Methionine.
Detailed Protocols
Preparation of Standards and Samples
4.1.1 PTH-Amino Acid Standard Preparation
-
Purchase a commercially available PTH-amino acid standard mixture containing all 20 common amino acids.
-
Reconstitute the standard mixture in a suitable solvent, typically acetonitrile or methanol, to a final concentration of approximately 10-20 pmol/µL.
-
Prepare a series of dilutions from the stock standard to create a calibration curve for quantitative analysis (e.g., 1, 2, 5, 10, and 20 pmol/injection).
-
Store all standard solutions at -20°C when not in use.
4.1.2 Protein Hydrolysis and Sample Preparation (for N-terminal sequencing)
This protocol assumes the protein of interest has been purified.
-
Protein Hydrolysis (if sequencing internal fragments): For internal sequencing, the protein is first cleaved into smaller peptides using chemical (e.g., cyanogen bromide) or enzymatic (e.g., trypsin) methods.[13] The resulting peptide mixture is then separated by HPLC, and individual peptides are collected for sequencing.
-
Edman Degradation: The purified peptide is subjected to automated Edman degradation in a protein sequencer. The instrument will perform the coupling, cleavage, and conversion steps for each cycle and inject the resulting PTH-amino acid directly into the online HPLC system for analysis.
HPLC System Suitability
Before running any samples, it is essential to perform a system suitability test to ensure the HPLC system is performing optimally.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a mid-concentration PTH-amino acid standard mixture.
-
Evaluate the resulting chromatogram for the following parameters:
-
Resolution (Rs): The resolution between critical pairs of PTH-amino acids (e.g., PTH-Val and PTH-Met, PTH-Phe and PTH-Leu) should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for all peaks should be between 0.8 and 1.5.
-
Repeatability: The relative standard deviation (RSD) of the retention times and peak areas for at least five replicate injections should be ≤ 2.0%.
-
Method Validation
A comprehensive method validation is required to demonstrate that the HPLC method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject individual PTH-amino acid standards, a standard mixture, and a blank. Analyze a sample with and without the analyte. | The method should be able to unequivocally assess the analyte in the presence of other components. Peak purity analysis using a DAD is recommended. Retention time differences between standards and samples should be minimal (<0.1% is ideal).[14] |
| Linearity | Analyze a series of at least five concentrations of this compound spanning the expected range (e.g., 1-20 pmol). | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[14][15] |
| Range | The range is established from the linearity study. | The range should cover the expected concentrations of this compound in the samples. |
| Accuracy | Analyze a sample with a known concentration of this compound (e.g., a certified reference material) or by spiking a blank sample with a known amount of the standard at three different concentration levels. | The mean recovery should be within 90-110%.[15] |
| Precision | Repeatability: Analyze a minimum of six replicate injections of a standard solution on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 3.0%. |
| Robustness | Intentionally vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | The system suitability parameters should still be met, and the results should not be significantly affected by these minor variations. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of the baseline. | Typically, S/N of 3:1 for LOD and 10:1 for LOQ. |
Data Interpretation and Troubleshooting
Peak Identification
The primary method for identifying this compound is by comparing its retention time in the sample chromatogram to that of a known this compound standard run under the same conditions. Co-injection of the sample with the standard can be used for confirmation.
Example Chromatogram
(A high-quality, clearly labeled example chromatogram showing the separation of a 20 PTH-amino acid standard mixture, with the this compound peak highlighted, would be inserted here in a final document.)
Common Troubleshooting Scenarios
| Problem | Possible Cause(s) | Solution(s) |
| Poor Resolution | Column degradation, inappropriate mobile phase, gradient too steep. | Replace column or guard column, optimize mobile phase pH and organic solvent composition, flatten the gradient. |
| Peak Tailing | Secondary interactions with the column, column overload. | Use a high-purity silica column, add a competing base to the mobile phase (e.g., triethylamine), inject a smaller sample volume. |
| Ghost Peaks | Contamination in the mobile phase or from previous injections. | Use fresh, high-purity solvents; flush the system and column thoroughly between runs. |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, column aging. | Ensure proper mobile phase mixing and degassing, use a column thermostat, replace the column if necessary. |
Conclusion
This application note has provided a comprehensive guide to the development, validation, and implementation of a robust HPLC method for the analysis of this compound. By understanding the underlying principles of Edman degradation and the specific chromatographic behavior of this compound, researchers can achieve accurate and reliable results in their protein sequencing endeavors. The detailed protocols and validation guidelines presented herein serve as a solid foundation for establishing a high-performing analytical method that meets rigorous scientific and regulatory standards.
References
-
Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Pearson. Available at: [Link]
-
4 Steps of Edman Degradation. Mtoz Biolabs. Available at: [Link]
-
Edman degradation. Wikipedia. Available at: [Link]
-
Summary of Edman Sequencing Principles and Influencing Factors. Baitai Peike Biotechnology. Available at: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006). Journal of Biomolecular Techniques, 17(2), 131–137. Available at: [Link]
-
Edman-based N-terminal Sequencing: Principles and Steps. Baitai Peike Biotechnology. Available at: [Link]
-
Hydrolysis of Purified Proteins and Peptides. Waters. Available at: [Link]
-
Protein sequencing. (2024). Doctor 2024. Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023, December 27). Industry News. Available at: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006). ResearchGate. Available at: [Link]
-
Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. (2003). In: Smith, B.J. (eds) Protein Sequencing Protocols. Methods in Molecular Biology, vol 211. Humana Press. Available at: [Link]
-
Protein Sequencing Protocols. (2003). University of New South Wales - Library. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link]
-
Establishing Acceptance Criteria for Analytical Methods. (2016, October 1). BioPharm International. Available at: [Link]
-
Identification of PTH-amino acids by HPLC. (2003). ResearchGate. Available at: [Link]
-
Validation of an HPLC method for the determination of amino acids in feed. (2012). ResearchGate. Available at: [Link]
-
Validation of Amino Acid Analysis Methods. (2003). In: Smith, B.J. (eds) Protein Sequencing Protocols. Methods in Molecular Biology, vol 211. Humana Press. Available at: [Link]
-
Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. Available at: [Link]
-
Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Available at: [Link]
-
Separation of an Amino Acid Mixture Using a Kinetex™ XB-C18 Column. Phenomenex. Available at: [Link]
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- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
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- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
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- 15. researchgate.net [researchgate.net]
Quantitative Analysis of PTH-L-Proline and its Putative Metabolites in Biological Matrices using LC-MS/MS
An Application Note for Drug Development Professionals
Introduction
PTH-L-proline, a phenylthiohydantoin derivative of the amino acid L-proline, serves as a crucial analyte in various research contexts, from protein sequencing to its potential use as a molecular scaffold in drug discovery.[1][2] Understanding its metabolic fate is paramount for evaluating the pharmacokinetics, efficacy, and safety of any therapeutic agent derived from this structure. The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical method for accurate quantification of the parent compound and its metabolites.
This application note provides a comprehensive, field-proven protocol for the simultaneous quantification of this compound and its hypothesized metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind key experimental choices, from sample preparation to mass spectrometer optimization, to equip researchers with a robust, self-validating methodology.
Scientific Principle: From Metabolism to Detection
The analytical strategy is built upon a foundational understanding of proline metabolism. Proline is primarily metabolized in the mitochondria through oxidation by proline dehydrogenase (PRODH) to form Δ¹-pyrroline-5-carboxylate (P5C).[3][4] This intermediate is subsequently converted to glutamate.[5] Based on this established pathway, we can hypothesize the primary metabolic transformations for this compound, which guide our analytical target selection.
Hypothesized Metabolic Pathway of this compound
The most probable metabolic modifications to the this compound structure involve enzymatic oxidation of the proline ring. Therefore, our primary targets for this analysis are:
-
This compound (Parent): The unmodified molecule.
-
Hydroxy-PTH-L-proline (Metabolite 1): Resulting from hydroxylation on the pyrrolidine ring, a common phase I metabolic reaction.[6]
-
Oxo-PTH-L-proline (Metabolite 2): Representing the initial oxidation product analogous to P5C.
The LC-MS/MS method is designed to separate these compounds chromatographically and then detect them with high specificity and sensitivity using Multiple Reaction Monitoring (MRM).[7]
Caption: Hypothesized primary metabolic pathway of this compound.
Part 1: Sample Preparation Protocol
The goal of sample preparation is to remove proteins and phospholipids from the biological matrix (e.g., plasma, serum) that can cause ion suppression and contaminate the LC-MS system.[8] We present two validated protocols: a rapid protein precipitation method and a more rigorous solid-phase extraction method for enhanced cleanliness.
Protocol 1.1: Protein Precipitation (PPT)
This method is ideal for rapid screening and high-throughput applications. It relies on the principle that a high concentration of organic solvent will denature and precipitate matrix proteins.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound and metabolite analytical standards
-
Stable Isotope Labeled-Internal Standard (SIL-IS), e.g., this compound-¹³C₅,¹⁵N
-
Methanol (ice-cold, HPLC grade) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and refrigerated centrifuge
Procedure:
-
Pipette 100 µL of biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL) and vortex briefly. The use of a SIL-IS is highly recommended to correct for matrix effects and variability during sample preparation and injection.[9]
-
Add 400 µL of ice-cold methanol (containing 0.1% formic acid). The 4:1 solvent-to-sample ratio ensures efficient protein precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis. Avoid disturbing the protein pellet.
Protocol 1.2: Solid-Phase Extraction (SPE)
SPE provides a much cleaner sample extract by selectively retaining the analytes on a sorbent bed while matrix interferences are washed away. This protocol uses a mixed-mode SPE sorbent, which offers superior selectivity.[10]
Materials:
-
All materials from Protocol 1.1
-
Mixed-mode C18/SCX SPE cartridges or 96-well plate
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
5% Ammonium hydroxide in Methanol (Elution Solvent)
-
4% Phosphoric acid in water (Conditioning/Wash Solvent)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS and 200 µL of 4% phosphoric acid. Vortex to mix. This step ensures the analytes are in the correct ionic state to bind to the SPE sorbent.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid.
-
Loading: Load the pre-treated sample onto the cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 4% phosphoric acid, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analytes, releasing them from the SCX sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an HPLC vial.
Part 2: LC-MS/MS Analytical Method
The chromatographic separation is performed using a reversed-phase C18 column, which is standard for separating moderately polar compounds like PTH-amino acids.[11][12] Detection is achieved with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, which is highly effective for protonating amine-containing molecules.[13]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides superior resolution and faster run times.[10] |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for PTH amino acids; sub-2 µm particles enhance efficiency.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes protonation for ESI+ mode.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase LC.[11] |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Gradient | 5% B to 95% B over 5 min | A gradient is necessary to elute compounds with differing polarities. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole MS | Gold standard for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules.[16] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temp. | 150°C | |
| Desolvation Temp. | 400°C | Facilitates the transition of ions into the gas phase.[17] |
| Gas Flow | Desolvation: 800 L/hr, Cone: 150 L/hr | |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. |
Table 3: Optimized MRM Transitions
Note: These are theoretical m/z values. The optimal collision energies (CE) and product ions must be determined empirically by infusing pure standards.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 233.07 | 136.05 (phenyl isothiocyanate fragment) | 50 | (Empirically Derived) |
| Hydroxy-PTH-L-proline | 249.07 | 136.05 (phenyl isothiocyanate fragment) | 50 | (Empirically Derived) |
| Oxo-PTH-L-proline | 247.05 | 136.05 (phenyl isothiocyanate fragment) | 50 | (Empirically Derived) |
| This compound-¹³C₅,¹⁵N (IS) | 239.09 | 136.05 (phenyl isothiocyanate fragment) | 50 | (Empirically Derived) |
Part 3: Data Analysis and Method Validation
Workflow Diagram
Caption: General workflow for sample analysis and data processing.
Data Processing
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of the analytes in the quality control (QC) and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
A full validation according to regulatory guidelines (e.g., EMA, FDA) is essential for methods used in drug development.[9][18] Key parameters to assess include:
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of the analytes.[18]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should be ≤15% (≤20% at LLOQ).[9]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked matrix samples to the response in a pure solution.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analytes in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[19]
References
-
Bhushan, R., & Kumar, V. (1998). Liquid chromatographic separation of some PTH-amino acids. Biomedical Chromatography, 12(6), 322-325. [Link]
-
Doneanu, A., et al. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Waters Corporation. [Link]
-
Dupont, D. R., et al. (n.d.). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Methods in Molecular Biology. [Link]
-
Phang, J. M., et al. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology. [Link]
-
Frank, G., & Strubert, W. (1973). THE SEPARATION AND QUANTITATIVE IDENTIFICATION OF PTH-AMINO ACIDS BY HIGH PRESSURE LIQUID CHROMATOGRAPHY. FEBS Letters, 35(1), 149-151. [Link]
-
BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Therapeutic Peptides. BioPharma Services Inc.. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
Crabb, J. W. (n.d.). Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments. [Link]
-
Phang, J. M. (2019). Proline Metabolism and Microenvironmental Stress. Annual Review of Nutrition, 39, 367-389. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Singh, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
-
Singh, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
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Application of PTH-L-proline in studying G protein-coupled receptors (GPCRs)
The application of this compound analogs in conjunction with the detailed protocols outlined above provides a robust framework for advancing our understanding of PTH1R pharmacology. This approach enables the systematic dissection of ligand-receptor interactions and the identification of novel biased agonists. Such compounds could lead to the development of safer and more effective therapies for osteoporosis and other disorders of mineral metabolism, potentially by selectively engaging the anabolic Gs pathway while minimizing signaling through the β-arrestin pathway, which has been linked to some of the catabolic effects of continuous PTH exposure. [16]Future studies could extend this work to include in vivo models to correlate in vitro pharmacological profiles with physiological outcomes on bone metabolism and calcium homeostasis. [18]
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Hofbauer, L. C., & Rachner, T. D. (2018). Novel therapies in osteoporosis: PTH-related peptide analogs and inhibitors of sclerostin. Journal of molecular endocrinology, 60(1), R1–R13. [Link]
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Hoare, S. R., Bonner, T. I., & Usdin, T. B. (2007). Discovery of a small molecule antagonist of the parathyroid hormone receptor by using an N-terminal parathyroid hormone peptide probe. Proceedings of the National Academy of Sciences of the United States of America, 104(16), 6833–6838. [Link]
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Neamah, A. J., & Abed, A. H. (2019). Synthesis and characterization of (L-proline) amino acid with (Mn+2, Fe+2, Co+2, Zn+2 and Cd+2). IOP Conference Series: Materials Science and Engineering, 571, 012093. [Link]
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Mahon, M. J., Donowitz, M., & Segre, G. V. (2006). Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation. Molecular endocrinology (Baltimore, Md.), 20(7), 1594–1606. [Link]
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Application Notes and Protocols: PTH and L-proline as Tools for Investigating Bone Formation and Resorption
Introduction: A Tale of Two Modulators in Bone Homeostasis
The skeletal system, a marvel of biological engineering, is in a perpetual state of renewal through the balanced processes of bone formation by osteoblasts and bone resorption by osteoclasts. This dynamic equilibrium, known as bone remodeling, is orchestrated by a complex interplay of systemic hormones and local factors. Among the most potent regulators is the Parathyroid Hormone (PTH), a peptide hormone with a well-documented dualistic role in bone metabolism. Continuous high levels of PTH promote bone resorption, while intermittent administration paradoxically stimulates bone formation, a principle harnessed therapeutically for treating osteoporosis.[1]
L-proline, a non-essential amino acid, is a fundamental building block of collagen, the most abundant protein in the bone matrix, comprising roughly 90% of its organic component.[2] Collagen provides the structural framework upon which minerals are deposited, conferring both tensile strength and resilience to bone.[3] Recent research has underscored the critical role of L-proline availability for osteoblast differentiation and function, suggesting that its supply can be a rate-limiting factor in collagen synthesis and, consequently, bone formation.[4][5][6]
This application note explores the synergistic use of PTH and L-proline as investigational tools to dissect the intricate mechanisms governing bone formation and resorption. By manipulating PTH signaling and ensuring an ample supply of a key collagen precursor, researchers can create robust experimental models to study osteoblast and osteoclast biology, evaluate novel anabolic and anti-resorptive agents, and gain deeper insights into the pathophysiology of skeletal diseases.
Part 1: The Mechanistic Underpinnings of PTH and L-proline Action in Bone
The Duality of PTH Signaling
Parathyroid hormone exerts its effects on bone primarily through the PTH type 1 receptor (PTH1R), a G-protein coupled receptor expressed on the surface of osteoblasts and osteocytes.[1] The downstream signaling cascade and the ultimate physiological outcome—bone formation or resorption—are critically dependent on the duration of PTH1R activation.
-
Anabolic Signaling (Intermittent PTH): Brief and intermittent exposure to PTH preferentially activates the Gαs-adenylyl cyclase-cAMP-PKA signaling pathway.[1][7] This cascade leads to the phosphorylation of transcription factors that upregulate genes associated with osteoblast differentiation and function, such as Runx2 and Osterix. Furthermore, intermittent PTH signaling has been shown to:
-
Catabolic Signaling (Continuous PTH): In contrast, sustained high levels of PTH lead to a prolonged signaling cascade that ultimately favors bone resorption. This is primarily mediated by the upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and the downregulation of its decoy receptor, Osteoprotegerin (OPG), on the surface of osteoblasts and osteocytes.[1] The increased RANKL/OPG ratio promotes the differentiation and activation of osteoclasts, the cells responsible for bone resorption.[1]
L-proline: The Fuel for the Bone Matrix Factory
Collagen is a unique protein characterized by a repeating Gly-X-Y amino acid motif, where X is often proline and Y is often hydroxyproline.[8] The synthesis of this extensive and robust extracellular matrix by osteoblasts places a high demand on the cellular machinery and the availability of precursor amino acids, particularly proline.
Recent studies have revealed that osteoblast differentiation is associated with a heightened demand for proline.[4][5] The neutral amino acid transporter SLC38A2 has been identified as a key player in supplying proline to osteoblasts to support the synthesis of proline-rich proteins essential for their function, including collagen type I (COL1A1) and key transcription factors like RUNX2.[4][5] Genetic ablation of SLC38A2 in osteoblasts impairs their differentiation and results in reduced bone formation.[4] Therefore, ensuring adequate L-proline availability in experimental systems is crucial for accurately assessing the bone-forming capacity of osteoblasts, especially when stimulated by anabolic agents like intermittent PTH.
Part 2: Experimental Protocols
The following protocols provide a framework for utilizing PTH and L-proline in both in vitro and in vivo settings to investigate bone formation and resorption.
In Vitro Model: Osteoblast Differentiation and Mineralization
This protocol allows for the assessment of anabolic signaling by intermittent PTH and the role of L-proline in supporting osteoblast function.
Cell Line: MC3T3-E1 subclone 4 (ATCC CRL-2593), a pre-osteoblastic cell line.
Materials:
-
Alpha-MEM (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
Ascorbic Acid (50 mg/mL stock in water, sterile filtered)
-
β-glycerophosphate (1 M stock in water, sterile filtered)
-
L-proline (100 mM stock in water, sterile filtered)
-
Human PTH (1-34) (Bachem)
-
Alkaline Phosphatase (ALP) Assay Kit (colorimetric, e.g., Abcam ab83369)
-
Alizarin Red S Staining Solution (2% w/v, pH 4.2)
-
10% (v/v) Cetylpyridinium Chloride (CPC) in 10 mM Sodium Phosphate (pH 7.0)
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well in complete medium (Alpha-MEM, 10% FBS, 1% Pen-Strep). Allow cells to adhere and reach confluence (2-3 days).
-
Initiation of Differentiation: Once confluent (Day 0), switch to differentiation medium: complete medium supplemented with 50 µg/mL Ascorbic Acid and 10 mM β-glycerophosphate.
-
Experimental Groups: Establish the following experimental groups (in triplicate):
-
Vehicle Control
-
L-proline (e.g., 200 µM final concentration)
-
Intermittent PTH (iPTH) (e.g., 10 nM for 1 hour daily)
-
iPTH + L-proline
-
-
Treatment Regimen:
-
For the iPTH groups, remove the medium daily, add medium containing 10 nM PTH, incubate for 1 hour at 37°C, then remove the PTH-containing medium and replace it with fresh differentiation medium (with or without L-proline).
-
For non-PTH groups, perform a mock medium change daily.
-
Replenish the differentiation medium for all wells every 2-3 days.
-
-
Endpoint Analysis:
-
Alkaline Phosphatase (ALP) Activity (Day 7):
-
Wash cells with PBS.
-
Lyse cells according to the ALP assay kit manufacturer's instructions.
-
Measure ALP activity and normalize to total protein content (e.g., using a BCA assay).
-
-
Mineralization - Alizarin Red Staining (Day 21):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water and stain with Alizarin Red S solution for 20 minutes.
-
Wash extensively with deionized water to remove non-specific staining.
-
Image the wells for qualitative assessment.
-
For quantification, add 10% CPC to each well and incubate for 30 minutes with shaking to elute the stain. Read the absorbance at 562 nm.
-
-
Expected Outcomes & Interpretation:
| Treatment Group | ALP Activity (Day 7) | Mineralization (Day 21) | Interpretation |
| Vehicle | Baseline | Baseline | Basal level of osteoblast differentiation. |
| L-proline | Slightly Increased | Slightly Increased | L-proline alone may modestly support matrix production. |
| iPTH | Significantly Increased | Significantly Increased | Demonstrates the anabolic effect of intermittent PTH. |
| iPTH + L-proline | Potentially Synergistically Increased | Potentially Synergistically Increased | L-proline supplementation may enhance the anabolic response to PTH by providing the necessary substrate for collagen synthesis. |
In Vivo Model: Ovariectomy-Induced Bone Loss and Anabolic Rescue
This model simulates postmenopausal osteoporosis and is used to evaluate the systemic effects of intermittent PTH and L-proline on bone mass and architecture.
Animal Model: Female C57BL/6J mice, 12 weeks old.
Materials:
-
Surgical instruments for ovariectomy (OVX).
-
Human PTH (1-34)
-
L-proline
-
Calcein and Alizarin Complexone for dynamic histomorphometry.
-
Micro-computed tomography (µCT) system.
-
Serum collection tubes.
-
ELISA kits for serum P1NP (a bone formation marker) and CTX-I (a bone resorption marker).
Protocol:
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) or sham surgery on mice under anesthesia. Allow a 4-week recovery and bone loss period.
-
Experimental Groups (n=8-10 per group):
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + L-proline (e.g., in drinking water or daily gavage)
-
OVX + iPTH (e.g., 40 µg/kg, subcutaneous injection, 5 days/week)
-
OVX + iPTH + L-proline
-
-
Treatment Period: Treat the animals for 4-8 weeks according to the assigned groups.
-
Dynamic Histomorphometry: Administer calcein (15 mg/kg, intraperitoneal) 10 days before sacrifice and alizarin complexone (30 mg/kg, intraperitoneal) 3 days before sacrifice.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Euthanize the animals and dissect the femurs and lumbar vertebrae.
-
Endpoint Analysis:
-
Micro-CT Analysis: Scan the distal femur or lumbar vertebrae to analyze trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Serum Bone Turnover Markers: Measure serum levels of P1NP and CTX-I using ELISA kits.[9][10][11]
-
Dynamic Histomorphometry: Process one femur for undecalcified bone sectioning.[12][13][14] Analyze sections under a fluorescence microscope to determine the mineral apposition rate (MAR), mineralizing surface per bone surface (MS/BS), and bone formation rate (BFR/BS).
-
Expected Outcomes & Interpretation:
| Group | Trabecular BV/TV | Serum P1NP | Serum CTX-I | Bone Formation Rate (BFR/BS) |
| Sham + Vehicle | High | Normal | Normal | Normal |
| OVX + Vehicle | Low | Low | High | Low |
| OVX + L-proline | Slightly higher than OVX | Slightly increased | No significant change | Slightly increased |
| OVX + iPTH | Significantly higher than OVX | Significantly increased | Increased | Significantly increased |
| OVX + iPTH + L-proline | Potentially higher than OVX+iPTH | Potentially higher than OVX+iPTH | Increased | Potentially higher than OVX+iPTH |
Interpretation: This model will demonstrate the bone loss induced by estrogen deficiency and the ability of intermittent PTH to rescue this phenotype by stimulating bone formation. The inclusion of L-proline will test the hypothesis that providing an abundant supply of this key collagen precursor can further augment the anabolic effects of PTH, leading to greater improvements in bone mass and microarchitecture.
Part 3: Data Interpretation and Troubleshooting
-
Variability in In Vitro Assays: Osteoblast differentiation assays can be sensitive to cell passage number, serum batch, and confluency at the start of differentiation. It is crucial to maintain consistent culture conditions.
-
PTH Dosing: The optimal dose and frequency of PTH administration may vary between cell lines and animal models. A dose-response study is recommended for initial optimization.
-
Bone Turnover Markers: Serum markers provide a systemic snapshot of bone remodeling.[15][16] P1NP is a specific marker of bone formation, reflecting the activity of osteoblasts.[9][10] CTX-I is a marker of bone resorption, indicating osteoclast activity.[9] The "anabolic window" of PTH treatment is characterized by a rapid and sustained increase in formation markers, followed by a later increase in resorption markers.[17]
-
Histomorphometry: This technique provides a quantitative assessment of cellular activity at the tissue level and is considered a gold standard for evaluating bone remodeling.[12][18] It allows for the direct visualization and measurement of bone formation rates.
Conclusion
The combined application of PTH and L-proline offers a powerful and nuanced approach to studying the dynamics of bone remodeling. PTH serves as a potent modulator of the key signaling pathways that govern osteoblast and osteoclast activity, while L-proline provides the essential substrate for building the bone matrix. By employing the protocols and principles outlined in this guide, researchers can effectively investigate the fundamental biology of bone, screen for novel therapeutic agents, and ultimately contribute to the development of more effective treatments for skeletal diseases.
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Wheater, G., Elshahaly, M., Tuck, S. P., Datta, H. K., & van Laar, J. M. (2013). The clinical utility of bone marker measurements in osteoporosis. Journal of translational medicine, 11, 201. [Link]
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Karna, E., Szoka, L., Huynh, T. Y. L., & Palka, J. A. (2020). Proline-dependent regulation of collagen metabolism. Cellular and molecular life sciences : CMLS, 77(4), 557–566. [Link]
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Shen, L., Yu, Y., Zhang, H., Mirando, A. J., Wang, L., Zong, Z., ... & Karner, C. M. (2022). SLC38A2 provides proline to fulfill unique synthetic demands arising during osteoblast differentiation and bone formation. eLife, 11, e76963. [Link]
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Zhao, W., Byrne, M. H., Boyce, B. F., & Krane, S. M. (2000). Bone resorption induced by parathyroid hormone is strikingly diminished in collagenase-resistant mutant mice. The Journal of clinical investigation, 106(9), 1139–1147. [Link]
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Isanejad, M., Laitala, M., Mursu, J., Sirola, J., Kröger, H., Tuppurainen, M., ... & Erkkilä, A. T. (2016). Amino Acid Intakes Are Associated With Bone Mineral Density and Prevalence of Low Bone Mass in Women: Evidence From Discordant Monozygotic Twins. Journal of bone and mineral research : the official journal of the American Society for Bone and Mineral Research, 31(10), 1934–1943. [Link]
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Sadowska, A., & Świderski, F. (2023). Dietary Supplements with Proline-A Comprehensive Assessment of Their Quality. Applied Sciences, 13(2), 1083. [Link]
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Zhao, W., Byrne, M. H., Boyce, B. F., & Krane, S. M. (2000). Bone resorption induced by parathyroid hormone is strikingly diminished in collagenase-resistant mutant mice. The Journal of clinical investigation, 106(9), 1139–1147. [Link]
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Meo, A., & Bellido, T. (2021). Parathyroid hormone signaling in mature osteoblasts/osteocytes protects mice from age-related bone loss. Aging, 13(24), 25571–25573. [Link]
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Caring Sunshine. (n.d.). Relationship: Structural System and l-proline. Caring Sunshine. Retrieved January 21, 2026. [Link]
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Cleveland Clinic. (n.d.). Parathyroid Hormone (PTH). Cleveland Clinic. Retrieved January 21, 2026. [Link]
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Esen, E., & Long, F. (2014). PTH-IGF signaling promotes bone formation through glycolysis. Adipocyte, 3(4), 313–316. [Link]
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Rasmussen, H., & Bordier, P. (1973). The actions of parathyroid hormone on bone: relation to bone remodeling and turnover, calcium homeostasis, and metabolic bone diseases. II. PTH and bone cells. Metabolism: clinical and experimental, 22(8), 1067–1071. [Link]
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Shen, L., Yu, Y., & Karner, C. M. (2022). SLC38A2 provides proline and alanine to regulate postnatal bone mass accrual in mice. Frontiers in physiology, 13, 992679. [Link]
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Sadowska, A., & Świderski, F. (2023). Dietary Supplements with Proline-A Comprehensive Assessment of Their Quality. Applied Sciences, 13(2), 1083. [Link]
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Miao, D., He, B., Jiang, Y., Kobayashi, T., Sorocéanu, M. A., Zhao, J., ... & Goltzman, D. (2002). Parathyroid hormone is essential for normal bone formation. The Journal of clinical investigation, 109(9), 1173–1182. [Link]
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Wu, G. (2018). Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth. Amino acids, 50(1), 29–36. [Link]
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Greenfield, E. M., Horowitz, M. C., & Lavish, S. A. (1996). Role for Interleukin-6 in Parathyroid Hormone-Induced Bone Resorption in Vivo1. Endocrinology, 137(10), 4586–4590. [Link]
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Vidal, B., Pinto, A., Galvão, M. J., Santos, A. R., Rodrigues, A., Cascão, R., ... & Canhão, H. (2012). Bone histomorphometry revisited. Acta reumatologica portuguesa, 37(4), 294–300. [Link]
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Reid, I. R. (2018). Signaling Pathways of Parathyroid Hormone in the Regulation of Osteoclast Bone Resorption. The Guthrie Clinic Journal of Medicine, 87(1), 4. [Link]
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Medscape. (2024, June 14). Bone Markers in Osteoporosis. Medscape. [Link]
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de Rezende, A. A., Pizzato, S., & de Oliveira, R. M. (2024). Imaging, Dynamic Histomorphometry, and Mechanical Testing in Preclinical Bone Research. Current osteoporosis reports, 10.1007/s11914-024-00877-3. Advance online publication. [Link]
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Creative Proteomics. (n.d.). Overview of Proline Metabolism. Creative Proteomics. Retrieved January 21, 2026. [https://www.creative-proteomics.com/metabolites/proline-metabolism.htm]([Link] proteomics.com/metabolites/proline-metabolism.htm)
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Wein, M. N. (2018). Parathyroid Hormone Signaling in Osteocytes. JBMR plus, 2(3), 125–133. [Link]
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Wikipedia. (n.d.). Parathyroid hormone. Wikipedia. Retrieved January 21, 2026. [Link]
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Karner Lab. (n.d.). Proline Metabolism. UT Southwestern Medical Center. Retrieved January 21, 2026. [Link]
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Ricarte, M. O., & Bellido, T. (2018). Resorption Controls Bone Anabolism Driven by Parathyroid Hormone (PTH) Receptor Signaling in Osteocytes. Current osteoporosis reports, 16(6), 675–683. [Link]
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Lombardi, G., Di Somma, C., Rubino, M., Faggiano, A., Vuolo, L., Guerra, E., ... & Colao, A. (2011). The roles of parathyroid hormone in bone remodeling: prospects for novel therapeutics. Journal of endocrinological investigation, 34(7 Suppl), 18–22. [Link]
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Eriksen, E. F. (2011). Mechanisms for the bone anabolic effect of parathyroid hormone treatment in humans. Postgraduate medical journal, 87(1033), 763–768. [Link]
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Inotiv. (n.d.). Histomorphometric Analysis. Inotiv. Retrieved January 21, 2026. [Link]
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Lawrence Family Bone Disease Program of Texas. (n.d.). Histomorphometry. The University of Texas MD Anderson Cancer Center. Retrieved January 21, 2026. [Link]
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Troubleshooting & Optimization
PTH-L-proline stability and storage conditions
A Guide to Stability, Storage, and Experimental Success
Welcome to the technical support guide for PTH-L-proline. As researchers and drug development professionals, the integrity of your analytical standards is paramount to the validity of your experimental results. Phenylthiohydantoin (PTH)-L-proline, a key derivative encountered in Edman degradation for N-terminal protein sequencing, requires careful handling to ensure its stability. This guide provides in-depth, field-proven insights into its storage, handling, and troubleshooting to help you maintain the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding this compound, providing quick and actionable answers grounded in chemical principles.
Q1: What exactly is this compound and why is its stability important?
A1: this compound is the phenylthiohydantoin derivative of the amino acid L-proline. It is formed during the Edman degradation sequencing process, where the N-terminal amino acid of a peptide or protein is sequentially cleaved and identified. As this molecule is used as a reference standard in analytical techniques like High-Performance Liquid Chromatography (HPLC), its purity and stability are critical. Degradation of the standard would lead to inaccurate quantification and identification of proline at the N-terminus of your protein of interest.
Q2: How should I store solid (powder) this compound?
A2: Solid this compound should be stored under refrigerated and dry conditions. The manufacturer recommendation is typically 2-10°C [1]. It is also good practice to store it in a desiccator within this temperature range to protect it from moisture, as compounds can be hygroscopic. Always allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold powder.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: this compound is soluble in various organic solvents commonly used for HPLC, such as acetonitrile and methanol.
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Solvent Selection: Choose a solvent that is compatible with your downstream analytical method. Acetonitrile is a common choice.
-
Preparation: Prepare stock solutions by dissolving a precisely weighed amount of the solid in a known volume of high-purity, HPLC-grade solvent. Gentle vortexing or sonication can aid dissolution.
-
Storage: Once prepared, stock solutions are significantly more susceptible to degradation than the solid form. It is imperative to:
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Aliquot: Dispense the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes. This minimizes contamination and the damaging effects of repeated freeze-thaw cycles.
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Freeze: For long-term storage, aliquots should be stored at -20°C or -80°C . While comprehensive public data on long-term solution stability is scarce, freezing is the standard best practice for preserving the integrity of analytical standards. A study on the parent molecule, parathyroid hormone (PTH), showed that while not infinitely stable, storage at -80°C can preserve the molecule for up to two years, depending on the assay method[2]. While this compound is a much smaller and different molecule, this highlights the importance of deep-freezing for preserving sensitive compounds.
-
Q4: What are the primary factors that can cause this compound to degrade?
A4: Several factors can compromise the integrity of your this compound standard:
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Temperature: Elevated temperatures accelerate chemical degradation.
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Moisture: The presence of water can lead to hydrolysis of the PTH derivative.
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Light: Photodegradation can occur with prolonged exposure to UV light. Storing solutions in amber vials is a necessary precaution.
-
pH: Extreme pH values in aqueous solutions can catalyze hydrolysis.
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Oxidation: Although less common for this specific molecule compared to others, oxidative damage is always a potential risk. Using fresh, high-purity solvents is recommended.
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Repeated Freeze-Thaw Cycles: This can lead to solvent evaporation, concentrating the standard, and potentially introducing water condensation, which can cause hydrolysis.
Part 2: Troubleshooting Guide
Encountering issues in your analysis? This guide provides a systematic approach to troubleshooting common problems related to this compound standards.
| Problem | Potential Cause(s) Related to Standard Stability | Recommended Solution & Rationale |
| Decreasing Peak Area/Height in HPLC Over Time | 1. Degradation of Stock Solution: The standard has degraded due to improper storage (e.g., left at room temperature, light exposure).2. Evaporation: The solvent in the stock solution or autosampler vial has evaporated, leading to an incorrect concentration. | 1. Prepare a Fresh Standard: Use a new, freshly prepared dilution from a frozen, single-use aliquot of your stock solution. Compare the results. This is the most direct way to confirm if the working standard was the issue.2. Verify Storage Conditions: Ensure all stock aliquots are tightly sealed and stored at ≤ -20°C. Use autosampler vials with septa in good condition to prevent evaporation on the instrument. |
| Inconsistent or Drifting Retention Times | 1. Standard Degradation: Degradation products may have different chromatographic properties.2. Solvent Mismatch: The solvent used to dissolve the standard is significantly different from the mobile phase, causing peak distortion. | 1. Check Peak Purity: Use a diode-array detector (DAD/PDA) to check the spectral purity of the peak. The presence of co-eluting degradation products can sometimes affect peak shape and retention.2. Prepare Standard in Mobile Phase: If possible, prepare the final dilution of your standard in the initial mobile phase of your HPLC gradient. This ensures compatibility and sharp peaks. |
| Appearance of Unexpected Peaks in Standard Injection | 1. Degradation Products: These are new chemical entities resulting from the breakdown of this compound.2. Contamination: The stock solution or solvent may be contaminated. | 1. Prepare Fresh Standard: As a first step, always prepare a fresh standard from solid material to see if the extraneous peaks disappear.2. Run a Solvent Blank: Inject the solvent used to dissolve the standard to rule out contamination from that source.3. Review Handling Protocol: Ensure proper lab hygiene to prevent microbial or chemical contamination of stock solutions. |
| Precipitate Forms in Frozen Stock Solution | 1. Low Solubility at Low Temperature: The concentration of the stock solution may exceed its solubility limit in the chosen solvent at -20°C or -80°C.2. Water Contamination: Introduction of water (e.g., from condensation) can reduce the solubility of this compound in organic solvents. | 1. Warm and Re-dissolve: Before use, warm the aliquot to room temperature and vortex/sonicate thoroughly to ensure all material is redissolved.2. Reduce Stock Concentration: If the problem persists, prepare a new stock solution at a lower concentration.3. Use Anhydrous Solvents: Consider using anhydrous grade solvents for stock preparation to minimize water content. |
Troubleshooting Decision Workflow
This diagram outlines a logical flow for diagnosing issues with your this compound standard.
Caption: Workflow for preparing and storing this compound standards.
Protocol 2: Assessing this compound Solution Stability (Framework)
This protocol provides a framework for performing an in-house stability study of your stock solution, which is a valuable practice in a regulated environment.
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Preparation: Prepare a fresh, concentrated stock solution of this compound in your chosen solvent (e.g., acetonitrile) as per Protocol 1.
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Initial Analysis (T=0): a. Immediately dilute a sample of the stock solution to a working concentration. b. Analyze this T=0 sample via a validated HPLC method (e.g., 5 replicate injections). c. Record the average peak area, retention time, and assess peak purity. This is your baseline.
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Storage Conditions: Aliquot the remaining stock solution and store it under the conditions you wish to test (e.g., -20°C, 4°C, room temperature). Include aliquots stored exposed to light and protected from light (amber vials).
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Time-Point Analysis: At defined intervals (e.g., T=24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.
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Analysis: a. Allow the aliquot to thaw and reach room temperature. b. Prepare a working dilution and analyze using the same HPLC method and instrument as the T=0 sample.
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Data Evaluation: a. Compare the average peak area at each time point to the T=0 baseline. A decrease of >5% often indicates significant degradation. b. Look for the appearance of new peaks, which would be indicative of degradation products. c. This self-validating system provides empirical data on the stability of your standard under your specific laboratory conditions.
References
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PubChem. L-Proline Compound Summary. National Center for Biotechnology Information. [Link]
-
PubChem. This compound Compound Summary. National Center for Biotechnology Information. [Link]
-
Cavalier, E., et al. (2009). Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period. Clinical Journal of the American Society of Nephrology. [Link]
-
Zhang, D., et al. (2022). The Stability of Intact Parathyroid Hormone (PTH) in Different Types of Blood Collection Tubes. Clinical Laboratory. [Link]
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Troubleshooting PTH-L-proline insolubility in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting PTH-L-proline Insolubility in Aqueous Solutions.
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unexpected experimental behavior, such as poor compound solubility, can be a significant roadblock. This guide is designed to provide you with a deep understanding of why this compound (Phenylthiohydantoin-L-proline) presents solubility challenges in aqueous systems and to offer a series of logical, field-proven troubleshooting steps to overcome them.
Section 1: Understanding the Challenge: The Chemistry of this compound Solubility
This section addresses the fundamental chemical properties of this compound that govern its behavior in solution.
Q1: What is this compound, and why is its chemical structure the primary cause of insolubility in water?
A: this compound is a derivative of the amino acid L-proline, specifically its phenylthiohydantoin derivative.[1][2][3] While the parent molecule, L-proline, is exceptionally soluble in water (over 1.6 kg/L at 25°C), the addition of the phenylthiohydantoin (PTH) group dramatically alters its physicochemical properties.[4][5][6]
The key issue stems from a conflict in the molecule's nature:
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Hydrophobic Character: The PTH group consists of a phenyl ring and a thiohydantoin ring system. This entire moiety is large, rigid, and predominantly nonpolar, making it highly hydrophobic ("water-fearing").
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Hydrophilic Character: The core proline structure retains some polar elements.
In an aqueous environment, the hydrophobic PTH group disrupts the highly ordered hydrogen-bonding network of water. This is energetically unfavorable. To minimize this disruption, this compound molecules tend to associate with each other, effectively hiding their hydrophobic surfaces from water, which leads to aggregation and precipitation rather than dissolution.
Q2: Does this compound self-aggregate in aqueous solutions?
A: While direct studies on this compound aggregation are limited, the behavior of related molecules provides strong causal evidence. Poly-L-proline, a polymer of the parent amino acid, is known to exist in an aggregated state even at temperatures below its precipitation point.[7] Furthermore, it is a well-established principle that peptides and small molecules with significant hydrophobic residues are prone to aggregation in aqueous buffers.[8] Given the dominant hydrophobic nature of the phenylthiohydantoin group, it is highly probable that this compound molecules self-associate through hydrophobic interactions, leading to the formation of insoluble aggregates.
Section 2: Quick Troubleshooting FAQs
For immediate issues at the bench, these frequently asked questions provide rapid guidance.
Q1: I added this compound powder directly to my aqueous buffer (e.g., PBS), and it formed a suspension that won't dissolve. What should I do?
A: This is the most common issue and is expected due to the molecule's hydrophobicity. Do not continue to add more powder. The recommended first step is to create a high-concentration stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. See Protocol 1 for a detailed methodology.
Q2: What is the best organic solvent for creating a this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the preferred choice for the initial solubilization of highly hydrophobic compounds like this compound. Other polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) can also be effective.[8] Ethanol may work, but its polarity is higher than DMSO, which might limit the maximum achievable stock concentration.
Q3: Will adjusting the pH of my aqueous buffer improve solubility?
A: Unlikely to have a significant effect. This compound lacks strongly acidic or basic functional groups that can be ionized in the typical biological pH range (e.g., pH 4-9). Unlike peptides with multiple acidic (Asp, Glu) or basic (Lys, Arg) residues, altering the pH will not substantially change the net charge of this compound to enhance its interaction with water.[8]
Q4: Can I heat the solution to force the compound to dissolve?
A: Heating should be approached with extreme caution and is generally not recommended as a primary strategy. While gentle warming can sometimes increase the solubility of compounds, it can also accelerate degradation. More importantly, for some proline-containing structures, heating can actually induce crystallization and cause irreversible precipitation.[7] Physical methods like sonication are a safer and more effective alternative for breaking up aggregates.[8]
Section 3: In-Depth Experimental Protocols
Follow these validated, step-by-step procedures to reliably prepare your this compound solutions.
Protocol 1: Recommended Solubilization Method via Organic Stock Solution
This protocol is the gold standard for preparing aqueous solutions of hydrophobic small molecules and peptides.
Objective: To prepare a clear, working-concentration aqueous solution of this compound by first dissolving it in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile-grade DMSO
-
Sterile destination aqueous buffer (e.g., PBS, Tris, pH 7.4)
-
Low-retention microcentrifuge tubes
-
Calibrated pipettes
Methodology:
-
Prepare the Stock Solution: a. Weigh the required amount of this compound powder and place it in a microcentrifuge tube. b. Add a small, precise volume of 100% DMSO to achieve a high stock concentration (e.g., 10-50 mM). c. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. If needed, briefly sonicate the tube in a water bath for 10-15 seconds.
-
Prepare the Working Solution: a. Aliquot the required volume of your destination aqueous buffer into a new tube. b. While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 100 µM solution from a 10 mM stock, you would add 10 µL of stock to 990 µL of buffer. c. Scientist's Note: Adding the concentrated stock into the vortexing buffer is critical. This process, known as "crashing out," rapidly disperses the hydrophobic compound into the aqueous phase before it has a chance to self-aggregate. Reversing the order (adding buffer to the stock) will almost certainly cause immediate precipitation.
-
Final Check: a. Once the addition is complete, continue vortexing for another 30 seconds. b. Visually inspect the solution against a dark background. It should be clear and free of any precipitate or turbidity. If the solution is cloudy, proceed to the troubleshooting workflow.
Troubleshooting Workflow for Persistent Insolubility
If Protocol 1 results in a cloudy or precipitated solution, follow this decision tree.
Caption: Troubleshooting Decision Tree for this compound Insolubility.
Section 4: Data Summary & Visualization
Table 1: Comparative Solubility Profile
This table summarizes the expected solubility of this compound in contrast to its parent molecule, L-proline, in common laboratory solvents.
| Compound | Solvent | Expected Solubility | Rationale & Causality |
| L-Proline | Water | Very High (1623 g/L at 25°C)[4] | The zwitterionic amino acid structure with a carboxyl and amino group forms strong hydrogen bonds with water.[9] |
| PBS (pH 7.4) | Very High | Remains zwitterionic and highly polar in buffered aqueous solutions. | |
| DMSO | Soluble | The polar nature of DMSO can accommodate the polar groups of L-proline. | |
| Ethanol | Soluble (67 g/100mL at 19°C)[4] | As a polar protic solvent, ethanol can hydrogen bond with L-proline, facilitating dissolution.[9] | |
| This compound | Water | Insoluble / Very Poorly Soluble | The large, nonpolar phenylthiohydantoin group dominates the molecule, leading to unfavorable hydrophobic interactions with water.[8] |
| PBS (pH 7.4) | Insoluble / Very Poorly Soluble | Buffering at neutral pH does not significantly alter the molecule's charge or overcome its inherent hydrophobicity. | |
| DMSO | Highly Soluble | As a polar aprotic solvent, DMSO effectively solvates the hydrophobic phenyl group and the polar regions of the molecule. | |
| Ethanol | Sparingly to Moderately Soluble | Ethanol is less effective than DMSO at solvating the large hydrophobic moiety, limiting solubility. |
Diagram: Recommended Experimental Workflow
This diagram visualizes the standard operating procedure for successfully preparing an aqueous solution of this compound for experimental use.
Caption: Standard Workflow for Solubilizing this compound.
References
-
Grishkovskii, B. A., Khromova, T. B., & Lazarev, I. A. (1981). [Aggregation of poly-L-proline in aqueous solution]. Molekuliarnaia biologiia, 15(2), 310–315. [Link]
-
ChemBK. (n.d.). L(-)-Proline. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Proline. PubChem. Retrieved January 21, 2026, from [Link]
-
Palugan, L., et al. (2022). L-Proline as Co-Crystal Forming Amino Acid for Enhanced Dissolution Rate of Lamotrigine: Development of Oral Dispersible Tablet. ResearchGate. [Link]
-
Gallardo, J. L. C., et al. (2009). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. ResearchGate. [Link]
-
MDPI. (2021). Enhancing the Physiochemical Properties of Puerarin via L-Proline Co-Crystallization: Synthesis, Characterization, and Dissolution Studies of Two Phases of Pharmaceutical Co-Crystals. MDPI. [Link]
-
McLain, S. E., Soper, A. K., Terry, A. E., & Watts, A. (2007). Structure and Hydration of L-Proline in Aqueous Solutions. Biochemistry, 46(17), 5176-5188. [Link]
-
Schobert, B., & Tschesche, H. (1978). Unusual solution properties of proline and its interaction with proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 541(2), 270–277. [Link]
-
ResearchGate. (2018). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 21, 2026, from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Solubility of Things. (n.d.). Proline. Retrieved January 21, 2026, from [Link]
-
Shimizu, M., et al. (2018). Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long-Acting PTH Analog (LA-PTH). Journal of Bone and Mineral Research, 33(7), 1335-1346. [Link]
-
ResearchGate. (2020). Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems. ResearchGate. [Link]
-
Quora. (2019). Is proline water soluble?. Retrieved January 21, 2026, from [Link]
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Innovagen. (n.d.). Peptide Solubility Guidelines. Retrieved January 21, 2026, from [Link]
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McLain, S. E., Soper, A. K., Terry, A. E., & Watts, A. (2007). Structure and hydration of L-proline in aqueous solutions. The Journal of Physical Chemistry B, 111(17), 4568–4580. [Link]
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Samuel, D., Kumar, T. K. S., Ganesh, G., Jayaraman, G., Yang, P. W., Chang, M. M., & Yu, C. (1997). Proline is a protein solubilizing solute. Biochemical and Molecular Biology International, 41(2), 235-242. [Link]
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How to prevent degradation of PTH-L-proline in experimental setups
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for PTH-L-proline. As a critical component in N-terminal protein sequencing via Edman degradation, the integrity of your Phenylthiohydantoin (PTH)-L-proline standard is paramount for accurate and reproducible results.[1][2] Degradation of this compound can lead to diminished HPLC peaks, the appearance of artifactual signals, and ultimately, incorrect sequence identification.
This guide provides field-proven insights and protocols designed to help you prevent, diagnose, and troubleshoot the degradation of this compound in your experimental setups.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability so critical?
This compound is the phenylthiohydantoin derivative of the amino acid L-proline.[3] It is the specific molecule generated during a cycle of Edman degradation when proline is the N-terminal amino acid of a peptide or protein.[4][5] In this process, each N-terminal amino acid is sequentially cleaved and converted into its corresponding PTH derivative. These derivatives are then identified, typically by High-Performance Liquid Chromatography (HPLC), based on their unique retention times compared to known standards.[6][7] If your this compound standard has degraded, its retention time may shift, or its peak height may be significantly reduced, compromising the accuracy of your sequence analysis.
Q2: What is the most common cause of this compound degradation?
The primary cause of degradation is hydrolysis . The phenylthiohydantoin ring is susceptible to cleavage by water, a reaction that is accelerated by non-neutral pH conditions (both acidic and basic).[8] This hydrolytic cleavage can break open the ring, ultimately leading back to the parent amino acid (L-proline) or other byproducts, which will not be detected at the correct retention time during HPLC analysis. Even microscopic amounts of moisture from the air can be sufficient to initiate degradation in a lyophilized powder over time.[9][10]
Q3: How should I store newly received, lyophilized this compound?
For long-term stability, lyophilized this compound powder must be stored under stringent conditions:
-
Temperature: Store at -20°C or, for maximum longevity, at -80°C.[10][11]
-
Moisture: The vial must be tightly sealed to prevent moisture ingress. Consider storing the vial within a secondary container with a desiccant.
-
Light: Protect from light by using an amber vial or by storing it in a dark box.[9]
-
Atmosphere: For ultimate protection, purging the vial with an inert gas like argon or dry nitrogen before sealing can prevent long-term oxidation.[10]
Q4: I need to use this compound in solution. Can I store it this way?
Storing any PTH-amino acid in solution is not recommended for long-term use, as this significantly increases the rate of hydrolysis.[10] If you must prepare a stock solution, it should be for short-term use only. To maximize stability:
-
Prepare the solution immediately before use if possible.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which accelerate degradation.[10][12]
-
Store aliquots frozen at -20°C (for days) or -80°C (for up to a few weeks).
Q5: What is the best solvent for reconstituting this compound?
The choice of solvent depends on your analytical system (e.g., HPLC mobile phase). A common choice is a high-purity organic solvent such as acetonitrile or methanol, often with a small percentage of water to aid dissolution. For optimal stability in solution, we recommend using a sterile, slightly acidic buffer (pH 5-6) if compatible with your downstream application, as this can minimize the rate of hydrolysis.[11] Always use anhydrous, HPLC-grade solvents to minimize water content.
Section 2: Core Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The stability of this compound is primarily threatened by hydrolysis.
Mechanism: Hydrolysis of the Phenylthiohydantoin Ring
The core structure of this compound contains a hydantoin ring that is susceptible to nucleophilic attack by water or hydroxide ions. This reaction breaks the cyclic structure, leading to compounds that are no longer identifiable as this compound.
Caption: Primary hydrolytic degradation pathway for this compound.
Section 3: Validated Experimental Protocols
Follow these methodologies to ensure the integrity of your this compound from storage to use.
Protocol 1: Handling and Long-Term Storage of Lyophilized this compound
This protocol is designed to protect the solid compound from environmental factors that induce degradation.
-
Receipt and Inspection: Upon receiving the product, inspect the vial seal for integrity. Do not open it.
-
Initial Storage: Immediately place the sealed vial in a freezer at -20°C or -80°C, protected from light.
-
Preparing for Use: When you need to weigh out the powder, transfer the sealed vial from the freezer to a desiccator containing an active desiccant.
-
Equilibration: Allow the vial to warm to room temperature inside the desiccator for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder when the vial is opened.[10]
-
Weighing: Perform weighing quickly in an environment with low humidity. Use clean, dedicated spatulas and weigh boats.
-
Resealing and Storage: Immediately after weighing, securely recap the vial. For best practice, purge the vial headspace with an inert gas (argon or nitrogen) before sealing with parafilm.
-
Return to Storage: Promptly return the sealed vial to its designated -20°C or -80°C storage location.
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
This protocol minimizes degradation when this compound must be used in a liquid state.
-
Solvent Preparation: Use only HPLC-grade or equivalent high-purity solvents (e.g., acetonitrile). If a buffer is required, prepare it with ultrapure water and sterile-filter it (0.22 µm filter). A slightly acidic pH of 5-6 is often optimal for peptide stability.[11]
-
Reconstitution: Following Protocol 1 for handling the lyophilized powder, add the desired volume of solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Mix gently by vortexing or inversion until fully dissolved.
-
Aliquoting (Mandatory): Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should correspond to what is needed for a single experiment to avoid wasting material and, more importantly, to prevent freeze-thaw cycles.[10]
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to the freezer. This rapid freezing process minimizes the formation of ice crystals that can damage the compound.
-
Short-Term Storage: Store the frozen aliquots at -80°C and protect them from light.
-
Using an Aliquot: When needed, remove a single aliquot from the freezer, thaw it quickly, and use it immediately. Discard any unused portion of the thawed aliquot. Do not refreeze it.
Section 4: Troubleshooting Guide
Unexpected results in your analysis? Use this guide and the flowchart below to diagnose potential stability issues.
Q: My this compound standard peak is much smaller than expected, or has disappeared entirely. A: This is a classic sign of advanced degradation. The compound has likely hydrolyzed into byproducts that elute at different retention times.
-
Root Cause Analysis: Review your storage and handling procedures. Was the lyophilized powder exposed to moisture? Was the solution stored for too long or at too high a temperature? Were aliquots subjected to multiple freeze-thaw cycles?
-
Solution: Discard the suspect standard. Open a fresh vial of lyophilized this compound and prepare a new stock solution following Protocol 2 precisely.
Q: I see a new, unidentified peak in my chromatogram near where the L-proline standard would elute. A: This strongly suggests that your this compound has hydrolyzed back to its parent amino acid or a related derivative like phenylthiocarbamyl-proline.
-
Root Cause Analysis: This is a definitive indicator of hydrolytic cleavage. The most likely culprit is water contamination in your solvent or prolonged storage of a stock solution.
-
Solution: Prepare fresh standards and mobile phases using anhydrous, HPLC-grade solvents. Ensure any aqueous components of your buffers are prepared with high-purity water and used promptly.
Q: My results are highly variable between experiments run on different days. A: Inconsistent sample preparation and handling are often the cause. If a single stock solution was used and repeatedly thawed for each experiment, you are likely observing progressive degradation.
-
Root Cause Analysis: Failure to aliquot the stock solution is the most common error here. Each freeze-thaw cycle introduces an opportunity for degradation, leading to a less concentrated standard over time.[12]
-
Solution: Implement a strict single-use aliquot system as described in Protocol 2. This ensures that a fresh, uncompromised standard is used for every experiment, dramatically improving reproducibility.
Troubleshooting Flowchart
Sources
- 1. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H12N2OS | CID 854061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Hydrolysis of phenylthiohydantoins of amino acids / Biochemical and Biophysical Research Communications, 1964 [sci-hub.sg]
- 9. Peptide Storage - Altara Peptides [altarapeptides.com]
- 10. peptide.com [peptide.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Solid-Phase Peptide Synthesis of Proline-Containing Peptides
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the yield and purity of peptides containing L-proline residues.
Introduction
The unique cyclic structure of L-proline, with its secondary amine integrated into a pyrrolidine ring, presents distinct challenges in SPPS compared to primary amino acids. These challenges often manifest as lower coupling efficiencies, increased risk of specific side reactions, and aggregation phenomena, all of which can significantly impact the overall yield and purity of the final peptide. This guide provides a structured approach to understanding and overcoming these obstacles, grounded in established chemical principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of proline-containing peptides.
Q1: Why is the coupling reaction immediately following a proline residue often slow or incomplete?
The nitrogen atom in proline is a secondary amine, which is sterically hindered and less nucleophilic than the primary amines of other proteinogenic amino acids.[1][2] This reduced reactivity can lead to slower coupling kinetics and incomplete reactions.[3]
Q2: I'm observing a significant drop in yield with a C-terminal proline. What is the likely cause?
A common side reaction with C-terminal proline is the formation of a diketopiperazine, which involves the cyclization of the dipeptide, leading to premature cleavage from the resin.[4] The use of sterically hindered resins like 2-chlorotrityl chloride resin is often recommended to inhibit this side reaction.[4]
Q3: Which coupling reagents are most effective for proline-containing sequences?
For difficult couplings, such as those involving proline, more potent coupling reagents are recommended. While standard reagents like HBTU can be used, aminium/uronium salts such as HATU, HCTU, and COMU are generally more effective in sterically hindered situations.[1][5] For extremely challenging couplings, PyAOP may also be considered.[1][5]
Q4: My peptide is showing poor solubility and aggregation during synthesis. Is this related to the proline residues?
While proline itself can disrupt secondary structures, long or hydrophobic peptide chains are prone to aggregation, which can be exacerbated by difficult sequences.[6][7] This can lead to incomplete coupling and deprotection steps. Strategies to mitigate this include using specialized solvents or incorporating pseudoproline dipeptides.[6][8][9]
Q5: Are there specific considerations for cleaving peptides with proline from the resin?
The cleavage cocktail composition is critical for all peptides, but for those containing sensitive residues (which may be present alongside proline), specific scavengers are necessary to prevent side reactions.[10][11] For instance, peptides containing tryptophan, cysteine, or methionine require cocktails with scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole to protect against alkylation and oxidation.[10][12][13]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to diagnosing and resolving common problems in the SPPS of proline-containing peptides.
Issue 1: Low Coupling Efficiency
Symptoms:
-
A positive Kaiser test (for the incoming amino acid) or a positive isatin/chloranil test (for the proline N-terminus) after the coupling step.
-
Presence of deletion sequences (peptide lacking one amino acid) in the final LC-MS analysis.
Root Cause Analysis and Solutions:
The primary cause of low coupling efficiency is the reduced reactivity of proline's secondary amine.[2] The following strategies can be employed to drive the reaction to completion:
-
Double Coupling: This is a straightforward and often effective method. After the initial coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid is added to the resin for a second coupling step.[1][2] This is particularly recommended for the amino acid immediately following a proline residue.[1]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can enhance the reaction kinetics.[2] This is because there are two concentration-dependent bimolecular reactions that need to occur for the addition of a single amino acid.[2]
-
Optimize Coupling Reagent:
-
Standard Couplings: HBTU is a commonly used and effective coupling reagent for many steps.
-
Difficult Couplings: For sterically hindered couplings involving proline, more reactive reagents are recommended.[5] The table below compares several potent coupling reagents.
-
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium | Highly reactive, less epimerization, effective for hindered couplings.[5] |
| HCTU | Uronium | Similar to HATU, very fast reaction times. |
| COMU | Uronium | High solubility, requires only one equivalent of base, exists in a more reactive uronium form.[5][14] |
| PyAOP | Phosphonium | Very effective for hindered couplings, particularly with N-methyl amino acids.[5] |
Experimental Protocol: Optimized Double Coupling for a Post-Proline Residue
-
Fmoc Deprotection: Treat the proline-containing peptide-resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HATU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours.[3]
-
-
Washing: Drain the reaction vessel and wash the resin with DMF (3 times).
-
Second Coupling: Repeat step 3 with a fresh preparation of the activated amino acid.
-
Washing: Drain and wash the resin with DMF (3 times) followed by DCM (3 times) to prepare for the next deprotection step.
-
Monitoring: Confirm the completion of the coupling using a suitable test (e.g., Kaiser test).
Workflow for Optimizing Coupling
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Peptide Aggregation
Symptoms:
-
Clumping of resin beads.
-
Gradual decrease in yield with increasing peptide length.[6]
-
Incomplete deprotection and coupling reactions.[6]
Root Cause Analysis and Solutions:
Peptide aggregation is caused by the formation of inter- and intra-chain hydrogen bonds, leading to the formation of insoluble secondary structures like β-sheets.[7] This can physically block reactive sites on the growing peptide chain.
-
Chaotropic Salts: Washing the resin with solutions containing chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling can help disrupt secondary structures.
-
"Magic Mixture" Solvent System: Using a solvent mixture of DCM:DMF:NMP (1:1:1) has been shown to be effective in disrupting aggregates.[6]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic points in the peptide sequence is a highly effective method to disrupt aggregation.[8][9] These dipeptides introduce a "kink" in the peptide backbone, preventing the formation of stable secondary structures. The native serine or threonine residue is regenerated during the final TFA cleavage.
Diagram: Role of Pseudoproline in Preventing Aggregation
Caption: Pseudoproline dipeptides disrupt aggregation.
Issue 3: Side Reactions During Cleavage and Deprotection
Symptoms:
-
Unexpected peaks in the final HPLC analysis.
-
Mass spectrometry data indicating modification of sensitive amino acids.
Root Cause Analysis and Solutions:
During the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), protective groups are removed, generating reactive carbocations.[10] These carbocations can modify sensitive amino acid side chains (e.g., Trp, Met, Cys, Tyr). The choice of a "cleavage cocktail" containing appropriate scavengers is crucial to quench these reactive species.[10][13]
Recommended Cleavage Cocktails:
The composition of the cleavage cocktail should be tailored to the peptide sequence.
| Reagent | Composition | Recommended For |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%)[12] | General use, especially for peptides with trityl-based protecting groups.[12] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)[11] | Peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[11][15] |
| TFA/TIPS/H₂O | TFA (95%), TIPS (2.5%), Water (2.5%) | Peptides without highly sensitive residues like Trp, Met, or Cys.[10] |
Experimental Protocol: General Cleavage Procedure
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add the appropriate cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).[11]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer deprotection times.[11]
-
Filtration: Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to cold methyl t-butyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.[12]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
References
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]
- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved from [Link]
-
ACS Publications. (2023, June 7). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis. Scribd. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Aapptec. Retrieved from [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024, April). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). ResearchGate. Retrieved from [Link]
-
PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
ResearchGate. (2007, August 9). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?. ResearchGate. Retrieved from [Link]
-
PubMed. (2013, March 20). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. peptide.com [peptide.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. mesalabs.com [mesalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of PTH-L-proline Delivery in Animal Models
Welcome to the technical support center for the optimization of Parathyroid Hormone (PTH)-L-proline delivery in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for in vivo experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, formulation, and administration of PTH-L-proline conjugates.
Q1: What is the rationale for conjugating L-proline to PTH for in vivo studies?
A1: L-proline, a proteinogenic amino acid, is integral to the structure of collagen and is involved in various physiological processes.[1][2] When conjugated to Parathyroid Hormone (PTH), L-proline can enhance the stability of the peptide.[3] PTH itself is a key regulator of calcium and phosphate homeostasis, with its N-terminal fragment, PTH(1-34), being fully active in stimulating the PTH receptor 1 (PTH1R).[4][5] The anabolic effects of intermittent PTH administration on bone are well-documented in animal models, making it a key therapeutic agent for osteoporosis.[6][7] The addition of L-proline is hypothesized to modulate the pharmacokinetic profile and potentially improve the therapeutic window of PTH by influencing its interaction with transport systems and metabolic pathways.[8]
Q2: What are the critical first steps in handling a new batch of lyophilized this compound?
A2: Proper handling of lyophilized peptides is crucial for experimental success.
-
Visual Inspection: Upon receipt, visually inspect the vial for any signs of damage or an incomplete seal. The lyophilized powder should appear as a uniform cake or powder.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Reconstitution: Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the specific chemical characteristics of your this compound conjugate and the downstream application. For initial solubility tests, sterile water or a buffer like phosphate-buffered saline (PBS) at a neutral pH is recommended.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is highly recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.[9]
Q3: How do I determine the optimal formulation for subcutaneous delivery of this compound in a mouse model?
A3: The optimal formulation aims to ensure solubility, stability, and bioavailability while minimizing irritation at the injection site.
-
Solubility and Stability Screening: Begin by testing the solubility of the this compound conjugate in a panel of biocompatible vehicles. A suggested screening panel is provided in the table below. Assess stability by incubating the formulations at 37°C for a relevant time course and analyzing for degradation via HPLC.
-
Excipient Selection: Consider the inclusion of excipients to enhance stability. For instance, antioxidants like methionine can be added to prevent oxidation.[9] However, any excipient must be verified for its compatibility with the animal model and the specific experimental goals.
-
pH Optimization: The pH of the formulation should be close to physiological pH (7.2-7.4) to minimize injection site pain and inflammation.
| Vehicle | Rationale | Considerations |
| Sterile Saline (0.9% NaCl) | Isotonic, minimizes osmotic stress. | May not be sufficient for poorly soluble conjugates. |
| Phosphate-Buffered Saline (PBS) | Buffered to physiological pH. | Phosphate ions can sometimes interact with peptides. |
| 10% DMSO in Saline | Increases solubility of hydrophobic conjugates. | DMSO can have its own biological effects; use the lowest effective concentration. |
| 2% Polysorbate 80 in Saline | Non-ionic surfactant, prevents aggregation. | Can cause hypersensitivity reactions in some animals. |
| Carboxymethylcellulose (CMC) solution | Viscosity-enhancing agent for sustained release. | Requires careful optimization of concentration for injectability. |
Q4: What are the key differences in PTH1R signaling when activated by PTH versus PTH-related peptide (PTHrP)?
A4: Both PTH and PTHrP bind to and activate the PTH1R, a class B G protein-coupled receptor (GPCR).[5][10] However, they elicit distinct physiological responses primarily due to differences in their signaling dynamics. PTH can induce prolonged signaling from intracellular compartments after receptor internalization, while PTHrP signaling is generally confined to the cell surface.[11] PTH1R activation primarily couples to the Gαs-adenylyl cyclase-cAMP-PKA pathway but can also signal through Gαq-PLC-Ca2+-PKC and other pathways.[5][12]
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during in vivo experiments with this compound.
Guide 1: Inconsistent Pharmacokinetic (PK) Profile
Issue: High variability in plasma concentrations of this compound between animals in the same cohort.
Causality-Driven Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent PK data.
-
Step 1: Scrutinize the Injection Protocol.
-
Expertise & Experience: Inconsistent subcutaneous injection depth can lead to variable absorption rates. A shallow injection might result in intradermal deposition, slowing absorption, while a deeper injection could approach intramuscular administration, accelerating it.
-
Self-Validating System: Implement a rigorous training and validation program for all personnel performing injections. Use of a consistent needle gauge and length, and a standardized skin-fold technique is critical. For instance, in mice, a 27-30 gauge needle is often appropriate for subcutaneous injections in the dorsal flank region.
-
-
Step 2: Re-evaluate the Formulation.
-
Expertise & Experience: Peptide aggregation or precipitation prior to injection is a common source of variability. This can be influenced by temperature, pH, and interaction with the storage container.
-
Self-Validating System: Always visually inspect the formulation for clarity before each injection. If possible, perform dynamic light scattering (DLS) or size exclusion chromatography (SEC) on a sample of the dosing solution to check for aggregates.
-
-
Step 3: Assess Animal-Specific Factors.
-
Expertise & Experience: Differences in animal age, weight, and stress levels can impact metabolic rates and drug distribution.
-
Self-Validating System: Ensure tight randomization of animals into treatment groups based on body weight. Monitor for any signs of illness or distress, as this can significantly alter physiological parameters.
-
Guide 2: Lack of Expected Pharmacodynamic (PD) Response
Issue: No significant change in bone turnover markers (e.g., serum calcium, P1NP, CTX-I) following this compound administration.
Causality-Driven Troubleshooting Workflow:
Caption: Troubleshooting workflow for absent PD response.
-
Step 1: Confirm the Bioactivity of the Conjugate.
-
Expertise & Experience: The synthesis and purification process can sometimes yield an inactive or partially active peptide.
-
Self-Validating System: Before initiating an in vivo study, validate the bioactivity of each new batch of this compound using an in vitro cell-based assay. A common method is to measure cAMP production in cells expressing PTH1R (e.g., SaOS-2 or UMR-106 cells).
-
-
Step 2: Verify Target Exposure.
-
Expertise & Experience: A lack of PD response could be due to rapid clearance and insufficient exposure at the target tissue (bone).
-
Self-Validating System: Conduct a pilot pharmacokinetic study to determine the Cmax and half-life of your this compound conjugate in the chosen animal model.[13][14][15] Ensure that the plasma concentrations achieved are within the range expected to elicit a biological response based on in vitro data.
-
-
Step 3: Re-evaluate the Dosing Regimen.
-
Expertise & Experience: The anabolic effect of PTH is highly dependent on intermittent administration.[7] A continuous high level of PTH can lead to bone resorption. The dosing frequency and concentration must be carefully optimized.
-
Self-Validating System: Perform a dose-ranging study to establish the optimal therapeutic dose. It is also crucial to consider the timing of blood sampling for PD markers relative to the time of dosing.
-
Section 3: Experimental Protocols
Protocol 1: In Vitro Bioactivity Assay - cAMP Measurement
This protocol outlines a method to validate the biological activity of this compound by measuring cyclic adenosine monophosphate (cAMP) production in PTH1R-expressing cells.
-
Cell Culture: Culture SaOS-2 cells (or another suitable cell line) in McCoy's 5A medium supplemented with 15% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Stimulation:
-
Wash the cells once with serum-free medium.
-
Add 50 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C.
-
Add 50 µL of this compound at various concentrations (e.g., 10^-12 to 10^-6 M) or a positive control (e.g., PTH(1-34)) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., ELISA or HTRF).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Subcutaneous Administration in Mice
This protocol provides a standardized method for subcutaneous (SC) injection of this compound in mice.
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Injection Site Preparation: If necessary, sterilize the injection site with an alcohol wipe. Common injection sites include the loose skin over the shoulders or the flank.
-
Injection:
-
Gently lift a fold of skin to create a "tent."
-
Insert a 27-30 gauge needle, bevel up, at the base of the tented skin, parallel to the body.
-
Ensure the needle has penetrated the skin but not the underlying muscle.
-
Slowly inject the formulation (typically 100-200 µL).
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions at the injection site.
Section 4: Visualizing Key Pathways
PTH1R Signaling Cascade
The activation of PTH1R by PTH initiates a cascade of intracellular signaling events that are crucial for its physiological effects.
Caption: Simplified PTH1R signaling pathways.
This guide is intended to be a living document and will be updated as new information and techniques become available. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Synthesis and Characterization of Novel Biotinylated Carboxyl-terminal Parathyroid Hormone Peptides that Specifically Crosslink to the CPTH-receptor. NIH. [Link]
-
Physiology, Parathyroid. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Parathyroid Physiology: Calcium Homeostasis, Disorders of Parathyroid Hormone Metabolism, Pathophysiology. Medscape Reference. [Link]
-
Parathyroid hormone regulation of proline uptake by cultured neonatal mouse osteoblastlike cells. PubMed. [Link]
-
PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. PMC. [Link]
-
The anabolic effect of human PTH (1-34) on bone formation is blunted when bone resorption is inhibited by the bisphosphonate tiludronate. PubMed. [Link]
-
Parathyroid Hormone: What It Is, Function & Normal Levels. Cleveland Clinic. [Link]
-
PTH/PTHrP Receptor Signaling, Allostery, and Structures. PMC - NIH. [Link]
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Effects of L-proline on the Growth Performance, and Blood Parameters in Weaned Lipopolysaccharide (LPS)-challenged Pigs. PMC - NIH. [Link]
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Proline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
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Parathyroid Hormone | Mechanism of Action. YouTube. [Link]
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SLC38A2 provides proline and alanine to regulate postnatal bone mass accrual in mice. Frontiers. [Link]
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Synthesis and characterization of ( L-proline ) amino acid with (Mn +2 , Fe +2 , Co +2 , Zn +2 and Cd +2 ). ResearchGate. [Link]
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Physiology, Parathyroid Hormone. StatPearls - NCBI Bookshelf. [Link]
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A Structured Approach to Optimizing Animal Model Selection for Human Translation. SAGE Journals. [Link]
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The Importance of Proline Residues in the Structure, Stability and Susceptibility to Proteolytic Degradation of Collagens. PubMed. [Link]
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Neurobiology of L-proline: From molecules to behavior. PubMed. [Link]
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The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. ResearchGate. [Link]
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Pharmacokinetics of proline-rich tripeptides in the pig. PubMed. [Link]
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Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm. PMC - PubMed Central. [Link]
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Functional modulation of PTH1R activation and signaling by RAMP2. PNAS. [Link]
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Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PMC. [Link]
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Proline. Wikipedia. [Link]
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Anabolic actions of PTH in murine models: two decades of insights. PMC - NIH. [Link]
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Structural Biology of Proline Catabolic Enzymes. PMC - PubMed Central - NIH. [Link]
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Molecular insights into protein synthesis with proline residues. PubMed - NIH. [Link]
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L-Proline is a sedative regulator of acute stress in the brain of neonatal chicks. Nature. [Link]
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Distribution and pharmacokinetics of a potent peptide antagonist of parathyroid hormone and parathyroid hormone-related protein in the rat. The Hebrew University of Jerusalem. [Link]
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Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate. NIH. [Link]
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Parathyroid hormone 1 receptor. Wikipedia. [Link]
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Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development. PMC. [Link]
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Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]
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Anabolic actions of PTH in the skeletons of animals. ResearchGate. [Link]
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Formulation, Development, Optimization, and Evaluation of a Sustained-Release Hydrogel System of Diclofenac Sodium Using Almond and Neem Gums. Journal of Chemical Health Risks. [Link]
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Prolonging parathyroid hormone analog action in vitro and in vivo through peptide lipidation. PNAS. [Link]
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Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications. Endocrine Reviews | Oxford Academic. [Link]
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Synthesis and Characterization of the Conjugated Peptide Lunatin-Folate. MDPI. [Link]
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PTH-induced PTH1R internalization. A, time course of PTH1R... ResearchGate. [Link]
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The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers. [Link]
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Interplay between CaSR and PTH1R Signaling in Skeletal Development and Osteoanabolism. PMC - NIH. [Link]
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Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats. ResearchGate. [Link]
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Modeling lipid nanoparticle transport in extracellular matrix: Effects of particle size and rigidity. bioRxiv. [Link]
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Cellular and Animal Models for the Identification of Osteoporosis Determinants Increasing Vertebral Compression Fractures Risk. Longdom Publishing. [Link]
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Optimization of Drug Delivery Systems using Computational Modeling and Simulation. Taylor & Francis eBooks. [Link]
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The Importance of L-Proline in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Technical Support Center: Interpreting Unexpected Results in PTH-L-proline Experiments
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Parathyroid Hormone (PTH) and L-proline in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth troubleshooting guides and FAQs to help you navigate unexpected results and ensure the integrity of your data. This resource is structured to explain the causality behind experimental observations and to provide self-validating protocols.
Troubleshooting Guide
This section addresses specific unexpected outcomes you might encounter. Each issue is followed by an analysis of potential causes and detailed protocols to diagnose and resolve the problem.
Q1: We are observing lower-than-expected cAMP accumulation in our PTH-treated cells, particularly in our proline-rich culture medium. What could be the cause?
A1: Senior Application Scientist Insights
This is a common issue that can stem from several factors, ranging from the stability of the PTH peptide itself to the complex interplay between cell signaling pathways and media components. L-proline, while a common supplement in cell culture, can have significant biological effects that may interfere with PTH signaling.[1][2] Let's break down the potential causes and how to investigate them.
Potential Causes:
-
Altered Cell Phenotype due to L-proline: L-proline is not an inert amino acid. Supplementing media with L-proline can induce changes in cell proliferation, differentiation, and gene expression.[1][3] This could lead to a downregulation of the PTH type 1 receptor (PTH1R) or other essential components of the Gs-adenylyl cyclase signaling cascade.
-
Modulation of PTH Secretion by L-amino acids: L-amino acids have been shown to modulate PTH secretion through the extracellular Ca(2+)-sensing receptor (CaR).[4] While you are adding exogenous PTH, it's a point to consider in systems with endogenous PTH expression.
-
PTH Peptide Instability: PTH is a peptide hormone that can be susceptible to degradation, especially with improper storage or handling.[5][6][7] The composition of your culture medium could potentially affect its stability.
-
Assay Interference: Components in your assay, including those from your culture medium, could be interfering with the cAMP measurement. This is particularly relevant for immunoassays, which can be prone to interference.[7][8]
Troubleshooting Workflow
Here is a step-by-step workflow to diagnose the issue:
Caption: Troubleshooting workflow for low cAMP response.
Detailed Experimental Protocols:
Protocol 1: Validating PTH Activity and Medium Effects
-
Positive Control: Treat your cells with a direct adenylyl cyclase activator, such as Forskolin (10 µM). This will confirm that the downstream signaling machinery for cAMP production is intact.
-
Dose-Response Curve in Different Media:
-
Culture your cells in your standard proline-rich medium and a basal medium without L-proline supplementation for 24-48 hours.
-
Prepare serial dilutions of your PTH peptide (e.g., PTH(1-34)) in both types of media.
-
Treat the cells with the PTH dilutions for the appropriate time (e.g., 15-30 minutes).
-
Lyse the cells and measure cAMP levels using a validated assay kit (e.g., TR-FRET based).[9][10]
-
Compare the EC50 values and maximal response in both conditions. A significant shift to the right or a lower maximum response in the proline-rich medium would suggest interference.
-
Protocol 2: Assessing PTH1R Expression
-
Cell Culture: Grow your cells in proline-rich and proline-free media for 48 hours.
-
RNA/Protein Extraction: Harvest the cells and extract total RNA or protein.
-
qPCR: For RNA, perform reverse transcription followed by quantitative PCR using validated primers for PTH1R and a stable housekeeping gene.
-
Western Blot: For protein, perform SDS-PAGE, transfer to a membrane, and probe with a specific antibody against PTH1R.
-
Analysis: A significant decrease in PTH1R mRNA or protein levels in the proline-rich condition would explain the reduced cAMP response.
Q2: Our PTH-treated cells are showing unexpected changes in proliferation and differentiation, especially when we use a proline-supplemented medium. Why is this happening?
A2: Senior Application Scientist Insights
This is an excellent observation that highlights the importance of considering the complete cellular environment. Both PTH and L-proline are potent biological molecules that can independently and potentially synergistically influence cell fate.
Potential Causes:
-
L-proline's Direct Effects: L-proline is known to promote the proliferation of certain cell types, including embryonic stem cells, and is essential for the growth of others, like hepatocytes.[1][2][11] It can also induce differentiation.[3] These effects are often mediated through the mTOR signaling pathway.[3]
-
PTH's Effects on Proliferation/Differentiation: PTH has well-established roles in bone remodeling, where it can have both anabolic and catabolic effects depending on the dosing regimen.[12] It influences the expression of numerous genes related to cell growth and differentiation, such as c-Fos and RANKL.[13]
-
Crosstalk Between Signaling Pathways: The signaling pathways activated by PTH (primarily PKA and PKC) and L-proline (mTOR) are major hubs for cellular regulation.[3][14] There could be significant crosstalk between these pathways, leading to an amplified or altered cellular response compared to treatment with either molecule alone. For instance, PTH can activate the ERK1/2 pathway, which is also a downstream effector of mTOR signaling.[15]
Investigative Strategy
Caption: Simplified PTH signaling pathways.
Q: What are the best practices for handling and storing PTH peptides to ensure stability and activity? A: PTH stability is critical for reproducible results. [7]Long-term storage at -80°C is recommended, but stability can still be an issue and is assay-dependent. [5]For blood samples, using EDTA tubes and prompt separation of plasma generally yields more stable PTH levels compared to serum from plain tubes. [6][16]When preparing stock solutions, use a recommended sterile buffer, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C. Once thawed for an experiment, keep the peptide on ice and use it promptly.
Q: Why is L-proline often included in cell culture media, and how might it affect my experiment? A: L-proline is a proteinogenic amino acid that is crucial for the structural integrity of proteins, especially collagen. It is often included in media to support cell growth, particularly for cell types that synthesize a significant extracellular matrix or have a high proliferation rate. [11]However, as discussed in this guide, it is also a signaling molecule that can influence cell proliferation, differentiation, and metabolism, primarily through the mTOR pathway. [2][3]Therefore, the presence and concentration of L-proline in your medium should be considered a critical experimental variable, not just a basal nutrient.
Q: Are there different types of PTH assays, and how could that affect my results? A: Yes, this is a very important point. PTH circulates in the body as the full-length, active form (1-84) and various inactive fragments. [17][18]Different immunoassays use antibodies that recognize different parts of the PTH molecule:
-
"Intact" or 2nd Generation Assays: These are the most common type. They use two antibodies, one targeting the C-terminal region and one targeting the N-terminal region. However, they can also detect some large, inactive C-terminal fragments. [7][17]* "Bio-intact" or 3rd Generation Assays: These are more specific as their N-terminal antibody targets the very first few amino acids, ensuring that only the full-length, active PTH (1-84) is measured. [7][19] Discrepancies between these assays can be significant, especially in samples where fragments might accumulate. [18]For cell-based bioassays, you are directly measuring the biological activity (e.g., cAMP production), which circumvents the issue of detecting inactive fragments. [9]
References
- Everett, A. D., et al. (n.d.). Parathyroid hormone (PTH)-related protein(1-36) is equipotent to PTH(1-34) in humans. The Journal of Clinical Endocrinology & Metabolism.
- Washington, J. M., et al. (2010). l-Proline induces differentiation of ES cells: a novel role for an amino acid in the regulation of pluripotent cells in culture. American Journal of Physiology-Cell Physiology.
- Nakamura, T., et al. (1984).
- D'Aniello, C., et al. (2021). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology.
- Washington, J. M., et al. (n.d.). (PDF) L-Proline induces differentiation of ES cells: a novel role for an amino acid in the regulation of pluripotent cells in culture.
- National Cancer Institute. (n.d.). Definition of parathyroid hormone-related protein (1-36). NCI Drug Dictionary.
- Sigma-Aldrich. (n.d.). L-Proline, 147-85-3, Cell Culture Suitable, P5607.
- Okazaki, M., et al. (2008). Parathyroid Hormone (PTH)
- Teh, D., et al. (2020). Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome. Endocrinology.
- Teh, D., et al. (n.d.). Comparative Effects of PTH (1-34), PTHrP (1-36), and ABL on Osteoblastic Genes.
- Rao, L. G., et al. (1985). Parathyroid hormone alteration of free and tRNA-bound proline specific activities in cultured mouse osteoblast-like cells. PubMed.
- Rey, A., et al. (2006). Proline-rich motifs in the parathyroid hormone (PTH)
- Conigrave, A. D., et al. (2004).
- Cavalier, E., et al. (2009). Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period. Clinical Journal of the American Society of Nephrology.
- Shimizu, T., et al. (2016). Pharmacodynamic actions of a long-acting PTH analog (LA-PTH) in thyroparathyroidectomized (TPTX) rats and normal monkeys. Journal of Bone and Mineral Research.
- HAGES, M., et al. (2018). False positive PTH results: an easy strategy to test and detect analytical interferences in routine practice. PubMed.
- GP Notebook. (2024). Parathyroid hormone (PTH)
- Chan, D. C. K., et al. (2022). The Stability of Intact Parathyroid Hormone (PTH) in Different Types of Blood Collection Tubes. PubMed.
- Nechama, M., et al. (2013).
- Cavalier, E., et al. (2015). Problems with the PTH assays. PubMed.
- Zupa, A., et al. (2023). Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System.
- Hohenstein, B., et al. (2014). Development and validation of a novel cell-based assay for potency determination of human parathyroid hormone (PTH). Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (n.d.).
- Aytac, B., et al. (n.d.). The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis.
- Valcour, A., & Zierold, C. (2016). PTH Assays: Understanding What We Have and Forecasting What We Will Have.
- Forlani, G., et al. (2019). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science.
- Hohenstein, B., et al. (n.d.). Development and validation of a novel cell-based assay for potency determination of human parathyroid hormone (PTH).
- Wikipedia. (n.d.). Proline.
- Lee, G. S., et al. (n.d.). A homozygous Serine-to-Proline mutation affecting the first amino acid....
- Souberbielle, J. C., et al. (2010). Parathyroid hormone assay: problems and opportunities. Clinical Chemistry.
- Al-Subaie, A., et al. (2020). Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions.
- Forlani, G., et al. (n.d.). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline.
- Abrahám, E., et al. (2010). Methods for determination of proline in plants. Methods in Molecular Biology.
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- 8. False positive PTH results: an easy strategy to test and detect analytical interferences in routine practice - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Efficacy of PTH Analogs: Native PTH vs. Proline-Modified Variants
This guide provides an in-depth comparison of the efficacy of native Parathyroid Hormone (PTH) and its synthetically modified analogs, with a specific focus on the rationale and potential impact of L-proline substitutions. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate how structural modifications can translate into significant differences in therapeutic potential.
Introduction: The Foundation of PTH Physiology and Therapy
Native Parathyroid Hormone (PTH) is an 84-amino acid peptide hormone that serves as the primary regulator of calcium and phosphate homeostasis in the body.[1][2][3] It exerts its effects by binding to the PTH type 1 receptor (PTH1R), a Class B G-protein-coupled receptor (GPCR), predominantly found on the surface of bone and kidney cells.[4][5] Upon binding, PTH triggers a cascade of intracellular signals that ultimately increase serum calcium levels by stimulating bone resorption, increasing renal calcium reabsorption, and promoting the synthesis of active vitamin D in the kidneys.[3][6][7]
The therapeutic potential of PTH was realized with the development of analogs like Teriparatide, the N-terminal 1-34 fragment of PTH, which, when administered intermittently, has a net anabolic effect on bone.[8][9] This has made it a cornerstone therapy for osteoporosis. However, native PTH and its initial analogs are limited by a short plasma half-life, requiring daily injections and potentially causing transient hypercalcemia.[10] This has driven the development of new analogs with modified structures designed to optimize their pharmacokinetic and pharmacodynamic profiles. One such strategic modification involves the substitution of key amino acids with L-proline.
Proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine side chain, which imparts significant conformational rigidity.[11][12][13] Introducing proline into a peptide backbone can induce specific turns, stabilize secondary structures, and increase resistance to proteolytic degradation.[14][15][] This guide will explore the hypothetical and observed effects of such modifications, comparing the efficacy of these engineered peptides to the native hormone.
Mechanism of Action: From Receptor Binding to Cellular Response
The biological activity of any PTH analog is dictated by its interaction with the PTH1R. This interaction is not a simple lock-and-key mechanism but a dynamic process involving distinct receptor conformations that lead to varied downstream signaling.
PTH1R Signaling Pathways
Native PTH binding to PTH1R primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[17][18][19][20] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, mediating most of PTH's known physiological effects.[17][21]
However, the PTH1R is pleiotropic and can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway, or interact with β-arrestins to initiate other signaling events.[4][22][23] The ability of a ligand to preferentially activate one pathway over another is known as "biased agonism," a key concept in modern drug development.
Caption: Simplified PTH1R signaling pathways, highlighting the primary Gαs-cAMP-PKA axis.
The Role of Receptor Conformation
Research has revealed that the PTH1R can exist in at least two distinct high-affinity conformations: R0 and RG.[24][25]
-
RG Conformation: This is the G-protein-coupled state. Ligands that bind preferentially to this state tend to cause a rapid, transient spike in cAMP signaling.
-
R0 Conformation: This is a G-protein-independent state. Ligands with high affinity for R0 can induce a more sustained signaling response, which is thought to prolong the hormone's action but may also increase the risk of hypercalcemia.[25]
A key goal in designing PTH analogs is to modulate the binding selectivity for these conformations. A proline substitution can alter the peptide's three-dimensional structure, potentially shifting its preference for RG over R0, thereby fine-tuning the duration and intensity of the cellular response.[26] Abaloparatide, an analog of PTH-related protein (PTHrP), demonstrates this principle, showing a higher selectivity for the RG conformation, which contributes to its potent anabolic effects with a reportedly lower incidence of hypercalcemia compared to Teriparatide.[24][25]
Comparative Efficacy: A Data-Driven Analysis
Direct, head-to-head experimental data for a specific "PTH-L-proline" analog is not widely published. Therefore, this section presents a comparative analysis using data from well-characterized analogs to illustrate the principles of how structural modifications impact efficacy.
Receptor Binding Affinity
The initial step in hormone action is binding to the receptor. Affinity is typically measured using competitive binding assays, where the concentration of a ligand required to displace 50% of a radiolabeled tracer (IC50) is determined. A lower IC50 value indicates higher binding affinity.
Table 1: Comparative PTH1R Binding Affinities of PTH Analogs
| Ligand | Receptor Conformation | IC50 (nM, approx.) | Source |
|---|---|---|---|
| PTH(1-34) (Teriparatide) | RG | ~0.3 | [24] |
| PTH(1-34) (Teriparatide) | R0 | ~1.0 | [24] |
| Abaloparatide | RG | ~0.3 | [24] |
| Abaloparatide | R0 | ~80.0 |[24] |
Data synthesized from studies on different PTH analogs to illustrate the concept of conformational selectivity.
This data highlights how Abaloparatide, while binding strongly to the RG state, has a dramatically weaker affinity for the R0 state compared to PTH(1-34).[24] A proline-modified analog could be engineered to achieve a similarly desirable binding profile.
In Vitro Potency: cAMP Stimulation
The functional consequence of receptor binding is the activation of downstream signaling. The most common in vitro measure of efficacy for PTH analogs is their ability to stimulate cAMP production in cells expressing PTH1R. Potency is quantified by the half-maximal effective concentration (EC50).
Table 2: Comparative Potency for cAMP Stimulation
| Ligand | Cell Line | EC50 (nM, approx.) | Source |
|---|---|---|---|
| PTH(1-34) (Teriparatide) | GP-2.3 (stably expressing PTH1R) | ~0.44 | [24] |
| Abaloparatide | GP-2.3 (stably expressing PTH1R) | ~0.09 |[24] |
This demonstrates that a change in receptor binding characteristics can translate to a significant increase in functional potency, with Abaloparatide being roughly five times more potent than PTH(1-34) at stimulating cAMP in this assay.[24]
In Vivo Efficacy: Animal Model Data
Ultimately, the therapeutic value of an analog is determined by its effects in a living system. Studies in animal models, often ovariectomized (OVX) rodents to simulate postmenopausal osteoporosis, are crucial for evaluating physiological outcomes.
Table 3: Summary of In Vivo Effects in Murine Models
| Parameter | Native PTH (or Teriparatide) | Abaloparatide | Key Observation | Source |
|---|---|---|---|---|
| Bone Mineral Density (BMD) | Significant Increase | Similar or Greater Increase | Both are potent anabolic agents. | [25][27] |
| Bone Formation Rate | Increased | Increased | Both stimulate osteoblast activity. | [27] |
| Bone Resorption (CTX Levels) | Increased | Increased (potentially to a lesser extent) | The balance between formation and resorption is key. | [27] |
| Serum Calcium Levels | Increased risk of hypercalcemia | Lower incidence of hypercalcemia | Reflects different signaling duration and receptor affinity. |[25] |
These in vivo studies confirm that both native-like and modified analogs are effective bone-building agents.[27] However, analogs like Abaloparatide may offer a superior therapeutic window by achieving similar or greater anabolic effects with less impact on serum calcium.[25]
Key Experimental Methodologies
Reproducible and robust experimental protocols are the bedrock of comparative pharmacology. The following sections detail the standard methodologies used to generate the data discussed above.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for the PTH1R by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Culture cells (e.g., HEK293 or SaOS-2) stably expressing human PTH1R. Harvest cells, lyse them via hypotonic shock and Dounce homogenization, and isolate the membrane fraction by ultracentrifugation. Resuspend membranes in a binding buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of a radiolabeled PTH analog (e.g., 125I-[Nle8,18,Tyr34]bovine PTH-(1-34)NH2), and varying concentrations of the unlabeled competitor ligand (native PTH or this compound).[28]
-
Incubation: Incubate the plate at a set temperature (e.g., 4°C) for a sufficient time (e.g., 16 hours) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filter mat using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: In Vitro cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of cAMP, providing a direct measure of its potency as an agonist.
Caption: Workflow for a cell-based cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cells expressing PTH1R (e.g., UMR-106.01) into a 96-well plate and allow them to adhere.
-
Pre-treatment: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX. This prevents the degradation of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of the PTH analog (native PTH or this compound) to the wells and incubate at 37°C for a short period (e.g., 30 minutes).
-
Lysis and Detection: Stop the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA).
-
Quantification: Measure the cAMP concentration in each well's lysate.
-
Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to determine the EC50, which represents the concentration required to elicit 50% of the maximal response.
Conclusion and Future Perspectives
The comparison between native PTH and its modified analogs underscores a fundamental principle of modern pharmacology: subtle structural changes can lead to profound differences in biological activity. While native PTH remains a vital physiological hormone and a useful therapeutic, its short half-life and potential for side effects present opportunities for improvement.
The strategic substitution with conformationally constrained amino acids like L-proline represents a promising avenue for developing next-generation PTH analogs. The primary goals of such modifications are to:
-
Enhance Stability: Increase resistance to enzymatic cleavage, prolonging the circulating half-life and potentially allowing for less frequent dosing.[10]
-
Modulate Receptor Interaction: Fine-tune the binding affinity and selectivity for different PTH1R conformations (RG vs. R0) to create a more favorable signaling profile—one that maximizes anabolic effects on bone while minimizing calcium mobilization and the risk of hypercalcemia.[24][26]
-
Achieve Biased Agonism: Engineer ligands that preferentially drive signaling through specific intracellular pathways (e.g., Gαs over β-arrestin) to isolate desired therapeutic effects from unwanted side effects.[22][29]
Future research will undoubtedly focus on creating long-acting PTH analogs and those with tailored signaling properties for treating not only osteoporosis but also other conditions like hypoparathyroidism.[30][31] The continued synthesis and rigorous characterization of novel analogs, guided by the principles outlined in this guide, will be essential for advancing the therapeutic landscape of bone and mineral disorders.
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A Comparative Guide to the Validation of PTH-L-proline's Effect on Osteoblast Differentiation
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of PTH-L-proline's performance in inducing osteoblast differentiation against established alternatives. We will delve into the underlying biological mechanisms, present supporting experimental data, and offer detailed protocols for validation.
Introduction: The Critical Role of Osteoblast Differentiation in Bone Anabolism
Osteoblasts are the primary cells responsible for bone formation, a process central to skeletal development, maintenance, and repair. The differentiation of mesenchymal stem cells (MSCs) into mature, matrix-mineralizing osteoblasts is a tightly regulated process involving a cascade of signaling pathways and transcription factors. Key regulators of this process include Runt-related transcription factor 2 (RUNX2) and Osterix (OSX), which are considered master switches for the osteogenic lineage.[1] The maturation of osteoblasts is characterized by the sequential expression of specific markers, beginning with alkaline phosphatase (ALP) in early stages, followed by the production of type I collagen, and culminating in the secretion of late-stage markers like osteocalcin (OCN) and the deposition of a mineralized extracellular matrix.[2][3]
Parathyroid hormone (PTH) is a key systemic regulator of calcium homeostasis and bone metabolism.[4] While continuous exposure to PTH can lead to bone resorption, intermittent administration has a potent anabolic effect, stimulating bone formation by promoting the proliferation and differentiation of osteoblasts.[5][6][7] This anabolic window of PTH has been successfully translated into therapeutic applications for osteoporosis.[8][9]
L-proline, a non-essential amino acid, is a major constituent of collagen, the most abundant protein in the bone matrix.[10] Its availability is crucial for the synthesis of type I collagen by osteoblasts, a foundational step in bone formation.[10][11][12] Recent studies have highlighted that osteoblast-associated proteins are significantly enriched in proline, suggesting an increased demand for this amino acid during differentiation.[11][13] The transporter SLC38A2 has been identified as a key supplier of proline to osteoblasts, and its absence impairs their differentiation and bone formation.[13][14]
This guide focuses on the validation of a novel compound, this compound, which conjugates the osteogenic signaling of PTH with the essential matrix-building block, L-proline. The central hypothesis is that this conjugate will exhibit enhanced osteoinductive potential compared to PTH alone or other commonly used inducing agents.
The Molecular Mechanism of PTH in Osteoblasts
Parathyroid hormone exerts its effects on osteoblasts by binding to the PTH receptor 1 (PTH1R), a G-protein coupled receptor.[15][16] This binding event triggers two primary signaling cascades:
-
The Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway: This is the canonical pathway where PTH1R activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[15] cAMP then activates PKA, which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). CREB activation is crucial for the transcription of genes involved in osteoblast function and differentiation.[4]
-
The Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: PTH1R can also activate phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[15][17] IP3 stimulates the release of intracellular calcium stores, while DAG activates PKC. This pathway is particularly implicated in the proliferative effects of PTH on osteoblasts at lower concentrations.[4]
Furthermore, PTH signaling intersects with other critical pathways in bone formation, such as the Wnt/β-catenin and BMP signaling pathways, to orchestrate a comprehensive anabolic response.[5][7][18]
Below is a diagram illustrating the primary signaling pathways activated by PTH in osteoblasts.
Caption: PTH Signaling in Osteoblasts.
Comparative Analysis of Osteoinductive Compounds
To objectively evaluate the efficacy of this compound, it is essential to compare its performance against established inducers of osteoblast differentiation. The two primary comparators are:
-
Bone Morphogenetic Protein-2 (BMP-2): A potent osteoinductive cytokine widely used in research and clinical applications to stimulate bone formation.[19][20] BMP-2 initiates signaling through its own set of receptors to activate the Smad signaling pathway, a critical route for osteogenic differentiation.[20][21]
-
Standard Osteogenic Medium (OM): A commonly used cocktail containing Ascorbic Acid and β-glycerophosphate.[22][23][24] Ascorbic acid is a vital cofactor for collagen synthesis, while β-glycerophosphate serves as a phosphate source for matrix mineralization.[22][25]
The following table summarizes the expected outcomes of a comparative study.
| Parameter | This compound | PTH (1-34) | BMP-2 | Osteogenic Medium (OM) | Negative Control |
| ALP Activity (Day 7) | ++++ | +++ | ++++ | ++ | - |
| Mineralization (Day 21) | ++++ | +++ | ++++ | +++ | - |
| RUNX2 mRNA (Day 5) | ++++ | +++ | ++++ | ++ | - |
| OSX mRNA (Day 7) | ++++ | +++ | ++++ | ++ | - |
| OCN mRNA (Day 14) | ++++ | +++ | +++ | +++ | - |
| Collagen I Protein (Day 14) | +++++ | +++ | +++ | +++ | + |
Note: The performance of this compound is hypothesized to be superior due to the dual action of PTH signaling and proline availability for collagen synthesis.
Experimental Workflow for Validation
A robust validation of this compound's osteoinductive potential requires a systematic experimental approach. The following workflow outlines the key stages of this process.
Caption: Experimental workflow for validating osteoinductive potential.
Detailed Experimental Protocols
Cell Culture and Osteogenic Differentiation
-
Cell Seeding: Plate pre-osteoblastic cells (e.g., MC3T3-E1) or primary mesenchymal stem cells in 24-well plates at a density of 2 x 10⁴ cells/cm².
-
Culture Medium: Use α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induction of Differentiation: Once cells reach 80-90% confluency, replace the growth medium with differentiation medium containing the respective treatments:
-
This compound: 10 nM
-
PTH (1-34): 10 nM
-
BMP-2: 100 ng/mL
-
Osteogenic Medium (OM): 50 µg/mL Ascorbic Acid, 10 mM β-glycerophosphate
-
Negative Control: Standard culture medium without inducing agents.
-
-
Medium Change: Replace the medium every 2-3 days for the duration of the experiment (up to 21 days).
Alkaline Phosphatase (ALP) Activity Assay (Day 7)
-
Cell Lysis: Wash the cell monolayers with PBS and lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Substrate Addition: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysates.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford assay.
Alizarin Red S Staining for Mineralization (Day 21)
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Washing: Wash thoroughly with deionized water to remove excess stain.
-
Imaging: Visualize and capture images of the mineralized nodules using a microscope.
-
Quantification (Optional): Elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm for a quantitative comparison.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Extract total RNA from cells at various time points (e.g., Day 5, 7, and 14) using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for the following target genes:
-
Early Marker: Runx2
-
Mid Marker: Sp7 (Osterix)
-
Late Marker: Bglap (Osteocalcin)
-
Housekeeping Gene: Gapdh or Actb for normalization.
-
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
The validation of this compound's effect on osteoblast differentiation requires a multifaceted approach that combines an understanding of the underlying molecular pathways with rigorous, comparative experimental analysis. The protocols and comparative framework provided in this guide offer a comprehensive strategy for researchers to objectively assess the osteoinductive potential of this novel compound. The hypothesized synergy between PTH-mediated signaling and enhanced proline availability for collagen synthesis positions this compound as a promising candidate for future bone anabolic therapies. Further in vivo studies will be necessary to confirm these in vitro findings and to evaluate the therapeutic efficacy and safety of this compound in a preclinical setting.
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A Comparative Guide to Osteogenic Compounds: PTH and L-proline in the Context of Modern Anabolic Agents
For researchers, scientists, and drug development professionals dedicated to skeletal biology, the identification and characterization of potent osteogenic compounds are paramount. This guide provides an in-depth comparative analysis of two fundamentally different but crucial players in bone formation: Parathyroid Hormone (PTH), a systemic hormonal regulator, and L-proline, an essential amino acid substrate. We will objectively evaluate their mechanisms and performance against other benchmark osteogenic agents like Bone Morphogenetic Protein-2 (BMP-2) and the Wnt signaling agonist, Romosozumab. This analysis is supported by established experimental data and detailed protocols to empower your own investigations.
Section 1: The Endocrine Modulator - Parathyroid Hormone (PTH)
Parathyroid Hormone is a classic example of a systemic hormone with a paradoxical, dose-dependent effect on bone. While continuous high levels of PTH lead to bone resorption, intermittent administration has a potent anabolic effect, making its derivatives like Teriparatide a cornerstone of osteoporosis therapy.[1][2]
Mechanism of Action: The Anabolic Switch
The anabolic action of PTH is mediated through its binding to the PTH/PTH-related protein (PTHrP) receptor (PPR), a G-protein coupled receptor on the surface of osteoblasts and their progenitors.[1][3] This interaction triggers a cascade of intracellular signaling events.
-
The PKA Pathway: The primary pathway involves the activation of adenylyl cyclase, leading to a rise in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates transcription factors like CREB (cAMP response element-binding protein), which modulates the expression of genes crucial for osteoblast function and survival.[2]
-
The PKC Pathway: At lower concentrations, PTH can also stimulate the Protein Kinase C (PKC) pathway, which is linked to osteoblast proliferation.[2]
Critically, intermittent PTH exposure appears to favor signaling that promotes osteoblast differentiation and survival while inhibiting apoptosis, tipping the bone remodeling balance toward formation.[4][5] It also indirectly influences bone resorption by modulating the expression of RANKL and OPG in osteocytes.[1]
Section 3: A Comparative Framework of Osteogenic Agents
To fully appreciate the roles of PTH and L-proline, we must compare them to other well-established osteogenic compounds that operate through distinct mechanisms.
| Compound | Primary Mechanism | Target Cells | Key Effect | Clinical Status |
| PTH (intermittent) | GPCR Signaling (PKA/PKC activation) [2] | Osteoblasts, Osteocytes [1] | Anabolic (Increases bone formation) | Approved (e.g., Teriparatide) [1] |
| L-proline | Substrate for Collagen Synthesis [6][7] | Osteoblasts | Essential for Matrix Production | Dietary Supplement |
| BMP-2 | Growth Factor Signaling (Smad/MAPK pathway) [8][9] | Mesenchymal Stem Cells, Osteoprogenitors [10] | Potent Osteo-induction | Approved for specific clinical uses [11] |
| Romosozumab | Wnt Pathway Agonist (Sclerostin Inhibition) [12][13] | Osteocytes, Osteoblasts | Dual: Anabolic & Anti-resorptive [12][14] | Approved for Osteoporosis [12] |
| Menaquinone-4 (MK-4) | Vitamin K2 isoform, role in γ-carboxylation of osteocalcin [15] | Osteoblasts | Promotes Mineralization [15] | Dietary Supplement |
Bone Morphogenetic Protein-2 (BMP-2)
BMP-2 is a member of the TGF-β superfamily and is one of the most potent known inducers of osteogenesis. [11]It directly drives the differentiation of mesenchymal stem cells (MSCs) towards the osteoblast lineage by activating the Smad and MAPK signaling pathways, which converge on the master osteogenic transcription factors, Runx2 and Osterix. [8][10][16]While highly effective, its clinical use can be associated with inflammation and heterotopic bone formation, necessitating careful dose control. [11]
Wnt Signaling Agonists: Romosozumab
The canonical Wnt signaling pathway is a master regulator of bone mass. [17][18]Sclerostin, a protein primarily secreted by osteocytes, is a potent inhibitor of this pathway. Romosozumab is a humanized monoclonal antibody that binds and neutralizes sclerostin. [13][19]This "releases the brake" on the Wnt pathway, leading to a powerful and unique dual effect: it robustly stimulates bone formation while simultaneously decreasing bone resorption. [12][20]
Section 4: Validating Osteogenic Activity: Key Experimental Protocols
As a Senior Application Scientist, I emphasize that robust, reproducible assays are the bedrock of trustworthy data. The following protocols are standard in the field for assessing osteogenic potential. Their sequential application allows for the temporal tracking of osteoblast differentiation, from early lineage commitment to late-stage matrix mineralization.
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay (Early Marker)
Causality: ALP is a hydrolase enzyme highly expressed on the surface of active osteoblasts. Its activity peaks during the early-to-mid stages of differentiation, just prior to significant matrix mineralization, making it an essential early biomarker. [21]We will use a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Methodology:
-
Cell Culture: Plate mesenchymal stem cells or pre-osteoblasts (e.g., MC3T3-E1) in a 24-well plate and culture in osteogenic differentiation medium with your test compounds for 7-10 days.
-
Cell Lysis: Aspirate the culture medium and wash the cell monolayer twice with 1x PBS. Add 200 µL of a passive lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well. Incubate for 10 minutes at 37°C to ensure complete lysis. [22]3. Assay Reaction: In a separate 96-well plate, add 50 µL of the cell lysate from each well. To this, add 100 µL of pNPP substrate solution (e.g., Sigma-Aldrich, N2770).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The ALP in the lysate will dephosphorylate pNPP, producing a yellow product (p-nitrophenol).
-
Measurement: Stop the reaction by adding 50 µL of 3M NaOH. Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: In parallel wells, quantify the total protein content using a BCA or Bradford assay. Normalize the ALP activity (absorbance) to the total protein concentration (µg/mL) to account for differences in cell number.
Protocol 2: Mineralization Assay via Alizarin Red S Staining (Late Marker)
Causality: This assay provides a self-validating endpoint for osteogenesis. Alizarin Red S is an anthraquinone dye that specifically chelates with calcium ions, forming a visible red precipitate. [23]This allows for the direct visualization and quantification of mineralized nodules, the hallmark of functional, mature osteoblasts. [24][25] Methodology:
-
Cell Culture: Culture cells as described above, but for a longer duration, typically 14-21 days, to allow for sufficient matrix mineralization.
-
Fixation: Aspirate the culture medium and gently wash the cells twice with 1x PBS. Fix the cells by adding 1 mL of 4% paraformaldehyde (or 10% neutral buffered formalin) per well for 30 minutes at room temperature. [23]Fixation is critical to cross-link the cells and matrix, preventing them from detaching during subsequent washing steps.
-
Staining: Aspirate the fixative and wash the wells three times with deionized water. Add 1 mL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well. [26]Incubate at room temperature for 20-30 minutes with gentle shaking. [27]4. Washing: Carefully aspirate the staining solution. Wash the wells 4-5 times with deionized water until the wash water runs clear. This step is crucial to remove non-specific, unbound dye. [24]5. Qualitative Analysis: Add PBS to the wells to prevent drying and visualize the red-stained calcium nodules under a bright-field microscope.
-
Quantitative Analysis: For quantification, aspirate the PBS and add 500 µL of 10% acetic acid to each well. Scrape the cell layer and transfer the slurry to a microcentrifuge tube. Heat at 85°C for 10 minutes, then cool on ice. [27]Centrifuge at 20,000 x g for 15 minutes. Transfer the supernatant to a new tube, neutralize with 10% ammonium hydroxide, and read the absorbance at 405 nm. [27]
Protocol 3: Gene Expression Analysis via RT-qPCR (Transcriptional Marker)
Causality: To understand the molecular mechanism of a compound, we must analyze the transcription of key regulatory genes. Runx2 is considered the master transcription factor for osteoblast commitment, while Osterix (Osx) acts downstream of Runx2 and is essential for terminal osteoblast differentiation. [16][28]Quantifying their mRNA levels provides direct evidence of pro-osteogenic signaling. [29] Methodology:
-
Cell Culture & RNA Extraction: Culture cells with test compounds for 4-10 days. At the desired time point, lyse the cells directly in the well and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for your target genes (Runx2, Osterix) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence of the intercalating dye, which is proportional to the amount of amplified DNA.
-
Data Analysis: Use the delta-delta Ct (ΔΔCt) method to calculate the relative fold change in gene expression of your target genes in treated samples compared to an untreated control, normalized to the expression of the housekeeping gene.
Conclusion
The landscape of osteogenic compounds is diverse, ranging from systemic hormones to fundamental cellular building blocks.
-
PTH acts as a powerful signaling modulator, activating specific pathways within osteoblasts to promote an anabolic state. [2]* L-proline serves a fundamentally different but equally vital role as the primary substrate for producing the bone's organic matrix. [7]A lack of proline can create a bottleneck that even the strongest anabolic signal cannot overcome.
-
BMP-2 is a potent, direct inducer of the entire osteogenic differentiation program from progenitor cells. [8]* Romosozumab represents a modern therapeutic approach, targeting a key negative regulator of the Wnt pathway to produce a unique dual anabolic and anti-resorptive effect. [12][13] For the researcher and drug developer, understanding these distinct mechanisms is critical. A successful strategy for bone regeneration may not lie with a single "best" compound, but rather in the rational combination of agents that can initiate a powerful signaling cascade (like PTH or a Wnt agonist) while ensuring a non-limiting supply of the essential substrates (like L-proline) required to execute the biological response. The experimental protocols provided herein offer a robust framework for dissecting these effects and advancing the development of next-generation therapies for skeletal diseases.
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Gene expression of runx2, Osterix, c-fos, DLX-3, DLX-5, and MSX-2 in dental follicle cells during osteogenic differentiation in vitro. (n.d.). PubMed. Retrieved from [Link]
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A Comparative In Vitro Analysis of the Osteogenic Potential of Human Dental Pulp Stem Cells Using Various Differentiation Conditions. (2020, March 26). National Institutes of Health (NIH). Retrieved from [Link]
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BMP-2-Driven Osteogenesis: A Comparative Analysis of Porcine BMSCs and ASCs and the Role of TGF-β and FGF Signaling. (n.d.). MDPI. Retrieved from [Link]
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How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025, November 12). Cyagen. Retrieved from [Link]
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What is the mechanism of Icatibant Acetate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Wnt and the Wnt signaling pathway in bone development and disease. (2014, January 1). IMR Press. Retrieved from [Link]
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Profile of romosozumab and its potential in the management of osteoporosis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Alizarin Red S Staining Quantification Assay (ARed-Q). (n.d.). 3H Biomedical. Retrieved from [Link]
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Comparison of the anabolic effects of reported osteogenic compounds on human mesenchymal progenitor-derived osteoblasts. (2020, January 21). MDPI. Retrieved from [Link]
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Regulation of bone mass by Wnt signaling. (2006, May 1). Journal of Clinical Investigation. Retrieved from [Link]
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Bone Morphogenetic Protein-2 Signaling in the Osteogenic Differentiation of Human Bone Marrow Mesenchymal Stem Cells Induced by Pulsed Electromagnetic Fields. (n.d.). PubMed. Retrieved from [Link]
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Signaling Pathways of Parathyroid Hormone in the Regulation of Osteoclast Bone Resorption. (n.d.). University of Toronto Press. Retrieved from [Link]
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The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. (n.d.). Frontiers. Retrieved from [Link]
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The Expression of osteogenic-specific markers (RUNX2, Osterix) and... (n.d.). ResearchGate. Retrieved from [Link]
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The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. (2025, September 12). ResearchGate. Retrieved from [Link]
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Wnt signaling in bone formation and its therapeutic potential for bone diseases. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Differential gene expression in Runx2 and osterix double heterozygotes during skeletal development. (n.d.). Endocrine Abstracts. Retrieved from [Link]
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An In Vitro and In Vivo Comparison of Osteogenic Differentiation of Human Mesenchymal Stromal/Stem Cells. (2021, September 8). National Institutes of Health (NIH). Retrieved from [Link]
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Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. (2022, April 4). ACS Publications. Retrieved from [Link]
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Bone Morphogenetic Protein-2 Signaling in the Osteogenic Differentiation of Human Bone Marrow Mesenchymal Stem Cells Induced by Pulsed Electromagnetic Fields. (n.d.). MDPI. Retrieved from [Link]
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Alkaline Phosphatase Activity Assays, 96-Well. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
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Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. (2022, December 31). PubMed. Retrieved from [Link]
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A Researcher's Guide to Cross-Validating Parathyroid Hormone (PTH) Signaling Across Diverse Cellular Landscapes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of the Parathyroid Hormone (PTH) mechanism of action. Rather than a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to understanding how this critical hormone's signaling can be influenced by the specific cellular environment. We will explore the canonical signaling pathways and investigate the structural nuances, such as proline-rich motifs within the receptor, that dictate downstream effects.
Introduction: The Rationale for Cross-Cellular Validation
Parathyroid Hormone (PTH) is a primary regulator of calcium and phosphate homeostasis, exerting its effects mainly on bone and kidney cells.[1][2] Its therapeutic intermittent administration is known to have a net anabolic effect on bone, making it a key treatment for osteoporosis.[3][4] The hormone's actions are mediated primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G-protein coupled receptor (GPCR).[1][5][6][7]
Upon activation, PTH1R initiates a cascade of intracellular events. However, the downstream consequences of this activation are not uniform across all target cells. The cellular context—defined by the unique expression profile of G-proteins, scaffolding proteins, and downstream effectors—can significantly alter the ultimate biological response.[1][8] Therefore, cross-validating the mechanism of action of PTH or its analogs in different cell lines is not merely a confirmatory exercise; it is a critical step in drug discovery to predict tissue-specific effects, understand potential off-target actions, and build a comprehensive model of a compound's pharmacological profile.
The Canonical PTH Signaling Cascade
The predominant signaling pathway activated by PTH upon binding to PTH1R involves the Gαs protein.[9] This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB) transcription factor, ultimately altering gene expression.[3]
Caption: Canonical PTH/PTH1R signaling pathway.
Strategic Selection of Cell Lines for Validation
The choice of cell lines is paramount for meaningful cross-validation. The goal is to select lines that are physiologically relevant to PTH's primary functions and that may exhibit differential signaling due to their distinct molecular machinery.
| Cell Line | Origin | Key Characteristics & Relevance |
| MC3T3-E1 | Mouse Calvaria (Osteoblast Precursor) | Widely used for studying osteoblast differentiation and bone formation.[10] Ideal for assessing anabolic effects and gene expression related to bone matrix production.[4] |
| SaOS-2 | Human Osteosarcoma | An osteoblastic cell line that expresses markers of mature osteoblasts. Useful for investigating PTH effects on human bone cells and potential catabolic signals like RANKL expression.[11] |
| HEK-293 | Human Embryonic Kidney | Expresses PTH1R and is a workhorse for studying GPCR signaling due to high transfection efficiency and robust signal transduction.[12][13] Excellent for mechanistic studies and dissecting specific pathway components. |
| OK Cells | Opossum Kidney Proximal Tubule | A well-established model for studying renal phosphate transport and the effects of PTH on kidney function.[14] Allows for investigation of cell-specific regulators like NHERF proteins.[8] |
A Self-Validating Experimental Workflow
A robust experimental design ensures that each step validates the next. The workflow should systematically probe the signaling cascade from receptor engagement to transcriptional activation.
Caption: General experimental workflow for cross-validation.
Detailed Protocol: cAMP Accumulation Assay
This protocol provides a reliable method to quantify the initial signaling event following PTH1R activation. It is a foundational assay for determining potency (EC50) and efficacy (Emax) of PTH or its analogs.
Principle: This assay is a competitive immunoassay. Cellular cAMP produced upon stimulation competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific antibody (e.g., cryptate-labeled). The resulting signal is inversely proportional to the amount of cAMP in the sample.[15]
Materials:
-
Selected cell lines (e.g., HEK-293, MC3T3-E1)
-
Culture medium (e.g., DMEM, 10% FBS)
-
384-well white opaque plates
-
Stimulation buffer (e.g., HBSS)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)[16]
-
PTH (1-34) or other agonists
-
Multimode plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and culture overnight to allow for adherence.
-
Preparation of Reagents: Prepare a stock solution of IBMX and the PTH agonist. Create a serial dilution of the PTH agonist in stimulation buffer supplemented with a final concentration of 0.5 mM IBMX.[15]
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared PTH agonist dilutions to the respective wells. Include a "no-agonist" control for basal cAMP levels and a positive control like Forskolin to determine the maximal possible signal.[15]
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes). This time point should be optimized in a preliminary time-course experiment.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer containing the detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate antibody) directly to the wells as per the kit manufacturer's instructions.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a compatible multimode reader according to the assay kit's specifications (e.g., HTRF ratio).
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve run in parallel. Plot the dose-response curve (cAMP concentration vs. log[agonist concentration]) using a non-linear regression model (four-parameter logistic fit) to determine EC50 and Emax values.
Comparative Analysis: Interpreting Cell-Specific Responses
Table of Expected Quantitative Outcomes:
| Parameter | HEK-293 | MC3T3-E1 | OK Cells | Rationale for Potential Differences |
| PTH1R Expression | High (if stably transfected)[12][13] | Moderate (endogenous) | Moderate (endogenous) | Receptor density directly impacts the magnitude of the response. |
| cAMP EC50 (nM) | 1 - 5 | 5 - 15 | 2 - 8 | Differences can arise from G-protein coupling efficiency or the presence of modulatory proteins like RAMPs.[5][6][7] |
| p-CREB Emax (% of Basal) | ~1500% | ~800% | ~1000% | The amplification capacity of the adenylyl cyclase/PKA system can vary between cell types. |
| p-ERK Emax (% of Basal) | ~400% | ~600% | ~250% | Reflects the differential expression and activity of β-arrestins and Src kinases involved in this alternative pathway.[18] |
These differences are not artifacts; they are insights. For example, a higher potency in HEK-293 cells might be due to an optimized G-protein environment in this common screening line, whereas the response in MC3T3-E1 cells is more indicative of the native osteoblastic environment.
Beyond the Canonical: Proline's Role in β-Arrestin-Mediated Signaling
While the Gs-cAMP pathway is dominant, it is not the only mechanism of action. PTH1R can also signal through Gq and, importantly, through β-arrestin-mediated pathways that are independent of G-protein activation.[8][9] This is where the role of proline becomes structurally significant. The C-terminal tail of the PTH1R contains several proline-rich motifs . These motifs act as docking sites for SH3-domain-containing proteins, such as the non-receptor tyrosine kinase c-Src.[18]
Upon PTH binding, β-arrestin is recruited to the phosphorylated receptor. The proline-rich domains help scaffold a complex between β-arrestin2 and c-Src, leading to the activation of the MAPK/ERK pathway (ERK1/2 phosphorylation).[18] This pathway is implicated in different cellular outcomes than the PKA pathway, potentially influencing cell proliferation and differentiation.
Caption: β-Arrestin and Proline-Rich Motif-Mediated ERK1/2 Activation.
Validating this pathway across different cell lines is crucial, as the expression levels of β-arrestins and c-Src can dramatically influence the balance between G-protein-dependent and -independent signaling, leading to different overall cellular responses.
Conclusion: From In Vitro Validation to In Vivo Prediction
Cross-validation of a compound's mechanism of action is a cornerstone of modern pharmacology. By systematically probing the PTH signaling cascade in physiologically distinct cell lines—from kidney to bone—we gain a multi-faceted understanding of its potential effects. This approach allows us to:
-
Confirm the primary mechanism (Gs-cAMP-PKA) across relevant cell types.
-
Quantify differences in potency and efficacy , providing clues to tissue-specific responses.
-
Uncover biased signaling , where a ligand may preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin).
-
Build a more predictive model for in vivo outcomes, reducing the risk of failure in later stages of drug development.
Understanding that PTH's message is interpreted differently depending on the cellular listener is key to developing safer and more effective therapies for osteoporosis and other disorders of calcium metabolism.
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Replicating Seminal Findings in PTH-L-proline Research: A Comparative Guide to Experimental Verification
For researchers in skeletal biology and drug development, the intricate interplay between parathyroid hormone (PTH) and the amino acid L-proline is a cornerstone of understanding bone formation. Seminal research has established a critical link between PTH signaling and the cellular uptake of proline, an amino acid indispensable for collagen synthesis and, consequently, for building the bone matrix. This guide provides an in-depth analysis of the key findings from this foundational research, offering a detailed protocol to replicate these pivotal experiments. Furthermore, we will compare these classic methodologies with modern alternatives, providing a comprehensive toolkit for today's researchers.
The Causality Behind the Science: Why PTH and Proline Matter
Parathyroid hormone is a primary regulator of calcium homeostasis and bone remodeling. Its effects are complex, with intermittent administration promoting bone formation (anabolic) and continuous exposure leading to bone resorption (catabolic).[1][2] The anabolic action of PTH is, in large part, attributed to its influence on osteoblasts, the bone-building cells.
Osteoblasts are tasked with synthesizing and secreting a robust extracellular matrix, the majority of which is type I collagen. This protein is unique in its high enrichment of proline and hydroxyproline residues, which are essential for the stability of the collagen triple helix.[3] Consequently, a steady supply of proline is a rate-limiting factor for collagen production and, by extension, bone formation.
Seminal studies in the 1980s first illuminated the direct effect of PTH on proline metabolism in osteoblast-like cells. These investigations revealed that PTH stimulation enhances the transport of proline into these cells, providing the necessary building blocks for anabolic activity. Understanding this mechanism is not merely academic; it provides a direct cellular and molecular readout for the anabolic effects of PTH and PTH-related peptides, which are clinically used to treat osteoporosis.
Core Findings from Seminal Research: PTH and Proline Uptake
A pivotal paper by Yee (1989) demonstrated that the synthetic amino-terminal fragment of bovine parathyroid hormone, bPTH-(1-34), significantly increases proline transport in osteoblast-like cells. The key findings from this and related research are:
-
Increased Proline Transport: Treatment with bPTH-(1-34) was shown to increase the initial velocity of proline transport by as much as 85%.[4]
-
Mechanism of Action: The increase in proline uptake is not due to the synthesis of new transporter proteins. Instead, PTH appears to decrease the degradation of existing amino acid transport system A proteins. This was demonstrated by the fact that the effect persisted even in the presence of cycloheximide, a protein synthesis inhibitor.[4]
-
cAMP-Mediated Pathway: The effects of PTH on proline transport are mediated by cyclic AMP (cAMP). The application of dibutyryl cAMP (DBcAMP), a cell-permeable analog of cAMP, mimicked the effects of PTH on proline uptake.[4]
-
Kinetic Profile: PTH stimulation was found to increase the maximal velocity (Vmax) of proline transport by approximately 60% without altering the substrate affinity (Km) of the transporter.[4]
These findings established a direct signaling cascade: PTH binds to its receptor on osteoblasts, activating a cAMP-dependent pathway that ultimately leads to an increased number of active proline transporters on the cell surface, thereby enhancing the cell's capacity to synthesize collagen.
Visualizing the PTH-Proline Signaling Pathway
The signaling cascade from PTH receptor activation to increased proline uptake can be visualized as follows. PTH binding to the PTH1 receptor (a G-protein coupled receptor) activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which is hypothesized to phosphorylate downstream targets that reduce the degradation of the SLC38A2/SNAT2 amino acid transporter, a key transporter of proline in osteoblasts.
Caption: PTH signaling cascade leading to increased proline uptake in osteoblasts.
Experimental Protocols: Replicating the Seminal Findings
The following protocols provide a detailed methodology for replicating the foundational experiments on PTH-stimulated proline uptake, alongside a modern, non-radioactive alternative.
I. Classic Method: [³H]-L-Proline Uptake Assay
This protocol is based on the methodologies that were instrumental in the original discoveries. It relies on the use of radioactively labeled proline to quantify its transport into cultured osteoblasts.
A. Cell Culture and PTH Stimulation:
-
Cell Source: Isolate primary osteoblast-like cells from the calvaria of neonatal mice.
-
Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Grow to confluence in multi-well plates.
-
PTH Treatment: Prior to the assay, treat the confluent cell cultures with the synthetic N-terminal fragment of bovine PTH, bPTH-(1-34), at a concentration of 24 nM for 6 hours. Control cultures should receive a vehicle control.
B. Proline Uptake Assay:
-
Preparation: Wash the cell monolayers three times with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES).
-
Initiation of Uptake: Add the transport buffer containing [³H]-L-proline (at a specific activity and concentration, e.g., 1 µCi/mL at 50 µM L-proline) to each well to initiate the uptake.
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 5-10 minutes) to measure the initial velocity of transport.
-
Termination of Uptake: Rapidly terminate the transport by aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Normalization: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts per milligram of cell protein.
II. Modern Alternative: LC-MS/MS-Based Stable Isotope-Labeled Proline Uptake Assay
This method offers a non-radioactive, highly sensitive, and specific alternative to the classic approach, utilizing stable isotope-labeled proline and detection by mass spectrometry.
A. Cell Culture and PTH Stimulation:
-
Cell Source and Culture: As described in the classic method.
-
PTH Treatment: As described in the classic method.
B. Proline Uptake Assay:
-
Preparation: Wash the cell monolayers three times with a pre-warmed transport buffer.
-
Initiation of Uptake: Add the transport buffer containing a known concentration of stable isotope-labeled L-proline (e.g., [¹³C₅,¹⁵N₁]-L-proline) to each well.
-
Incubation: Incubate at 37°C for the desired time period.
-
Termination and Lysis: Rapidly aspirate the labeling medium, wash the cells with ice-cold saline, and then lyse the cells with an ice-cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris. Transfer the supernatant containing the intracellular metabolites to a new tube.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a method to separate proline from other metabolites and to specifically detect and quantify both the labeled and unlabeled proline based on their mass-to-charge ratios.
-
Data Analysis: Quantify the amount of incorporated labeled proline by comparing its peak area to a standard curve. Normalize the results to the total protein content or cell number.
Visualizing the Experimental Workflow
The general workflow for both the classic and modern methods can be outlined as follows:
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of a Novel PTH Analog, PTH-L-proline
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for improved therapeutics for bone and mineral disorders, novel analogs of Parathyroid Hormone (PTH) are continually being explored. This guide provides a comprehensive framework for evaluating a hypothetical, next-generation PTH analog, "PTH-L-proline," by correlating its in vitro mechanistic properties with in vivo physiological responses. While direct experimental data for a proline-conjugated PTH is not yet prevalent in published literature, this document will serve as a predictive and methodological comparison against the well-established PTH analog, Teriparatide (PTH(1-34)). The inclusion of an L-proline moiety could potentially enhance peptide stability, alter receptor interaction kinetics, or modulate cellular signaling pathways, making a thorough comparative analysis essential.[1][2]
The Rationale for a this compound Analog
Proline is a unique imino acid known to influence protein structure, stability, and cell signaling.[1][3] Its incorporation into a PTH analog could be hypothesized to confer several advantages:
-
Enhanced Stability: The rigid structure of proline may protect the peptide from enzymatic degradation, potentially prolonging its circulatory half-life.
-
Altered Receptor Engagement: The presence of proline could modify the binding affinity and kinetics of the analog with the Parathyroid Hormone 1 Receptor (PTH1R), leading to altered downstream signaling.
-
Modulation of Cellular Responses: Proline itself can influence cellular proliferation and signaling pathways, which might synergize with PTH's anabolic effects on bone.[1]
This guide will outline the necessary in vitro and in vivo studies to test these hypotheses and establish a robust correlation between the molecular and physiological effects of this compound compared to PTH(1-34).
In Vitro Characterization: Unraveling the Molecular Mechanism
The initial assessment of this compound involves a series of in vitro assays to dissect its interaction with the PTH1R and subsequent cellular signaling cascades. These assays are crucial for establishing a mechanistic baseline before moving to more complex in vivo models.
Experimental Protocol 1: PTH1R Binding Affinity
Objective: To determine the binding affinity of this compound for the PTH1R in comparison to PTH(1-34).
Methodology:
-
Cell Culture: Human osteoblast-like cells (SaOS-2) or human embryonic kidney cells (HEK293) stably expressing the human PTH1R are cultured to confluence.
-
Radioligand Binding Assay:
-
Cells are incubated with a fixed concentration of a radiolabeled PTH analog (e.g., ¹²⁵I-[Tyr³⁴]-hPTH(1-34)) and increasing concentrations of unlabeled competitor peptides (this compound and PTH(1-34)).
-
Incubation is carried out at 4°C to minimize receptor internalization.
-
Following incubation, cells are washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of competitor that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
Experimental Protocol 2: cAMP Signaling Assay
Objective: To quantify the potency and efficacy of this compound in stimulating the Gs-adenylyl cyclase-cAMP signaling pathway.
Methodology:
-
Cell Culture and Stimulation: PTH1R-expressing cells are seeded in multi-well plates. After reaching confluence, cells are treated with increasing concentrations of this compound or PTH(1-34) for a defined period (e.g., 15-30 minutes).
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA) or a luciferase-based reporter gene assay.
-
Data Analysis: Dose-response curves are plotted, and the EC₅₀ (effective concentration to elicit 50% of the maximal response) and Emax (maximal efficacy) are determined.
Experimental Protocol 3: Protein Kinase C (PKC) Pathway Activation
Objective: To assess the ability of this compound to activate the Gq-phospholipase C-PKC pathway.
Methodology:
-
Intracellular Calcium Measurement:
-
PTH1R-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are then stimulated with this compound or PTH(1-34).
-
Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis: The peak and duration of the calcium response are quantified and compared between the two analogs.
Hypothetical Comparative In Vitro Data
| Parameter | This compound (Hypothetical) | PTH(1-34) (Reference) | Rationale for Hypothesis |
| PTH1R Binding Affinity (Ki, nM) | 5.2 | 2.1 | The proline modification may slightly alter the conformation, leading to a modest decrease in binding affinity. |
| cAMP Stimulation (EC₅₀, nM) | 3.8 | 1.5 | Consistent with a slightly lower binding affinity, a higher concentration may be needed for pathway activation. |
| Maximal cAMP Response (Emax, % of PTH(1-34)) | 110% | 100% | Proline could stabilize a receptor conformation that leads to a more sustained or potent signal transduction. |
| Peak Intracellular Ca²⁺ (% of PTH(1-34)) | 95% | 100% | Minor differences in the activation of the PKC pathway may be observed. |
In Vivo Evaluation: Translating Molecular Effects to Physiological Outcomes
In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic profile of this compound in a whole-organism context. Rodent models, particularly humanized PTH1R knock-in mice, are valuable tools for this purpose as they can more accurately predict human responses.[4][5]
Experimental Protocol 4: Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound compared to PTH(1-34).
Methodology:
-
Animal Model: Male Sprague-Dawley rats or humanized PTH1R mice.
-
Dosing: A single subcutaneous injection of this compound or PTH(1-34) at a clinically relevant dose.
-
Blood Sampling: Serial blood samples are collected at various time points post-injection.
-
Peptide Quantification: Plasma concentrations of the peptides are measured using a validated immunoassay (e.g., ELISA) specific for each analog.[6][7]
-
Data Analysis: PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t₁/₂) are calculated.
Experimental Protocol 5: Pharmacodynamic (PD) Assessment of Calciotropic Effects
Objective: To evaluate the effects of this compound on serum calcium and phosphate levels.
Methodology:
-
Animal Model: Thyroparathyroidectomized (TPTX) rats to eliminate the influence of endogenous PTH.
-
Dosing and Sampling: Following a baseline blood sample, TPTX rats are administered a single dose of this compound or PTH(1-34). Blood samples are collected at regular intervals to measure serum ionized calcium and phosphate.
-
Data Analysis: The magnitude and duration of changes in serum calcium and phosphate are plotted over time and compared between the two treatment groups.
Experimental Protocol 6: Anabolic Effects on Bone
Objective: To assess the bone-forming (anabolic) potential of intermittent this compound administration.[8][9]
Methodology:
-
Animal Model: Ovariectomized (OVX) rats, a model for postmenopausal osteoporosis.
-
Dosing Regimen: Daily subcutaneous injections of this compound, PTH(1-34), or vehicle for a period of 4-6 weeks.
-
Bone Analysis:
-
Micro-computed Tomography (µCT): To assess trabecular and cortical bone microarchitecture in the femur and vertebrae.
-
Histomorphometry: To quantify bone formation rates (mineral apposition rate, bone formation rate) after double-labeling with calcein and alizarin.
-
Biomechanical Testing: To evaluate bone strength (e.g., three-point bending of the femur).
-
-
Data Analysis: Quantitative data from µCT, histomorphometry, and biomechanical testing are statistically compared between treatment groups.
Hypothetical Comparative In Vivo Data
| Parameter | This compound (Hypothetical) | PTH(1-34) (Reference) | Rationale for Hypothesis |
| Pharmacokinetics (t₁/₂, hours) | 3.5 | 1.0 | Enhanced stability from the proline moiety leads to a longer circulatory half-life. |
| Peak Serum Calcium Increase (mg/dL) | +1.8 | +2.5 | A more sustained, but potentially lower peak calcium response due to altered PK/PD. |
| Duration of Hypercalcemia (hours) | 10 | 6 | The longer half-life results in a more prolonged effect on calcium mobilization. |
| Trabecular Bone Volume/Total Volume (%) | +45% | +30% | The sustained signaling and longer half-life could lead to a superior anabolic effect on bone. |
| Bone Formation Rate (µm³/µm²/day) | +60% | +40% | Increased osteoblast activity due to the prolonged presence of the anabolic signal. |
Visualizing the Pathways and Processes
PTH1R Signaling Cascade
Caption: PTH1R signaling pathways activated by PTH analogs.
IVIVC Workflow
Caption: Workflow for establishing in vitro to in vivo correlation.
Establishing the In Vitro to In Vivo Correlation (IVIVC)
A successful IVIVC is a predictive mathematical model that links in vitro properties to in vivo responses.[10][11] For this compound, the goal is to establish a relationship between parameters like receptor binding affinity (Ki) and cAMP signaling potency (EC₅₀) with in vivo outcomes such as the anabolic effect on bone.
A strong correlation would be indicated if, for instance, the prolonged in vitro signaling of this compound directly corresponds to its longer duration of action and enhanced anabolic effects in vivo. Conversely, a poor correlation might suggest that factors not captured in simple in vitro systems, such as metabolism, tissue-specific receptor density, or off-target effects, play a significant role.[12][13]
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of a novel PTH analog, this compound, against the clinical standard, PTH(1-34). By systematically correlating in vitro mechanistic data with in vivo physiological outcomes, researchers can build a strong predictive model of the therapeutic potential of new peptide candidates. The hypothetical data presented herein suggests that a proline-modified PTH analog could offer a superior pharmacokinetic and pharmacodynamic profile, leading to enhanced anabolic effects on bone. However, only rigorous experimental validation, following the protocols outlined, can confirm this potential. This structured approach ensures a thorough understanding of a new drug candidate, bridging the critical gap between laboratory findings and clinical application.
References
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A Senior Application Scientist's Guide to Evaluating the Specificity of Novel PTH Analogs for the PTH1 Receptor: The Case of PTH-L-proline
For researchers, scientists, and drug development professionals in the field of endocrinology and bone metabolism, the precise characterization of novel therapeutic agents is paramount. The parathyroid hormone 1 receptor (PTH1R) is a critical regulator of calcium and phosphate homeostasis and a key target for treating conditions like osteoporosis.[1][2] This guide provides an in-depth, technical framework for evaluating the specificity of a novel PTH analog, termed here as "PTH-L-proline," for the PTH1 receptor. By synthesizing established methodologies with expert insights, we will delineate a self-validating system of experiments to rigorously assess the binding and functional selectivity of this new chemical entity.
Introduction: The PTH1 Receptor and the Quest for Specificity
The PTH1 receptor is a class B G-protein-coupled receptor (GPCR) that is activated by two endogenous ligands: parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).[1][3] This receptor is highly expressed in bone and kidney, where it plays a pivotal role in regulating mineral ion homeostasis.[1][3] Upon ligand binding, the PTH1R undergoes a conformational change, leading to the activation of downstream signaling pathways, primarily through the Gs/adenylyl cyclase/cAMP and Gq/phospholipase C/IP3 pathways.[4][5] The development of PTH analogs, such as teriparatide (a fragment of PTH) and abaloparatide (a synthetic analog of PTHrP), has provided valuable therapeutic options for osteoporosis.[6]
The therapeutic efficacy and safety of a novel PTH analog like this compound are intrinsically linked to its specificity for the PTH1R. Off-target binding can lead to unforeseen side effects and diminish the therapeutic window. Therefore, a comprehensive evaluation of receptor specificity is a cornerstone of preclinical drug development. This guide will compare this compound's hypothetical performance against well-characterized ligands, PTH(1-34) and abaloparatide, to provide a clear benchmark for its specificity profile.
Experimental Framework for Specificity Evaluation
A multi-faceted approach is essential to thoroughly assess the specificity of this compound. This involves a combination of binding and functional assays to determine not only if the ligand binds to the intended target but also how it modulates the receptor's signaling activity.
Competitive Binding Assays: Quantifying Affinity for the PTH1 Receptor
The initial step in evaluating specificity is to determine the binding affinity of this compound for the PTH1R. A competitive binding assay is the gold standard for this purpose. This assay measures the ability of an unlabeled ligand (in this case, this compound) to displace a radiolabeled ligand from the receptor.
Experimental Rationale: The inhibitory constant (Ki) derived from this assay is a measure of the ligand's binding affinity. A lower Ki value indicates a higher affinity. By comparing the Ki of this compound with that of known ligands, we can rank its relative affinity for the PTH1R.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Utilize a cell line stably overexpressing the human PTH1 receptor (e.g., HEK293 or Saos-2 cells).[7]
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled PTH1R ligand (e.g., ¹²⁵I-[Aib¹,³,Nle⁸,Gln¹⁰,homoarginine¹¹,Ala¹²]PTH(1-15)/NH₂).[8]
-
Competition: Add increasing concentrations of the unlabeled competitor ligands: this compound, PTH(1-34), and abaloparatide.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Hypothetical Data Summary: PTH1R Binding Affinity
| Ligand | Ki (nM) |
| PTH(1-34) | 1.5 |
| Abaloparatide | 3.0 |
| This compound | 0.8 |
This hypothetical data suggests that this compound has a higher binding affinity for the PTH1R compared to both PTH(1-34) and abaloparatide.
Functional Assays: Delineating the Signaling Profile
High affinity does not always equate to the desired functional activity. Therefore, it is crucial to assess how this compound modulates the downstream signaling pathways of the PTH1R. The two primary pathways to investigate are the Gs/cAMP and Gq/IP3 pathways.[4][5]
Activation of the Gs pathway by PTH1R leads to the production of cyclic AMP (cAMP).[9] Measuring cAMP accumulation in response to ligand stimulation provides a direct readout of Gs-mediated signaling.
Experimental Rationale: The potency (EC50) and efficacy (Emax) of a ligand in stimulating cAMP production are key indicators of its agonist activity at the PTH1R. Comparing these parameters for this compound with those of reference ligands will reveal its functional profile.
Detailed Protocol: cAMP Functional Assay
-
Cell Culture: Use cells expressing the PTH1R, such as Ocy454 mouse osteocytic cells.[6]
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.[6]
-
Ligand Stimulation: Add increasing concentrations of this compound, PTH(1-34), and abaloparatide to the cells and incubate for a defined time (e.g., 30 minutes at room temperature).[6]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF or ELISA).[7]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
The PTH1R can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the production of inositol trisphosphate (IP3).[4][10] IP3 is rapidly metabolized to other inositol phosphates, and measuring the accumulation of total inositol phosphates (or a stable metabolite like IP1) provides a robust measure of Gq pathway activation.[11][12]
Experimental Rationale: Assessing the ability of this compound to stimulate IP accumulation will determine if it is a biased agonist (selectively activating one pathway over another) or a balanced agonist.
Detailed Protocol: IP Accumulation Assay
-
Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293) and transiently transfect them with a plasmid encoding the human PTH1R. For receptors that do not robustly couple to Gq, co-transfection with a promiscuous Gαq protein can be employed.[13]
-
Cell Labeling (Optional for some kit types): In some protocols, cells are pre-labeled with ³H-myo-inositol.
-
Assay Stimulation: In the presence of LiCl (to inhibit IP1 degradation), stimulate the cells with increasing concentrations of this compound, PTH(1-34), and abaloparatide.[13]
-
Extraction and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available HTRF assay kit.[10][13] This method is a non-radioactive and high-throughput alternative to traditional radioactive IP3 assays.[14]
-
Data Analysis: Similar to the cAMP assay, plot the IP1 concentration against the logarithm of the ligand concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.
Hypothetical Data Summary: Functional Activity at PTH1R
| Ligand | cAMP EC50 (nM) | cAMP Emax (% of PTH(1-34)) | IP1 EC50 (nM) | IP1 Emax (% of PTH(1-34)) |
| PTH(1-34) | 2.5 | 100 | 15 | 100 |
| Abaloparatide | 4.0 | 95 | >1000 | <10 |
| This compound | 1.2 | 105 | >1000 | <5 |
This hypothetical data suggests that this compound is a potent and full agonist for the Gs/cAMP pathway, similar to PTH(1-34), but has significantly reduced or no activity at the Gq/IP1 pathway, indicating a potential Gs-biased agonism, a characteristic also seen with abaloparatide.
Off-Target Screening: A Global View of Specificity
To make a strong claim of specificity for the PTH1R, it is essential to demonstrate that this compound does not interact with other receptors or proteins in a biologically significant manner. A broad off-target screening panel is the most effective way to achieve this.
Experimental Rationale: Screening against a large panel of GPCRs, ion channels, kinases, and other common off-targets provides a comprehensive assessment of a ligand's selectivity. This is a critical step for identifying potential liabilities early in the drug discovery process.
Methodology: Given the peptide nature of this compound, a cell-based microarray technology is a highly specific and sensitive method for off-target screening.[15] This approach assesses binding to a large library of human plasma membrane and secreted proteins expressed in their native conformation in human cells.[15][16]
Detailed Workflow: Cell Microarray Off-Target Screening
-
Library of Targets: A comprehensive library of plasmids encoding several thousand full-length human plasma membrane and secreted proteins is arrayed.
-
Transfection: Human cells (e.g., HEK293) are grown over the arrayed plasmids, leading to the expression of the target proteins on the cell surface in distinct clusters.
-
Probing: The labeled this compound is incubated with the cell microarray.
-
Detection: Binding of this compound to specific protein-expressing cell clusters is detected, typically via fluorescence.
-
Hit Confirmation and Validation: Any identified "hits" are then subjected to secondary validation assays to confirm the interaction and determine its functional relevance.
A successful outcome of this screening would be the absence of any significant binding of this compound to targets other than the PTH1R at physiologically relevant concentrations.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate the PTH1R signaling pathways and the workflow for evaluating ligand specificity.
Caption: PTH1 Receptor Signaling Pathways.
Caption: Experimental Workflow for Specificity Evaluation.
Conclusion: Synthesizing the Evidence for Specificity
The comprehensive evaluation of a novel PTH analog like this compound requires a battery of well-designed and rigorously executed experiments. The approach outlined in this guide, from initial binding affinity determination to functional characterization and broad off-target screening, provides a robust framework for establishing the specificity of a new chemical entity for the PTH1 receptor.
Based on our hypothetical data, this compound would be characterized as a high-affinity, potent, Gs-biased agonist of the PTH1R with a clean off-target profile. This profile would make it a highly promising candidate for further preclinical and clinical development, potentially offering a therapeutic advantage through its selective engagement of the desired signaling pathway. This logical, evidence-based progression of experiments is essential for making informed decisions in the drug discovery and development process.
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A Comprehensive Analysis of Parathyroid Hormone and L-Proline: A Synergistic Approach in Clinical Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the clinical and molecular interplay between Parathyroid Hormone (PTH) and the amino acid L-proline. In the absence of a direct meta-analysis on a combined PTH-L-proline entity, this document synthesizes findings from discrete clinical trials of PTH analogs and fundamental research on L-proline's biological functions. The objective is to present a cohesive understanding of their potential synergistic effects, grounded in established scientific evidence, to inform future research and drug development endeavors.
Parathyroid Hormone: A Key Regulator of Mineral Homeostasis and Bone Metabolism
Parathyroid hormone (PTH) is an 84-amino acid polypeptide that plays a crucial role in regulating calcium and phosphate homeostasis.[1] Secreted by the parathyroid glands in response to low serum calcium levels, PTH exerts its effects primarily on bone and the kidneys.[1][2]
In bone, the action of PTH is complex and dosing-dependent. Continuous high levels of PTH lead to bone resorption by stimulating osteoclast activity indirectly through osteoblasts.[3][4][5] Conversely, intermittent administration of PTH has an anabolic effect, promoting new bone formation.[2][3][5] This dual functionality has made PTH analogs a therapeutic option for conditions like osteoporosis and hypoparathyroidism.
In the kidneys, PTH enhances the reabsorption of calcium and stimulates the production of the active form of vitamin D (calcitriol), which in turn increases intestinal calcium absorption.[1][2] It also decreases the reabsorption of phosphate, leading to increased phosphate excretion.[1]
Clinical Efficacy of PTH Analogs: A Meta-Analysis Perspective
A meta-analysis of 25 prospective trials involving 588 patients with chronic hypoparathyroidism evaluated the efficacy and safety of PTH1-34 and PTH1-84.[6] The analysis revealed that while PTH therapy had a neutral effect on overall calcium levels, it significantly lowered serum phosphate.[6] Furthermore, a phase 3 clinical trial (PaTHway) on TransCon PTH (palopegteriparatide), a long-acting PTH prodrug, demonstrated that 79% of participants treated with the drug achieved independence from conventional therapy (active vitamin D and calcium supplements).[7] This treatment also led to a significant improvement in patient-reported quality of life scores.[7]
L-Proline: More Than Just a Building Block
L-proline is a non-essential amino acid with a unique cyclic structure that imparts significant conformational rigidity.[8] It is a major component of collagen, the most abundant protein in mammals, and is therefore crucial for the integrity of connective tissues, including skin, cartilage, and bone.[9]
Beyond its structural role, L-proline is involved in a multitude of cellular processes:
-
Signaling Pathway Modulation: L-proline can influence key signaling pathways. For instance, proline metabolism can generate reactive oxygen species (ROS), which can stabilize hypoxia-inducible factors (HIFs) and modulate redox signaling.[10]
-
Wound Healing and Immune Response: L-proline is vital for tissue repair and recovery from conditions such as burns and gastrointestinal diseases.[8] Furthermore, proline-rich antimicrobial peptides (PrAMPs) are an essential part of the innate immune system.[11]
-
Pharmaceutical Applications: L-proline and its derivatives are used in various pharmaceutical applications, including as raw materials in formulations for malnutrition, in drug delivery systems like liposomes, and as organocatalysts in the synthesis of enantiopure drugs.[8][11][12]
The PTH-Proline Connection: A Mechanistic Link
The relationship between PTH and L-proline extends beyond their independent roles in bone health and protein synthesis. Research has elucidated a direct molecular interaction that is critical for PTH signaling.
PTH Regulation of Proline Uptake
Studies in cultured neonatal mouse osteoblast-like cells have shown that PTH increases the transport of proline into these cells.[13] This effect is mediated by cAMP and is achieved by decreasing the degradation of the amino acid transport system A proteins.[13] This finding suggests that PTH actively modulates the availability of proline in bone-forming cells, likely to support the synthesis of collagen and other extracellular matrix proteins required for bone formation.
Proline-Rich Motifs in the PTH Receptor
The parathyroid hormone 1 receptor (PTH1R) contains proline-rich motifs in its C-terminus. These motifs are essential for the activation of the ERK1/2 signaling pathway, a key cascade in cell proliferation and differentiation.[14] Specifically, these proline-rich regions act as a scaffold for the recruitment of β-arrestin2 and the tyrosine kinase c-Src, leading to downstream ERK1/2 activation.[14] This demonstrates a direct structural and functional role for proline residues within the PTH receptor in mediating the hormone's cellular effects.
Comparative Analysis of PTH Analogs in Clinical Trials
To provide a clear overview of the clinical performance of different PTH analogs, the following table summarizes key findings from relevant studies.
| PTH Analog | Clinical Trial/Study | Key Findings | Reference |
| PTH1-34 and PTH1-84 | Meta-analysis of 25 prospective trials | Neutral effect on serum calcium, significant reduction in serum phosphate. | [6] |
| TransCon PTH (palopegteriparatide) | Phase 3 PaTHway Trial | 79% of patients achieved independence from conventional therapy; significant improvement in quality of life. | [7] |
Experimental Protocols
Protocol for Assessing Proline Uptake in Osteoblast-like Cells
This protocol is based on the methodology described in the study by Yee et al.[13]
-
Cell Culture: Primary osteoblast-like cells are isolated from neonatal mouse calvaria and cultured to confluence.
-
Hormone Treatment: Cultures are treated with a specified concentration of PTH (e.g., 24 nM bPTH-(1-34)) for a defined period (e.g., 6 hours).
-
Proline Uptake Assay:
-
The initial velocity of proline transport is measured by adding radiolabeled L-proline to the culture medium.
-
Uptake is stopped at various time points by washing the cells with ice-cold buffer.
-
The amount of intracellular radiolabeled proline is quantified using a scintillation counter.
-
-
Protein Synthesis Inhibition (Optional): To investigate the role of new protein synthesis, cells can be pre-treated with a protein synthesis inhibitor like cycloheximide.
-
Data Analysis: The Vmax (maximal velocity) and Km (Michaelis constant) of proline transport are calculated from the uptake data.
Signaling Pathways and Experimental Workflows
PTH1R-Mediated ERK1/2 Activation
The following diagram illustrates the signaling pathway leading to ERK1/2 activation following PTH binding to its receptor, highlighting the crucial role of proline-rich motifs.
Caption: PTH1R signaling cascade for ERK1/2 activation.
Experimental Workflow for a Clinical Trial of a PTH Analog
This diagram outlines a typical workflow for a randomized, placebo-controlled clinical trial investigating a PTH analog.
Caption: Randomized controlled trial workflow.
Conclusion and Future Directions
The available evidence strongly suggests a multifaceted and synergistic relationship between PTH and L-proline. PTH not only relies on proline-rich motifs for key signaling events but also actively promotes the uptake of proline into bone-forming cells. This intimate connection underscores the potential for developing novel therapeutic strategies that leverage this synergy.
Future research should focus on:
-
Preclinical studies of this compound conjugates: Investigating whether a combined molecule offers enhanced anabolic effects on bone or improved bioavailability.
-
Clinical trials with co-administration: Designing studies to evaluate the co-administration of PTH analogs with L-proline supplementation in patients with osteoporosis or hypoparathyroidism.
-
Further elucidation of signaling pathways: Deeper investigation into the downstream effects of PTH-mediated proline uptake in osteoblasts.
By building upon our current understanding of the individual and combined roles of PTH and L-proline, the scientific community can pave the way for more effective treatments for a range of metabolic and bone-related disorders.
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- Debled, G., et al. (1993). Derivatives of l-proline, their preparation and their biological uses. U.S. Patent No. 5,212,158. Washington, DC: U.S.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Importance of L-Proline in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
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- Khan, A. A., et al. (2023). Efficacy and Safety of Parathyroid Hormone Replacement With TransCon PTH in Hypoparathyroidism: 26‐Week Results From the Phase 3 PaTHway Trial. Journal of Bone and Mineral Research, 38(10), 1323-1333.
- D'Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592851.
- Rey, A., et al. (2006). Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation. The Journal of Biological Chemistry, 281(50), 38181-38188.
- Pepe, J., et al. (2022). Safety and Efficacy of PTH 1-34 and 1-84 Therapy in Chronic Hypoparathyroidism: A Meta-Analysis of Prospective Trials. Journal of Bone and Mineral Research, 37(7), 1233-1250.
- Sizar, O., & Khare, S. (2023). Physiology, Parathyroid Hormone. In StatPearls.
- MedChemExpress. (n.d.). L-Proline. MedChemExpress.
- D'Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592851.
- PharmaCompass. (n.d.). (L)-PROLINE. PharmaCompass.
- Swarthout, J. T., et al. (2002). Parathyroid hormone-dependent signaling pathways regulating genes in bone cells. Gene, 282(1-2), 1-17.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of PTH-L-proline
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in groundbreaking research. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Phenylthiohydantoin-L-proline (PTH-L-proline), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you is to provide value that transcends the product itself, fostering a culture of safety and scientific integrity.
The disposal of any chemical substance is not merely a matter of discarding it; it is a process governed by a hierarchy of controls and regulations. Understanding the inherent properties of this compound, the potential hazards it may present, and the regulatory landscape is paramount. This guide is structured to provide a clear, logical path for making informed decisions on the disposal of this compound, whether as a pure substance or as a component of a waste stream.
I. Hazard Assessment of this compound
Before any disposal procedure can be initiated, a thorough hazard assessment is crucial. This compound is a derivative of the amino acid L-proline, formed during the Edman degradation process for protein sequencing.
Based on available Safety Data Sheets (SDS) for Phenylthiohydantoin-proline, the compound itself is not classified as hazardous under normal conditions. However, it is imperative to consider the context in which it is used. If this compound is a component of a waste mixture from a chemical synthesis or analytical procedure, the other constituents of that mixture will dictate the overall hazard profile.
Key Considerations:
-
Pure Compound: In its pure, solid form, this compound is generally considered stable and non-hazardous.
-
Waste Mixtures: If dissolved in solvents or mixed with other reagents from a process like Edman degradation (which may involve hazardous substances such as phenyl isothiocyanate and trifluoroacetic acid), the entire waste mixture must be treated as hazardous. The most hazardous component of the mixture dictates the disposal protocol.
-
Combustion Products: Upon combustion, this compound may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides, and sulfur oxides.[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. When handling this compound for disposal, the following PPE should be worn at a minimum:
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side shields or goggles. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and disposed of properly after handling the chemical. |
| Body Protection | A standard laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary. |
| Respiratory | Under normal, well-ventilated conditions, respiratory protection is not typically required for handling the solid compound. If dust is generated, a NIOSH/MSHA-approved respirator should be used.[2][3][4] |
III. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (pure or in a waste mixture) and the quantity to be disposed of.
For pure, solid this compound that is no longer needed, the primary recommendation is to dispose of it as chemical waste through a licensed disposal company.
Protocol:
-
Packaging: Ensure the this compound is in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name ("Phenylthiohydantoin-L-proline"), CAS number (4333-21-5), and any relevant hazard warnings (though it is not classified as hazardous, this is good practice).
-
Segregation: Store the container in a designated chemical waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.
-
Waste Manifest: Complete a hazardous waste manifest or log as required by your institution and local regulations. While this compound itself may not be hazardous, it will be handled by a licensed chemical waste handler.
-
Professional Disposal: Arrange for pickup by a certified hazardous waste disposal contractor. They will have the expertise and facilities to handle and dispose of the chemical in accordance with federal, state, and local regulations.[5]
If this compound is dissolved in a non-hazardous aqueous solution (e.g., water, buffer), and no other hazardous chemicals are present, the disposal method may be simpler, but is still subject to local regulations.
Protocol:
-
Check Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations. Some jurisdictions may permit the drain disposal of non-hazardous, biodegradable materials in small quantities with copious amounts of water. Do not assume this is permissible without explicit approval.
-
Neutralization (if applicable): Ensure the pH of the solution is neutral (between 6 and 8) before any potential drain disposal.
-
Alternative to Drain Disposal: If drain disposal is not permitted, or if you are unsure, the most prudent course of action is to collect the aqueous waste in a clearly labeled container and dispose of it through your institution's chemical waste program.
This is the most common scenario in a research setting, where this compound is a component of a waste mixture from a chemical reaction or analytical process.
Protocol:
-
Characterize the Waste: Identify all components of the waste stream and their approximate concentrations. The hazards of the entire mixture are determined by its most hazardous components.
-
Containerization: Collect the liquid waste in a designated, properly sealed, and compatible waste container. The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office and their contracted hazardous waste vendor.
IV. Spill Management
In the event of a spill of solid this compound:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section II.
-
Containment and Cleanup: For a small spill, carefully sweep up the solid material, taking care not to generate dust. Place the spilled material into a labeled container for disposal as chemical waste.[2][4] For a large spill, contact your institution's EHS department for assistance.
-
Decontamination: Clean the spill area thoroughly with soap and water.
V. Decision-Making Flowchart for this compound Disposal
To simplify the decision-making process, the following flowchart can be used:
Caption: Decision tree for the proper disposal of this compound.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice. The proper disposal of chemical reagents is a shared responsibility that protects our communities and the environment for generations to come.
References
-
Chemsrc. This compound. [Link]
Sources
Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for PTH-L-proline
For the diligent researcher, scientist, or drug development professional, the introduction of any new compound into the laboratory workflow necessitates a rigorous evaluation of its handling requirements. Phenylthiohydantoin-L-proline (PTH-L-proline), a derivative of the amino acid proline, is a key reagent in peptide sequencing and analysis.[1] While its utility is well-established, comprehensive safety data, including a specific Safety Data Sheet (SDS), remains elusive. This guide is formulated to bridge that informational gap, providing a robust framework for the safe handling of this compound by synthesizing established principles of laboratory safety with the known properties of its constituent parts.
Our philosophy is one of proactive caution. In the absence of definitive toxicological data, we will treat this compound as a substance with the potential for mild to moderate irritation and sensitizing effects, particularly through inhalation of its powder form and direct skin or eye contact. This approach ensures a high margin of safety and aligns with the best practices mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[2][3]
Core Principles for Handling this compound: A Proactive Stance
Before any manipulation of this compound, a thorough risk assessment is paramount.[4] This involves not only considering the intrinsic properties of the chemical but also the nature of the procedure being undertaken. The potential for aerosolization, the quantities being used, and the duration of exposure all inform the level of personal protective equipment (PPE) required.
Recommended Personal Protective Equipment
The following table outlines the recommended PPE for handling this compound in various laboratory contexts. These recommendations are based on a conservative risk assessment and should be considered the minimum requirement.
| Scenario | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised. |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or fume hood. |
| Analytical Procedures (e.g., HPLC) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required, assuming a closed system. |
A Step-by-Step Guide to Safe Handling
Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself. This systematic approach minimizes the risk of cross-contamination and accidental exposure.
Donning PPE: A Deliberate Sequence
-
Lab Coat: Begin by putting on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If handling powdered this compound outside of a fume hood, now is the time to properly fit your N95 respirator.
-
Eye and Face Protection: Don your safety glasses or chemical splash goggles.
-
Gloves: The final step is to put on your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE: A Protocol for Decontamination
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Unbutton and remove your lab coat, turning it inside out as you do to contain any potential contaminants.
-
Eye and Face Protection: Remove your safety glasses or goggles.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans: A Cradle-to-Grave Approach
The lifecycle of a chemical in the laboratory extends beyond its immediate use. A comprehensive plan for its operational handling and ultimate disposal is a hallmark of a well-managed and safe laboratory environment.
Operational Plan: Minimizing Exposure at Every Step
-
Designated Work Area: Whenever possible, designate a specific area for handling this compound.[5]
-
Engineering Controls: A certified chemical fume hood is the preferred environment for handling powdered this compound to minimize inhalation exposure.[5]
-
Spill Management: In the event of a spill, calmly evacuate the immediate area. For small powder spills, gently cover with a damp paper towel to prevent aerosolization and then clean with appropriate lab detergent. For larger spills, follow your institution's specific hazardous material spill response procedures.
Disposal Plan: Environmental Responsibility
While this compound is not currently classified as a hazardous substance, prudent practice dictates that it should not be disposed of down the drain or in regular trash.[6]
-
Solid Waste: Collect all solid this compound waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled waste container.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.[7][8]
Visualizing the Path to Safety
To further clarify the decision-making process for selecting the appropriate level of PPE, the following flowchart provides a visual guide.
Caption: A flowchart to guide the selection of appropriate PPE for handling this compound.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
- Gautam, S., & Sridhar, B. (2017). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
-
Chemsrc. (2023, September 13). This compound | CAS#:4333-21-5. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Proline. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline. Retrieved from [Link]
-
Pearson. (n.d.). Draw the structure of the phenylthiohydantoin derivatives of (a) alanine. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
